7-bromo-1H-pyrrolo[3,2-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAJQSFTXCWJHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=CN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676844 | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-63-8 | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-bromo-1H-pyrrolo[3,2-b]pyridine: A Core Scaffold in Modern Drug Discovery
Abstract
7-bromo-1H-pyrrolo[3,2-b]pyridine, a halogenated derivative of the 4-azaindole scaffold, represents a pivotal building block in contemporary medicinal chemistry. Its unique electronic architecture, combining an electron-rich pyrrole moiety with an electron-deficient pyridine ring, makes it a privileged structure for targeting a multitude of biological systems. The bromine atom at the 7-position serves as a versatile synthetic handle, enabling extensive structural diversification through modern cross-coupling methodologies. This guide provides a comprehensive technical overview of the core chemical and physical properties, plausible synthetic routes, characteristic reactivity, and significant applications of this compound, with a focus on its role in the development of next-generation therapeutic agents, particularly kinase inhibitors. This document is intended for researchers, scientists, and professionals engaged in drug development and synthetic chemistry.
Molecular Structure and Core Properties
This compound belongs to the azaindole family, specifically a derivative of 1H-pyrrolo[3,2-b]pyridine, which is also known as 4-azaindole. The fusion of the five-membered pyrrole ring and the six-membered pyridine ring creates a bicyclic aromatic system that is a bioisostere of indole and purine.[1] This bioisosteric relationship is fundamental to its utility, allowing it to mimic the endogenous ligands of many enzymes and receptors.[1] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the N-H group of the pyrrole ring serves as a hydrogen bond donor, a crucial feature for binding to biological targets like the hinge region of kinases.[1]
The introduction of a bromine atom at the C7 position significantly influences the molecule's reactivity. It provides a strategic site for carbon-carbon and carbon-heteroatom bond formation, which is the cornerstone of its application as a synthetic intermediate.
Caption: Molecular structure of this compound.
Physicochemical Properties
While extensive experimental data for this compound is not widely available in peer-reviewed literature, the properties can be reliably predicted and are often found in supplier catalogs. The properties of the parent scaffold, 4-azaindole, are well-documented and provide a useful baseline.
| Property | Value | Source(s) |
| Systematic Name | This compound | - |
| Synonyms | 7-Bromo-4-azaindole | - |
| CAS Number | 1190318-63-8 | [2] |
| Molecular Formula | C₇H₅BrN₂ | [3] |
| Molecular Weight | 197.03 g/mol | [3] |
| Appearance | Off-white to light brown solid (Expected) | - |
| Melting Point | Not available (Parent compound 1H-pyrrolo[3,2-b]pyridine: 126-128 °C) | [1] |
| Boiling Point | Not available (Predicted for parent: 273.8 ± 13.0 °C) | [1] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | - |
Spectroscopic Data (Predicted)
Experimental spectra for this specific isomer are not readily found in public databases. However, based on the principles of NMR spectroscopy and analysis of its isomers, a predicted spectrum can be constructed. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom will significantly influence the chemical shifts of the aromatic protons and carbons.
Predicted ¹H NMR (400 MHz, DMSO-d₆):
-
δ ~11.5-12.5 ppm (br s, 1H): This broad singlet corresponds to the N-H proton of the pyrrole ring.
-
δ ~8.0-8.2 ppm (d, 1H): This doublet is assigned to the H5 proton, which is deshielded by the adjacent pyridine nitrogen.
-
δ ~7.5-7.7 ppm (d, 1H): This doublet corresponds to the H6 proton.
-
δ ~7.3-7.5 ppm (d, 1H): This signal is attributed to the H2 proton on the pyrrole ring.
-
δ ~6.5-6.7 ppm (d, 1H): This signal corresponds to the H3 proton on the pyrrole ring.
Predicted ¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~145-150 ppm: C7a
-
δ ~140-145 ppm: C5
-
δ ~125-130 ppm: C2
-
δ ~120-125 ppm: C6
-
δ ~115-120 ppm: C3a
-
δ ~100-110 ppm: C7 (carbon bearing the bromine)
-
δ ~98-102 ppm: C3
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks:
-
3100-3400 cm⁻¹ (broad): N-H stretching of the pyrrole ring.
-
~3100 cm⁻¹ (sharp): Aromatic C-H stretching.
-
1400-1650 cm⁻¹: Multiple bands corresponding to C=C and C=N aromatic ring stretching vibrations.
-
~1000-1200 cm⁻¹: C-Br stretching vibration.
Synthesis of this compound
Caption: Proposed workflow for the synthesis of this compound.
Representative Synthetic Protocol
This protocol is a representative example based on common organic synthesis techniques for related molecules and should be optimized for specific laboratory conditions.
Part 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine (4-Azaindole)
-
Rationale: The synthesis of the 4-azaindole core often starts from a substituted pyridine precursor. The chosen method here is a variation of the Boekelheide reaction, which involves N-oxidation followed by rearrangement and cyclization.
-
Step 1: N-Oxidation of 2-Amino-3-picoline
-
Dissolve 2-amino-3-picoline (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA, ~1.1 eq) or hydrogen peroxide in acetic acid, portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate) and neutralize with a base (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide.
-
-
Step 2: Rearrangement and Cyclization
-
Treat the crude N-oxide from the previous step with acetic anhydride (excess, ~5-10 eq).
-
Heat the mixture at reflux for 2-4 hours. The acetic anhydride facilitates a rearrangement to form an acetoxy intermediate.
-
Cool the reaction and carefully evaporate the excess acetic anhydride under reduced pressure.
-
Dissolve the residue in a protic solvent like methanol and add a base (e.g., potassium carbonate or sodium methoxide) to effect hydrolysis and intramolecular cyclization.
-
Stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC/LC-MS).
-
Neutralize the mixture, extract the product with an organic solvent, and purify by column chromatography on silica gel to afford pure 1H-pyrrolo[3,2-b]pyridine.
-
Part 2: Bromination of 1H-pyrrolo[3,2-b]pyridine
-
Rationale: Electrophilic aromatic substitution on the 4-azaindole scaffold is complex due to the competing reactivity of the two rings. The pyrrole ring is generally more electron-rich and susceptible to electrophilic attack. The C3 position is the most nucleophilic. To achieve bromination at the C7 position on the pyridine ring, conditions must be carefully chosen. Direct bromination with reagents like N-Bromosuccinimide (NBS) can sometimes yield a mixture of isomers, with the 3-bromo and other poly-brominated species being common side products. Achieving high regioselectivity for the 7-position is challenging and may require protecting groups or more specialized reagents not detailed in general literature. The following is a general procedure for electrophilic bromination.
-
Step 3: Electrophilic Bromination
-
Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or a non-polar solvent like carbon tetrachloride.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) portion-wise. The choice of solvent can influence the regioselectivity.
-
Stir the reaction at 0 °C to room temperature for 1-6 hours, carefully monitoring the reaction progress by TLC or LC-MS.
-
Upon consumption of the starting material, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product will likely be a mixture of isomers. Purify carefully using column chromatography on silica gel, potentially requiring multiple columns or HPLC to isolate the desired this compound isomer.
-
Chemical Reactivity and Key Reactions
The reactivity of this compound is dominated by the utility of the C-Br bond as a handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental to its role as a building block, allowing for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds. For a substrate like 7-bromo-4-azaindole, this reaction enables the synthesis of 7-aryl-4-azaindole derivatives, which are common motifs in kinase inhibitors.
-
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts are essential. For electron-rich, heterocyclic substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior to traditional ligands like triphenylphosphine. They promote the oxidative addition step and prevent catalyst decomposition. Pre-formed catalysts like XPhos Pd G2 or G3 offer convenience and high reactivity.
-
Base: A base is required to activate the boronic acid/ester for transmetalation. Strong inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact yield and should be screened.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic-soluble halide and the often water-soluble boronic acid and inorganic base.
-
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for a Representative Suzuki Coupling
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or XPhos Pd G2, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
-
Procedure:
-
To a dry reaction vessel (e.g., a microwave vial or Schlenk flask), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Microwave irradiation can often significantly reduce reaction times.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 7-aryl-1H-pyrrolo[3,2-b]pyridine derivative.
-
Applications in Drug Discovery and Materials Science
The 4-azaindole scaffold is a cornerstone of modern kinase inhibitor design.[1] Its ability to form key hydrogen bonds with the kinase hinge region makes it an ideal starting point for developing potent and selective inhibitors. This compound is a crucial intermediate that allows for the exploration of the solvent-exposed region of the ATP-binding pocket through the introduction of diverse substituents via cross-coupling reactions.
-
Kinase Inhibitors: Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been investigated as inhibitors for a wide range of kinases. For example, 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been developed as potent inhibitors of Acetyl-CoA carboxylase (ACC1), a target in oncology.[4] The parent scaffold and its isomers are found in approved drugs like Vemurafenib (a 7-azaindole) which targets BRAF kinase, and Pexidartinib (a 7-azaindole) which targets CSF1R.[5] The 1H-pyrrolo[3,2-c]pyridine core (5-azaindole) has been used to develop inhibitors of FMS kinase.[6] This demonstrates the broad applicability of the azaindole family in targeting this important class of enzymes.
-
Central Nervous System (CNS) Agents: The structural properties of azaindoles also make them suitable candidates for CNS-acting drugs. For instance, derivatives of 4-azaindole have been explored as selective inhibitors of the Nav1.2 sodium channel for the potential treatment of epilepsy.[7][8]
-
Materials Science: While the primary application is in medicinal chemistry, the rigid, aromatic, and electronically tunable nature of the 4-azaindole scaffold suggests potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or organic semiconductors, although this area is less explored than its pharmaceutical applications.
Safety and Handling
While a specific safety data sheet for this compound is not universally available, it should be handled with the care appropriate for a halogenated heterocyclic compound of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value synthetic intermediate whose importance is derived from the privileged nature of the 4-azaindole scaffold. While detailed experimental data for this specific isomer is sparse in the public domain, its chemical behavior and utility can be confidently inferred from the extensive research on related azaindole derivatives. Its true power lies in the strategic placement of the bromine atom, which unlocks a vast chemical space for exploration through robust and reliable cross-coupling chemistry. For researchers in drug discovery, particularly those focused on kinase inhibition, this compound represents a critical tool for generating novel, potent, and selective therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 3. 7-Bromo-1H-pyrrolo(3,2-c)pyridine | C7H5BrN2 | CID 44721299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 7-Bromo-1H-pyrrolo[3,2-b]pyridine and its Isomers
Disclaimer: This guide addresses the spectroscopic characterization of 7-bromo-1H-pyrrolo[3,2-b]pyridine. As of the latest literature review, detailed, publicly available experimental spectra for this specific isomer are limited. To provide a comprehensive and practical resource, this document presents a detailed analysis of the closely related isomer, 5-bromo-1H-pyrrolo[2,3-b]pyridine , for which complete spectroscopic data has been published. The principles, protocols, and interpretative logic are directly applicable, and a comparative discussion on the expected spectral differences for this compound is included to guide researchers.
Introduction: The Structural Elucidation of Brominated Azaindoles
The azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The introduction of a bromine atom provides a key handle for further synthetic modifications, such as cross-coupling reactions, making brominated azaindoles valuable intermediates in drug discovery. This compound is one such intermediate, belonging to the 6-azaindole family. Its unambiguous structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies.
This guide provides an in-depth look at the primary spectroscopic techniques used to characterize these molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By understanding the spectral signatures of a known isomer, researchers can gain the expertise to confidently identify this compound and differentiate it from its constitutional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Case Study: Spectroscopic Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine
The following data was obtained for the constitutional isomer, 5-bromo-1H-pyrrolo[2,3-b]pyridine, and serves as our primary example.[1]
Table 1: ¹H and ¹³C NMR Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine [1]
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 (N-H) | 11.91 | br s | - |
| 2 | 7.63 | t, J = 2.8 Hz | 128.2 |
| 3 | 6.50 | m | 100.0 |
| 4 | 8.20 | d, J = 2.0 Hz | 130.3 |
| 5 | - | - | 111.1 (C-Br) |
| 6 | 8.30 | d, J = 2.2 Hz | 142.9 |
| 7a | - | - | 147.5 |
| 3a | - | - | 122.1 |
Solvent: DMF-d₇, Instrument Frequency: 400 MHz for ¹H, 100.58 MHz for ¹³C.
Expert Interpretation of the Spectra
-
¹H NMR Insights: The downfield signal at 11.91 ppm is characteristic of the acidic pyrrole N-H proton. The aromatic region shows four distinct signals. The protons on the pyridine ring (H-4 and H-6) are significantly downfield due to the electron-withdrawing effect of the pyridine nitrogen. Their small coupling constants (2.0 and 2.2 Hz) are indicative of a meta-relationship. The pyrrole protons (H-2 and H-3) appear more upfield. The triplet at 7.63 ppm for H-2 suggests coupling to both H-3 and the N-H proton.
-
¹³C NMR Insights: The carbon directly attached to the bromine (C-5) appears at 111.1 ppm. The quaternary carbons C-7a and C-3a are found at 147.5 and 122.1 ppm, respectively. The remaining signals correspond to the protonated carbons, with their chemical shifts reflecting the electronic environment of the bicyclic system.
Predicted Spectra for this compound: A Comparative Analysis
For the target molecule, this compound, we can predict key spectral differences based on the change in bromine and nitrogen positions.
-
¹H NMR Predictions:
-
The pyridine ring will now have two adjacent protons (H-5 and H-6). We would expect to see two doublets with a typical ortho-coupling constant (J ≈ 8-9 Hz).
-
The chemical shift of H-6 would likely be influenced by the adjacent bromine atom.
-
The pyrrole protons (H-2 and H-3) would remain, showing their characteristic coupling.
-
-
¹³C NMR Predictions:
-
The most significant change would be the chemical shift of the carbon bearing the bromine, now at C-7. Its resonance would likely be in a similar region to C-5 in the example, around 110-120 ppm.
-
The chemical shifts of the pyridine carbons (C-5 and C-6) would be altered due to the new substitution pattern.
-
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=bold];
} Molecular structures with IUPAC numbering for NMR assignment.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or DMF-d₇) using a glass pipette. The choice of solvent is critical; the compound must be fully soluble, and the solvent signals should not obscure important sample signals.
-
Homogenization: Cap the tube and gently invert it several times, or use brief sonication, to ensure the sample is completely dissolved and the solution is homogeneous.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz instrument include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required. Typical parameters include a 45-degree pulse angle, a 1-2 second acquisition time, a 2-second relaxation delay, and several hundred to a few thousand scans.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent signal or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying key functional groups.
Expected IR Absorptions for this compound
While a specific spectrum is unavailable, the characteristic absorptions can be predicted based on its functional groups.
Table 2: Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400 - 3200 | N-H Stretch | Pyrrole N-H | Medium-Strong, Broad |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Medium-Weak |
| 1620 - 1450 | C=C & C=N Stretch | Aromatic Rings | Medium-Strong |
| 1200 - 1000 | C-N Stretch | Aromatic C-N | Medium |
| 850 - 750 | C-H Bend | Aromatic C-H out-of-plane | Strong |
| 600 - 500 | C-Br Stretch | Aryl Bromide | Medium-Weak |
Expertise & Causality: The broad N-H stretch around 3300 cm⁻¹ is a hallmark of the pyrrole ring and is often broadened due to hydrogen bonding. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of signals unique to the specific arrangement of atoms in the bicyclic core, including the C-Br stretch.
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft wipe.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound, allowing for the confirmation of its elemental formula. The fragmentation pattern can also offer structural clues.
Predicted Mass Spectrum for this compound
-
Molecular Formula: C₇H₅BrN₂
-
Monoisotopic Mass: 195.96 Da
-
Key Observation: The molecular ion peak (M⁺) will appear as a characteristic doublet with roughly a 1:1 intensity ratio. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance and a mass difference of 2 Da. Therefore, we expect to see prominent peaks at m/z ≈ 196 and m/z ≈ 198.
dot graph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];
} Proposed key fragmentation pathway for this compound.
Experimental Protocol for Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode. The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
High-Resolution MS (HRMS): For exact mass determination, use a high-resolution instrument like an Orbitrap or FT-ICR. The measured mass should be within 5 ppm of the calculated theoretical mass to confidently confirm the elemental composition.
Conclusion: A Synergistic Approach to Structural Verification
The unambiguous characterization of this compound requires a synergistic application of NMR, IR, and MS. While NMR provides the definitive map of the carbon-hydrogen framework, MS confirms the molecular formula, and IR verifies the presence of key functional groups. By using the detailed spectral data of a known isomer as a reference and understanding the principles of spectral prediction, researchers and drug development professionals can confidently elucidate the structure of novel brominated azaindoles, ensuring the quality and reliability of their scientific endeavors.
References
The Crystalline Architecture of Bromo- substituted Azaindoles: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrrolo[3,2-b]pyridine scaffold, a key heterocyclic motif in medicinal chemistry, serves as a foundational structure for numerous targeted therapeutics. The introduction of a bromine substituent, as seen in 7-bromo-1H-pyrrolo[3,2-b]pyridine and its isomers, profoundly influences the molecule's physicochemical properties and its interactions in the solid state. This guide provides an in-depth analysis of the crystal structure of bromo-substituted azaindoles, using the experimentally determined structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine as a representative model. We will explore the nuanced interplay of intermolecular forces that govern the crystal packing and discuss the critical implications of these structural insights for rational drug design and development.
Introduction: The Significance of the 7-Azaindole Core in Modern Drug Discovery
The 7-azaindole nucleus, a bioisostere of indole, is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a diverse array of biological targets, particularly protein kinases.[1][2] The strategic placement of a nitrogen atom in the six-membered ring introduces a hydrogen bond acceptor functionality, which can be pivotal for molecular recognition at the active sites of enzymes.[1] Halogenation, particularly bromination, of the azaindole core is a common strategy to modulate properties such as lipophilicity, metabolic stability, and to introduce a vector for further chemical modification through cross-coupling reactions.[3]
While the specific crystal structure of this compound is not publicly available, a comprehensive understanding of its solid-state behavior can be gleaned from the analysis of closely related isomers. This guide will leverage the detailed crystallographic data of 5-bromo-1H-pyrrolo[2,3-b]pyridine to illuminate the fundamental principles of crystal packing and intermolecular interactions that are broadly applicable to this class of compounds.
Experimental Determination of Crystal Structure: A Self-Validating Protocol
The unambiguous determination of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction.[4] This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unparalleled view into the molecule's conformation and its interactions with neighboring molecules in the crystalline lattice.
Step-by-Step Crystallization and X-ray Diffraction Workflow
The following protocol outlines the essential steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The causality behind each step is explained to ensure a robust and reproducible methodology.
-
Material Purification:
-
Action: The synthesized compound, in this case, a bromo-substituted azaindole, is purified to the highest possible degree using techniques such as column chromatography or recrystallization.
-
Rationale: Impurities can inhibit crystal nucleation and growth, leading to amorphous solids or poorly ordered crystals.
-
-
Solvent Selection:
-
Action: A systematic screening of solvents and solvent mixtures is performed to identify conditions where the compound has moderate solubility.
-
Rationale: Supersaturation is the driving force for crystallization. A solvent in which the compound is too soluble will not allow for supersaturation to be reached, while a solvent in which it is insoluble will lead to precipitation rather than ordered crystal growth.
-
-
Crystal Growth:
-
Action: Slow evaporation of the solvent from a saturated solution is a common and effective method for growing single crystals. Other techniques include slow cooling of a saturated solution or vapor diffusion.
-
Rationale: Slow and controlled changes in solvent concentration or temperature allow molecules to self-assemble into a thermodynamically stable, ordered crystalline lattice. Rapid changes often lead to the formation of polycrystalline powders or amorphous precipitates.
-
-
Crystal Mounting and Data Collection:
-
Action: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) in the diffractometer.
-
Rationale: Cryo-cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise determination of the crystal structure.
-
-
Structure Solution and Refinement:
-
Action: The diffraction pattern is collected and processed. The resulting data is used to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement of the atomic positions and thermal parameters.
-
Rationale: The diffraction pattern contains information about the electron density distribution within the crystal. Mathematical algorithms are used to translate this pattern back into a three-dimensional model of the molecule.
-
Crystal Structure Analysis of a Representative Bromo-Azaindole: 5-Bromo-1H-pyrrolo[2,3-b]pyridine
The crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine provides a foundational understanding of the packing motifs and intermolecular interactions prevalent in this class of compounds.[5][6]
Crystallographic Data
The key crystallographic parameters for 5-bromo-1H-pyrrolo[2,3-b]pyridine are summarized in the table below.[5][6]
| Parameter | Value |
| Chemical Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.04 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9082 (4) |
| b (Å) | 13.3632 (6) |
| c (Å) | 5.8330 (3) |
| β (°) | 103.403 (5) |
| Volume (ų) | 675.47 (6) |
| Z | 4 |
| Temperature (K) | 100 |
Molecular Geometry
The 5-bromo-1H-pyrrolo[2,3-b]pyridine molecule is essentially planar, with the fused pyridine and pyrrole rings forming a rigid azaindole skeleton.[5][6] The bromine atom lies in the plane of the aromatic system.
Intermolecular Interactions and Crystal Packing
The crystal packing of 5-bromo-1H-pyrrolo[2,3-b]pyridine is dominated by a network of hydrogen bonds.[5][6] Pairs of molecules form centrosymmetric dimers through N—H···N hydrogen bonds between the pyrrole N-H donor and the pyridine nitrogen acceptor of a neighboring molecule.[5][6] These dimers are the fundamental building blocks of the crystal structure.
Caption: Hydrogen bonding in the 5-bromo-1H-pyrrolo[2,3-b]pyridine dimer.
These dimeric units are further organized into a three-dimensional supramolecular architecture through weaker C—H···π interactions.
The Influence of Substitution on Crystal Packing
The introduction of different substituents onto the 7-azaindole scaffold can significantly alter the crystal packing and, consequently, the solid-state properties of the resulting derivatives. For instance, the addition of bulky groups can disrupt the efficient packing observed in the parent molecule, potentially leading to lower melting points and altered solubility. Conversely, the introduction of functional groups capable of forming additional hydrogen bonds can lead to more complex and robust packing arrangements.
Implications for Drug Design and Development
A thorough understanding of the crystal structure of a drug candidate and its derivatives is paramount for several aspects of the drug development process:
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphs, can have profound implications for its bioavailability, stability, and manufacturability. Crystal structure analysis is the definitive method for identifying and characterizing different polymorphic forms.
-
Structure-Activity Relationship (SAR): The three-dimensional arrangement of atoms in a molecule dictates its interaction with its biological target. By analyzing co-crystal structures of ligands bound to their target proteins, medicinal chemists can gain invaluable insights for designing more potent and selective inhibitors.[1][2] The 7-azaindole scaffold, for example, is known to form key hydrogen bonding interactions with the hinge region of many protein kinases.[1]
-
Formulation Development: The solid-state properties of an active pharmaceutical ingredient (API), such as its solubility and dissolution rate, are directly influenced by its crystal structure. This knowledge is crucial for developing effective and stable drug formulations.
Caption: A conceptual workflow for fragment-based drug discovery.
Conclusion and Future Perspectives
The crystal structure of bromo-substituted azaindoles, exemplified by 5-bromo-1H-pyrrolo[2,3-b]pyridine, reveals a packing motif dominated by strong N—H···N hydrogen bonds, leading to the formation of stable dimeric units. This fundamental understanding of the solid-state architecture is indispensable for addressing challenges related to polymorphism, guiding structure-based drug design, and optimizing formulation strategies. As the library of pyrrolo[3,2-b]pyridine derivatives continues to expand, systematic crystallographic studies will remain a cornerstone of successful drug discovery and development in this important class of therapeutic agents. The future will likely see an increased use of computational methods, in conjunction with experimental data, to predict crystal structures and solid-state properties of novel derivatives, further accelerating the journey from molecule to medicine.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Determining the Solubility of 7-bromo-1H-pyrrolo[3,2-b]pyridine in Common Organic Solvents
This guide provides a detailed framework for researchers, scientists, and drug development professionals to accurately determine and understand the solubility profile of 7-bromo-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. In drug discovery and development, a compound's solubility is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic potential.[1][2] Poor solubility can present significant challenges, leading to unreliable in vitro assay results and difficulties in developing viable drug delivery systems.[1][2]
This document offers a robust, experience-driven approach to solubility assessment, focusing on both rapid, high-throughput kinetic screening and the gold-standard thermodynamic equilibrium measurements. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.
Physicochemical Properties and Solubility Predictions
While experimental determination is paramount, an initial in-silico assessment of this compound's properties can provide valuable context for its expected solubility behavior.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₇H₅BrN₂ | PubChem |
| Molecular Weight | 197.03 g/mol | PubChem |
| logP (Octanol-Water Partition Coefficient) | 1.7 (Computed) | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| pKa | Not readily available; the pyrrolopyridine scaffold contains nitrogen atoms that can be protonated at acidic pH, potentially increasing solubility.[3] | N/A |
Note: The logP value suggests moderate lipophilicity. Compounds with high lipophilicity often exhibit poor aqueous solubility but may have better solubility in certain organic solvents.
Anticipated Solubility Profile
Based on the structure and related azaindole compounds, this compound is anticipated to exhibit limited solubility in aqueous solutions. Its solubility in organic solvents will vary based on the solvent's polarity, hydrogen bonding capacity, and other intermolecular forces. A qualitative assessment suggests the following expected trend, which must be confirmed experimentally:
Good to Moderate Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) Moderate to Low Solubility: Acetone, Ethyl Acetate, Isopropanol Low to Insoluble: Methanol, Ethanol, Acetonitrile, Hexane
Experimental Determination of Solubility: A Two-Tiered Approach
A comprehensive understanding of a compound's solubility is best achieved through a combination of kinetic and thermodynamic assays. Kinetic solubility is often employed in early discovery for high-throughput screening of compound libraries, providing a rapid assessment.[1][2] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility and is crucial for lead optimization and pre-formulation studies.[1][4][5]
Tier 1: Kinetic Solubility Determination by Nephelometry
Rationale: The kinetic solubility assay is a high-throughput method that measures the concentration at which a compound precipitates out of a solution when added from a concentrated DMSO stock.[1][2][6] This rapid assessment is invaluable for ranking compounds in early-stage drug discovery.[1][2] Laser nephelometry provides a sensitive detection of precipitation by measuring the forward scattered light from suspended particles.[7][8][9]
Experimental Protocol:
-
Stock Solution Preparation:
-
Accurately weigh approximately 1-2 mg of this compound.
-
Dissolve the compound in high-purity DMSO to prepare a 10 mM stock solution. Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
-
Serial Dilution:
-
In a 96-well or 384-well microplate, perform serial dilutions of the DMSO stock solution with the desired organic solvent (e.g., acetonitrile, ethanol).
-
-
Precipitation Induction:
-
To each well containing the diluted compound, add the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to induce precipitation of the less soluble compound.
-
-
Incubation and Measurement:
-
Data Analysis:
-
The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.
-
Results are often categorized as high, medium, or low solubility based on predefined thresholds (e.g., >100 µg/mL, 15-100 µg/mL, <15 µg/mL).[7]
-
Tier 2: Thermodynamic Solubility Determination by Shake-Flask Method
Rationale: The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility.[4] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing the most accurate and reliable solubility value.[4][10] This is critical for later-stage development, including formulation and toxicology studies.[1][5]
Experimental Protocol:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent (e.g., DMSO, Methanol, Ethanol, Acetonitrile, THF, DMF). The excess solid is crucial to ensure equilibrium is reached with the undissolved compound.
-
-
Equilibration:
-
Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[1]
-
-
Phase Separation:
-
After equilibration, carefully remove the vials and allow any undissolved solid to settle.
-
Filter the supernatant through a 0.45 µm filter or centrifuge at high speed to separate the saturated solution from the excess solid. This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the clear, saturated solution with a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
A standard calibration curve of the compound must be prepared in the same solvent to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Report the thermodynamic solubility in units such as mg/mL or µM.
-
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 3. benchchem.com [benchchem.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. enamine.net [enamine.net]
- 9. Laser Nephelometry | Bienta [bienta.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
An In-Depth Technical Guide to the Synthesis of Substituted 7-Bromo-1H-pyrrolo[3,2-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1H-pyrrolo[3,2-b]pyridine (6-azaindole) scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in numerous biologically active compounds, particularly kinase inhibitors. The strategic introduction of a bromine atom at the 7-position unlocks a versatile handle for further molecular elaboration through modern cross-coupling methodologies, enabling the exploration of vast chemical space in drug discovery programs. This technical guide provides a comprehensive overview of the synthesis of substituted 7-bromo-1H-pyrrolo[3,2-b]pyridine derivatives, with a focus on robust and scalable synthetic routes. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven experimental protocols, and discuss the strategic application of these building blocks in the synthesis of medicinally relevant compounds.
Introduction: The Significance of the this compound Scaffold
The fusion of a pyrrole ring with a pyridine ring gives rise to the azaindole family of heterocycles. Among these, the 1H-pyrrolo[3,2-b]pyridine isomer, also known as 6-azaindole, has garnered significant attention from the medicinal chemistry community.[1] Its structural resemblance to the purine core allows it to function as a bioisostere, effectively interacting with the ATP-binding sites of various kinases.[2][3] Consequently, numerous 7-azaindole derivatives have been developed as potent inhibitors of a range of kinases implicated in oncology and other therapeutic areas.[4][5]
The introduction of a bromine atom at the 7-position of the 6-azaindole nucleus provides a pivotal strategic advantage. This halogenated intermediate serves as a versatile precursor for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2][6] This enables the facile introduction of a diverse array of aryl, heteroaryl, alkynyl, and amino substituents at this position, which is crucial for modulating the pharmacological profile of the molecule. This guide will focus on the practical synthesis of the this compound core and its subsequent derivatization.
Strategic Approaches to the Synthesis of the this compound Core
Direct electrophilic bromination of the parent 1H-pyrrolo[3,2-b]pyridine is not a viable strategy for the synthesis of the 7-bromo isomer. Due to the electronic nature of the bicyclic system, electrophilic attack preferentially occurs at the electron-rich pyrrole ring, predominantly at the 3-position. Therefore, constructing the this compound scaffold requires a more nuanced approach where the bromine atom is incorporated as part of the pyridine ring precursor or introduced through a directed functionalization of a pre-formed 6-azaindole. Two principal and effective strategies will be discussed in detail: the Bartoli Indole Synthesis and a route involving N-oxidation followed by regioselective bromination.
The Bartoli Indole Synthesis: A Convergent Approach
The Bartoli indole synthesis is a powerful and convergent method for the preparation of 7-substituted indoles, and by extension, azaindoles.[3][7] The reaction involves the treatment of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent.[3][7][8] For the synthesis of this compound, the readily available 2-bromo-3-nitropyridine serves as the ideal starting material.
The mechanism of the Bartoli indole synthesis is a fascinating cascade of reactions initiated by the interaction of the vinyl Grignard reagent with the nitro group.[3] The key steps are as follows:
-
Reduction of the Nitro Group: The first equivalent of the vinyl Grignard reagent reduces the nitro group to a nitroso species.
-
Addition to the Nitroso Group: A second equivalent of the Grignard reagent adds to the nitroso intermediate.
-
[9][9]-Sigmatropic Rearrangement: The steric hindrance imposed by the ortho-bromo substituent facilitates a[9][9]-sigmatropic rearrangement, a crucial step in the formation of the indole ring system.[3]
-
Cyclization and Aromatization: The rearranged intermediate undergoes intramolecular cyclization, and subsequent elimination of a magnesium alkoxide, driven by aromatization, yields the indole core. A third equivalent of the Grignard reagent is consumed in a deprotonation step.[3]
The following diagram illustrates the workflow for the Bartoli synthesis of this compound.
Caption: Workflow for the Bartoli Synthesis.
Materials:
-
2-Bromo-3-nitropyridine
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
20% Aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure: [10]
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-bromo-3-nitropyridine (1.0 equiv) and dissolve in anhydrous THF (to a concentration of approx. 0.15 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide (1.0 M in THF, 3.0-3.5 equiv) dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to -20 °C and stir for 8-12 hours at this temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution at -20 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Expected Yield: 20-30%[10]
| Starting Material | Product | Reagents & Conditions | Typical Yield | Reference |
| 2-Bromo-3-nitropyridine | This compound | Vinylmagnesium bromide, THF, -78 to -20 °C | 22% | [10] |
N-Oxidation and Regioselective Bromination: A Stepwise Approach
An alternative strategy involves the initial synthesis of the 1H-pyrrolo[3,2-b]pyridine (6-azaindole) core, followed by its functionalization at the 7-position. This is achieved through a two-step process: N-oxidation of the pyridine ring, followed by a regioselective bromination.
The introduction of an N-oxide functionality dramatically alters the electronic properties of the pyridine ring, activating it towards nucleophilic attack.[11]
-
N-Oxidation: The pyridine nitrogen of 6-azaindole is oxidized to the corresponding N-oxide using a suitable oxidizing agent, such as hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium (MTO) or with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA).[12]
-
Activation and Bromination: The N-oxide is then activated with an electrophilic reagent, such as p-toluenesulfonic anhydride or a brominating reagent like PyBroP. This activation makes the C2 and C6 positions (in this case, the C7 position of the 6-azaindole system) susceptible to nucleophilic attack by a bromide source. The reaction proceeds with high regioselectivity for the C7 position.
The following diagram illustrates the workflow for the N-oxidation and bromination route.
Caption: Workflow for N-Oxidation and Bromination.
Step 1: N-Oxidation of 1H-pyrrolo[3,2-b]pyridine [12]
Materials:
-
1H-pyrrolo[3,2-b]pyridine (6-azaindole)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in DCM.
-
Add m-CPBA (1.2-1.5 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-oxide, which can often be used in the next step without further purification.
Step 2: Bromination of 1H-pyrrolo[3,2-b]pyridine N-oxide
Materials:
-
1H-pyrrolo[3,2-b]pyridine N-oxide
-
Bromotris(pyrrolidino)phosphonium hexafluorophosphate (PyBroP)
-
Potassium phosphate (K₃PO₄)
-
Trifluoromethyl toluene (TFT) or another suitable high-boiling solvent
-
Isopropyl alcohol (IPA)
-
Sodium hydroxide (NaOH)
Procedure:
-
To a solution of 1H-pyrrolo[3,2-b]pyridine N-oxide (1.0 equiv) in trifluoromethyl toluene, add K₃PO₄ (2.0-3.0 equiv) and PyBroP (1.2-1.5 equiv).
-
Heat the reaction mixture to 80-100 °C for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture and add a solution of NaOH in isopropyl alcohol.
-
Stir for 30 minutes, then partition between water and an organic solvent like ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford this compound.
Derivatization of this compound via Suzuki-Miyaura Cross-Coupling
The this compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl moieties.
Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the C-Br bond of the this compound to form a palladium(II) intermediate.
-
Transmetalation: The aryl or heteroaryl group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst and forming the C-C bond of the desired product.
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Detailed Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (or boronic acid pinacol ester)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G3)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃), Potassium Phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
-
Water (degassed)
-
To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 7-aryl-1H-pyrrolo[3,2-b]pyridine derivative.
| Substrate | Coupling Partner | Catalyst/Base/Solvent | Product | Typical Yield | Reference |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ / Dioxane:H₂O | 7-Phenyl-1H-pyrrolo[3,2-b]pyridine | Good to Excellent | [13][14] |
| This compound | 4-Methoxyphenylboronic acid | XPhos Pd G3 / K₃PO₄ / Toluene:H₂O | 7-(4-Methoxyphenyl)-1H-pyrrolo[3,2-b]pyridine | Good to Excellent | [13] |
Biological Applications and Relevance
Substituted 1H-pyrrolo[3,2-b]pyridine derivatives have demonstrated a wide range of biological activities, with a particular emphasis on their role as kinase inhibitors in cancer therapy.[2][15] The ability to readily diversify the 7-position of the 6-azaindole core through the strategies outlined in this guide is of paramount importance for structure-activity relationship (SAR) studies. For instance, various 7-aryl substituted 6-azaindoles have been investigated as potent inhibitors of kinases such as FGFR, PARP, and PDE4B.[4][15][16] The synthesis of libraries of these compounds allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of promising drug candidates.[4][16]
Conclusion
The synthesis of substituted this compound derivatives is a key enabling technology in modern medicinal chemistry. This guide has detailed two robust synthetic strategies for accessing the core 7-bromo-6-azaindole scaffold: the Bartoli indole synthesis and a route involving N-oxidation and subsequent regioselective bromination. Furthermore, we have provided a comprehensive protocol for the derivatization of this versatile intermediate via the Suzuki-Miyaura cross-coupling reaction. The methodologies presented herein are scalable and tolerant of a wide range of functional groups, making them highly applicable to drug discovery and development programs. The ability to efficiently generate a diverse array of substituted 1H-pyrrolo[3,2-b]pyridines will undoubtedly continue to fuel the discovery of novel therapeutics targeting a host of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 4. archives.ijper.org [archives.ijper.org]
- 5. longdom.org [longdom.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. grokipedia.com [grokipedia.com]
- 8. jk-sci.com [jk-sci.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. baranlab.org [baranlab.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Evaluation of Novel 7-bromo-1H-pyrrolo[3,2-b]pyridine Analogs as Potential Kinase Inhibitors
Executive Summary: The 1H-pyrrolo[3,2-b]pyridine scaffold, an isomer of azaindole, represents a privileged structure in medicinal chemistry. Its structural resemblance to the purine ring of ATP makes it an ideal backbone for the development of kinase inhibitors, a critical class of therapeutics in oncology and inflammatory diseases.[1] This guide provides a comprehensive framework for the synthesis and biological characterization of novel analogs derived from a 7-bromo-1H-pyrrolo[3,2-b]pyridine core. We will explore the rationale behind this scaffold, detail a robust workflow for biological evaluation—from initial in vitro kinase assays to cell-based mechanistic studies—and discuss the interpretation of structure-activity relationships (SAR). This document is intended for researchers and drug development professionals engaged in the discovery of next-generation targeted therapies.
The Strategic Foundation: Why this compound?
The Pyrrolopyridine Core: An ATP Mimetic
The search for selective kinase inhibitors is a cornerstone of modern drug discovery.[2] Kinases utilize ATP to phosphorylate substrate proteins, and dysregulation of this process is a hallmark of many cancers.[3][4] The pyrrolopyridine nucleus structurally mimics the adenine portion of ATP, enabling compounds built on this scaffold to competitively bind within the ATP-binding pocket of various kinases.[1] This inherent property makes it a highly versatile starting point for inhibitor design. Numerous pyrrolopyridine derivatives have been investigated as potent inhibitors of therapeutically relevant kinases such as Fibroblast Growth Factor Receptors (FGFRs), Cell Division Cycle 7 (Cdc7) kinase, and FMS kinase.[5][6][7]
The 7-Bromo Moiety: A Gateway to Diversity
The strategic placement of a bromine atom at the 7-position of the pyrrolopyridine core is a deliberate choice rooted in synthetic chemistry. This halogen serves as a versatile chemical "handle" for diversification. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[8][9] This allows for the systematic and efficient introduction of a wide array of chemical groups, enabling the rapid generation of a library of analogs. This process is fundamental to exploring the structure-activity relationship (SAR) and optimizing for potency, selectivity, and desirable pharmacokinetic properties.
Synthesis of the Analog Library: A Modular Approach
The generation of a diverse library of analogs from the this compound core is most efficiently achieved through parallel synthesis utilizing modern cross-coupling techniques.
Caption: General synthetic scheme for analog generation.
General Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a standard method for coupling various aryl or heteroaryl groups to the core scaffold.
-
Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically aqueous potassium carbonate (2 M solution, 3.0 eq).
-
Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
The Biological Evaluation Cascade
A tiered screening approach is essential for efficiently identifying promising lead compounds. This workflow progresses from broad, high-throughput in vitro assays to more complex, physiologically relevant cell-based models.
Caption: A structured workflow for inhibitor characterization.
Phase 1: In Vitro Biochemical Assays
Causality: The initial step must be a direct assessment of the compound's ability to inhibit the enzymatic activity of the target kinase in a cell-free system. This approach is crucial because it isolates the interaction between the compound and the kinase, eliminating complexities of cell permeability, metabolism, and off-target cellular effects. It provides a clean, quantitative measure of target potency (IC₅₀).[10][11]
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[12]
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include a positive control (a known inhibitor like staurosporine) and a negative control (vehicle, e.g., DMSO).
-
Add 2.5 µL of a solution containing the target kinase and its specific peptide substrate in reaction buffer.
-
Initiate the reaction by adding 5 µL of ATP solution (at a concentration approximating the Kₘ for the specific kinase to ensure data comparability).[2][10]
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Normalize the data to the high (no enzyme) and low (vehicle) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
Phase 2: Cell-Based Activity
Once a compound demonstrates potent and selective in vitro activity, the next critical step is to determine if this translates into an effect in a living cell.[13]
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3]
-
Cell Seeding: Seed cancer cells (e.g., a line known to be dependent on the target kinase) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the GI₅₀ (concentration for 50% growth inhibition).
Unraveling the Mechanism of Action
A potent inhibitor of cell proliferation must be further investigated to confirm that its cellular effect is a direct result of targeting the intended kinase pathway.
Caption: A generic Receptor Tyrosine Kinase signaling cascade.
Confirming on-target activity can be achieved through techniques like Western blotting to observe the phosphorylation status of the target kinase and its downstream substrates. A reduction in phosphorylation upon compound treatment provides strong evidence of target engagement. Further assays, such as cell cycle analysis by flow cytometry, can reveal if the compounds induce cell cycle arrest (e.g., at the G2/M phase), a common outcome of inhibiting kinases involved in cell division.[14][15] Apoptosis assays can confirm if the observed reduction in cell viability is due to programmed cell death.[16]
Structure-Activity Relationship (SAR) Analysis
The primary goal of creating an analog library is to understand how different chemical modifications affect biological activity. By summarizing the data in tables, clear patterns can emerge.
Table 1: In Vitro and Cellular Activity of Hypothetical Analogs
| Compound ID | R-Group (at C7) | Target Kinase IC₅₀ (nM) | Selectivity Kinase B IC₅₀ (nM) | Cancer Cell Line GI₅₀ (µM) |
| Core | -Br | >10,000 | >10,000 | >50 |
| ANA-01 | Phenyl | 520 | 4,500 | 15.2 |
| ANA-02 | 4-Fluorophenyl | 150 | 3,200 | 4.1 |
| ANA-03 | 3-Pyridyl | 85 | 8,500 | 1.8 |
| ANA-04 | 4-Methoxyphenyl | 950 | 6,000 | 22.5 |
| ANA-05 | 3-Furyl | 92 | 9,800 | 2.1 |
SAR Interpretation: From this hypothetical data, several insights can be drawn:
-
Core Activity: The unsubstituted 7-bromo core is inactive, confirming the necessity of the C7 modification.
-
Electronic Effects: The introduction of an electron-withdrawing fluorine (ANA-02 vs. ANA-01) improves potency.
-
Hydrogen Bonding: The presence of a nitrogen atom in the pyridine ring (ANA-03) significantly boosts potency and selectivity, likely due to a key hydrogen bond interaction in the kinase active site.
-
Steric/Electronic Penalties: A bulky, electron-donating methoxy group (ANA-04) is detrimental to activity compared to an unsubstituted phenyl ring.
-
Heteroaromatic Preference: Small, polar heteroaromatics like furan (ANA-05) and pyridine (ANA-03) appear to be highly favorable.
Conclusion and Future Directions
This guide outlines a systematic and logical pathway for the comprehensive evaluation of novel this compound analogs. The strength of this scaffold lies in its synthetic tractability and its inherent ability to mimic ATP, making it a fertile ground for the discovery of potent and selective kinase inhibitors. Future work on promising lead compounds identified through this cascade would involve in-depth pharmacokinetic studies to assess properties like solubility, metabolic stability, and bioavailability, ultimately paving the way for in vivo efficacy testing in animal models.[17]
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. noblelifesci.com [noblelifesci.com]
- 17. Preliminary pharmacokinetic and bioanalytical studies of SJG-136 (NSC 694501), a sequence-selective pyrrolobenzodiazepine dimer DNA-cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-bromo-1H-pyrrolo[3,2-b]pyridine (CAS No. 1190318-63-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-bromo-1H-pyrrolo[3,2-b]pyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While this specific isomer is less documented in peer-reviewed literature compared to its structural relatives, this document synthesizes available data, draws logical inferences from closely related analogs, and presents a Senior Application Scientist's perspective on its synthesis, properties, and applications.
Core Identification and Physicochemical Properties
This compound, also known as 7-bromo-4-azaindole, is a brominated derivative of the 1H-pyrrolo[3,2-b]pyridine scaffold. The presence of a bromine atom on the pyridine ring offers a versatile handle for synthetic diversification, particularly through cross-coupling reactions, making it an attractive starting material for generating novel compound libraries.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 1190318-63-8 .[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1190318-63-8 | [1] |
| Molecular Formula | C₇H₅BrN₂ | [2] |
| Molecular Weight | 197.03 g/mol | [2] |
| Appearance | Solid (predicted) | Inferred |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol (predicted) | Inferred |
Proposed Synthesis Pathway
The logical starting material would be 2-bromo-3-methyl-4-nitropyridine. The synthesis would proceed via two key steps:
-
Condensation: Reaction with a dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.
-
Reductive Cyclization: Treatment with a reducing agent, such as iron powder in acetic acid, to simultaneously reduce the nitro group and facilitate the cyclization to form the pyrrole ring.
Experimental Protocol: Proposed Synthesis
Step 1: (E)-2-bromo-3-(2-(dimethylamino)vinyl)-4-nitropyridine
-
To a solution of 2-bromo-3-methyl-4-nitropyridine in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture (e.g., to 100°C) and monitor by TLC until the starting material is consumed.
-
Concentrate the mixture under vacuum to remove the solvent and excess reagent, yielding the crude enamine intermediate.
Step 2: this compound
-
Dissolve the crude enamine from Step 1 in glacial acetic acid.
-
Add iron powder to the solution.
-
Heat the reaction mixture (e.g., to 100°C) under an inert atmosphere (Nitrogen or Argon) for several hours. The progress is monitored by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute it with a suitable solvent like methanol or ethyl acetate, and filter to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., aqueous sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Spectroscopic Characterization (Predicted)
While raw spectral data for this compound is not publicly available, we can predict its key spectral features based on its structure and data from isomers.[3][4][5]
-
¹H NMR: The spectrum is expected to show distinct signals for the five aromatic protons. The N-H proton of the pyrrole ring will likely appear as a broad singlet at a high chemical shift (>11 ppm in DMSO-d₆). The pyridine protons (at C5 and C6) and the pyrrole protons (at C2 and C3) will appear in the aromatic region (approx. 6.5-8.5 ppm), with coupling patterns dictated by their positions. For comparison, the H6 proton (adjacent to the bromine) in the 6-bromo isomer appears at δ 8.36 ppm.[3]
-
¹³C NMR: The spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom bearing the bromine (C7) will be significantly influenced by the halogen's electronic effects.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with a nearly 1:1 ratio, which is indicative of the presence of a single bromine atom. The expected molecular ion peak would be at m/z ≈ 196 and 198.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic N-H stretching vibration for the pyrrole amine (around 3100-3400 cm⁻¹) and C=C/C=N stretching vibrations in the 1400-1600 cm⁻¹ region, typical for the aromatic rings.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring, along with the versatile bromine substituent.
Key Reaction Sites:
-
N-H of the Pyrrole Ring: The pyrrole nitrogen can be deprotonated with a suitable base to act as a nucleophile, allowing for N-alkylation or N-arylation. It can also be protected with common protecting groups (e.g., Boc, SEM) if reactions at other sites are desired.
-
Bromine at C7: This is the most valuable position for synthetic elaboration. The C-Br bond is highly susceptible to conversion via transition-metal-catalyzed cross-coupling reactions. This opens up a vast chemical space for drug discovery and materials science.
-
Pyrrole Ring (C2 and C3): The pyrrole ring is generally susceptible to electrophilic substitution, though the reactivity will be modulated by the fused pyridine ring.
Workflow: Diversification via Cross-Coupling
The bromine atom at the C7 position is a prime handle for introducing a wide variety of substituents using well-established palladium-catalyzed cross-coupling reactions. This strategic functionalization is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolopyridine scaffold is a "privileged" structure in medicinal chemistry, found in numerous biologically active compounds and FDA-approved drugs.[6][7] These scaffolds are bioisosteres of indoles and purines, allowing them to interact with a wide range of biological targets.
While direct applications of this compound are not yet prominent in the literature, its structural class is highly relevant:
-
Kinase Inhibition: Many azaindole derivatives are potent inhibitors of various protein kinases, which are critical targets in oncology. The 7-bromo-4-azaindole core provides a foundation to synthesize inhibitors that can be tailored to specific kinase active sites.
-
Anticancer Agents: Derivatives of related isomers, such as 1H-pyrrolo[3,2-c]pyridines, have been designed as colchicine-binding site inhibitors with potent antiproliferative activities against cancer cell lines.[8] The this compound building block could be used in similar drug design campaigns.
-
Antiviral and Inflammatory Diseases: The broader class of bromo-pyrrolopyridines is used in the preparation of compounds for treating viral diseases and inflammatory conditions.[3]
The title compound serves as a valuable, albeit under-explored, starting material. Its utility lies in its potential to generate novel, patentable chemical matter by leveraging the reactivity of the C7-bromo position.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on data for isomeric compounds like 6-bromo-1H-pyrrolo[3,2-b]pyridine, the following hazards should be assumed:
-
Classification: Likely to be classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed (Acute Toxicity, Oral).
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound (CAS: 1190318-63-8) is a valuable heterocyclic compound whose full potential in drug discovery and materials science is yet to be realized. While specific literature on this isomer is limited, its structure provides a clear and logical pathway for the synthesis of novel derivatives through well-established synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. This guide provides a framework for researchers to understand its synthesis, predict its properties, and leverage its reactivity to develop next-generation therapeutics and functional materials. Its close relationship to clinically relevant azaindole scaffolds underscores its importance as a building block for future innovation.
References
- 1. This compound | 1190318-63-8 [chemicalbook.com]
- 2. Building Blocks P30 | EvitaChem [evitachem.com]
- 3. 6-BROMO-1H-PYRROLO[3,2-B]PYRIDINE | 944937-53-5 [chemicalbook.com]
- 4. This compound(1190318-63-8) 1H NMR [m.chemicalbook.com]
- 5. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugpatentwatch.com [drugpatentwatch.com]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 7-bromo-1H-pyrrolo[3,2-b]pyridine: Synthesis, Reactivity, and Applications in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract: 7-bromo-1H-pyrrolo[3,2-b]pyridine, an isomer within the azaindole family, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structure, combining the features of a pyrrole and a pyridine ring, offers a versatile scaffold for the development of targeted therapeutics, particularly kinase inhibitors. This guide provides an in-depth analysis of the compound's nomenclature, synthesis, and chemical reactivity. It further details field-proven protocols for its derivatization via palladium-catalyzed cross-coupling reactions and explores its application as a key intermediate in the synthesis of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Core Compound Analysis: Structure and Nomenclature
The Pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, commonly known as 4-azaindole, is a fused bicyclic heterocycle. It consists of a pyrrole ring fused to a pyridine ring along the 'b' face (the C2-C3 bond) of the pyrrole. This arrangement creates a unique electronic profile, with the electron-rich pyrrole moiety adjacent to the electron-deficient pyridine ring, influencing the compound's reactivity and its ability to form key interactions with biological targets.
IUPAC Nomenclature and Structural Verification
The topic of this guide is the compound This compound . According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines for fused heterocyclic systems, this name is the formally correct designation.[1][2][3]
The nomenclature is determined as follows:
-
Parent Heterocycle : The base component is the larger nitrogen-containing ring system, pyridine.[4]
-
Fused Ring : The attached component is pyrrolo.
-
Fusion Locants : The numbers [3,2-b] indicate how the rings are fused. The pyrrole ring is fused via its 3 and 2 positions to the 'b' face (the 2 and 3 positions) of the pyridine ring.
-
Numbering : The bicyclic system is numbered starting from the pyrrole nitrogen as position 1, proceeding around the five-membered ring and then continuing to the six-membered ring. The bridgehead atoms are not numbered independently but are part of the sequence.
-
Indicated Hydrogen : The 1H prefix specifies the location of the saturating hydrogen atom on the pyrrole nitrogen, which is necessary to define the tautomeric form.[3]
-
Substituent : The bromine atom is located at position 7, leading to the final name: This compound .
Synthesis and Characterization
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While several routes have been reported, a common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.
Generalized Synthetic Protocol
A representative synthesis starts from a substituted nitropyridine, proceeds through a vinylation reaction, and culminates in a reductive cyclization to form the fused ring system.
Step-by-Step Methodology:
-
Vinylation of Nitropyridine : A suitable 2-bromo-3-nitropyridine derivative is reacted with a vinylating agent, such as N,N-dimethylformamide dimethyl acetal. This reaction typically occurs at elevated temperatures (e.g., 120 °C) in a polar aprotic solvent like DMF. The purpose of this step is to install the two-carbon unit required for the subsequent pyrrole ring formation.
-
Reductive Cyclization : The resulting vinyl intermediate is then subjected to reductive cyclization. A common and effective method involves using iron powder in acetic acid at 100 °C. The iron serves as the reducing agent, converting the nitro group to an amine, which then spontaneously undergoes intramolecular cyclization with the adjacent vinyl group to form the pyrrole ring.
-
Purification : After the reaction, the mixture is neutralized (e.g., with aqueous sodium carbonate), and the crude product is extracted into an organic solvent like ethyl acetate. The product is then purified using standard techniques, primarily column chromatography on silica gel, to yield the pure this compound.
This generalized protocol is based on synthetic strategies reported for analogous pyrrolo[3,2-c]pyridine systems, which follow similar chemical logic.[5]
Spectroscopic Characterization
Structural confirmation of the final compound is achieved through standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on both the pyrrole and pyridine rings, and a characteristic broad singlet for the N-H proton of the pyrrole.[6] |
| ¹³C NMR | Resonances for all seven carbon atoms in the bicyclic core, with the carbon bearing the bromine atom (C7) appearing at a characteristic chemical shift. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₇H₅BrN₂ (195.96 g/mol ), along with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |
Chemical Reactivity and Derivatization
The strategic placement of the bromine atom at the C7 position makes this compound an exceptionally valuable intermediate for further functionalization, particularly through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 7-position is amenable to a wide variety of cross-coupling reactions, allowing for the introduction of diverse substituents. This is a cornerstone of its utility in constructing molecular libraries for drug discovery.
Key Coupling Methodologies:
-
Suzuki-Miyaura Coupling : Reaction with aryl or heteroaryl boronic acids (or esters) to form C-C bonds. This is one of the most common methods to introduce complex aromatic systems.
-
Causality : This reaction is chosen for its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids. A typical catalyst system involves a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a base (e.g., K₂CO₃ or Cs₂CO₃).[7]
-
-
Buchwald-Hartwig Amination : Reaction with primary or secondary amines to form C-N bonds, introducing key pharmacophoric groups.
-
Causality : This is the premier method for installing amine substituents onto an aromatic ring. The choice of a specialized phosphine ligand (e.g., RuPhos, XPhos) is critical for achieving high catalytic turnover and preventing side reactions like hydrodehalogenation.[7]
-
-
Sonogashira Coupling : Reaction with terminal alkynes to form C-C triple bonds, which can serve as handles for further chemistry (e.g., click reactions) or as structural elements themselves.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines a typical workflow for a Suzuki-Miyaura cross-coupling reaction using this scaffold.
References
- 1. acdlabs.com [acdlabs.com]
- 2. old.iupac.org [old.iupac.org]
- 3. old.iupac.org [old.iupac.org]
- 4. oc2.chemie.uni-tuebingen.de [oc2.chemie.uni-tuebingen.de]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound(1190318-63-8) 1H NMR [m.chemicalbook.com]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 7-bromo-1H-pyrrolo[3,2-b]pyridine: From Core Physicochemical Properties to Applications in Drug Discovery
This technical guide provides an in-depth analysis of 7-bromo-1H-pyrrolo[3,2-b]pyridine, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will move beyond a simple data sheet to explore the structural nuances, methods of verification, and the strategic importance of this molecule in the synthesis of complex, biologically active compounds.
Core Physicochemical Properties and Identification
This compound is a brominated derivative of the pyrrolopyridine scaffold. The definitive identification of this compound is crucial for its application in synthesis and biological screening. The core properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₅BrN₂ | [1][2] |
| Molecular Weight | 197.03 g/mol | [1][2] |
| Exact Mass | 195.96361 Da | [1][3] |
| CAS Number | 1190318-63-8 | [4] |
The molecular weight of 197.03 g/mol is a fundamental parameter for stoichiometric calculations in synthetic protocols. However, reliance on this single value is insufficient for unambiguous identification due to the existence of multiple structural isomers.
References
- 1. 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 5523659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 22273643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Bromo-1H-pyrrolo(3,2-c)pyridine | C7H5BrN2 | CID 44721299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1190318-63-8 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 7-bromo-1H-pyrrolo[3,2-b]pyridine
Introduction: Unlocking the Potential of the Pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine scaffold, an isomer of 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide range of biologically active compounds, including kinase inhibitors. The functionalization of this core structure is paramount for modulating its pharmacological profile. Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild reaction conditions, and broad functional group tolerance.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling reaction on 7-bromo-1H-pyrrolo[3,2-b]pyridine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and discuss key considerations for optimizing this powerful transformation.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or a boronate ester.[3] The reaction is catalyzed by a palladium complex and requires a base for the activation of the organoboron species.[4][5] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[3][6]
-
Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium center, displacing the halide.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3][6]
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially when dealing with electron-rich and potentially coordinating heteroaromatic substrates like this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of aryl- and heteroarylboronic acids. Optimization may be required for particularly challenging substrates.
Materials and Reagents
-
This compound
-
Aryl- or heteroarylboronic acid (or boronic acid pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like XPhos Pd G3)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene, often with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere techniques (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate/oil bath
Recommended Reaction Conditions
| Parameter | Recommended Starting Conditions | Rationale |
| This compound | 1.0 equivalent | Limiting reagent. |
| Boronic Acid/Ester | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and account for potential homocoupling or degradation. |
| Palladium Catalyst | 2-5 mol% | Lower catalyst loadings are desirable but may require optimization. For heteroaryl substrates, slightly higher loadings can be beneficial.[7] |
| Ligand (if not using a pre-catalyst) | 4-10 mol% | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often improve reaction efficiency for heteroaryl halides.[2] |
| Base | 2.0 - 3.0 equivalents | An inorganic base is crucial for activating the boronic acid. The choice of base can significantly impact the reaction outcome.[7] |
| Solvent | Dioxane/Water (4:1) or DME/Water (4:1) | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[8] |
| Temperature | 80 - 110 °C | The reaction temperature will depend on the reactivity of the coupling partners and the chosen solvent. |
| Reaction Time | 4 - 24 hours | Monitor progress by TLC or LC-MS. |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum or screw cap. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Heating and Stirring: Place the reaction mixture in a preheated oil bath or on a heating plate at the desired temperature (e.g., 90 °C). Stir the mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.
Visualizing the Process
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
The Catalytic Cycle
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Optimizing the Heck Reaction for 7-Bromo-1H-pyrrolo[3,2-b]pyridine
Introduction: The Strategic Importance of C-C Bond Formation on the 7-Azaindole Scaffold
The palladium-catalyzed Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2][3] Its broad functional group tolerance and operational simplicity have made it an indispensable tool in the synthesis of complex molecules.[4] This guide focuses on the application of the Heck reaction to 7-bromo-1H-pyrrolo[3,2-b]pyridine, a privileged heterocyclic scaffold commonly known as 7-azaindole.
The 7-azaindole core is a bioisostere of indole and is featured in numerous biologically active compounds and approved pharmaceuticals, making the development of robust functionalization methods a critical objective for medicinal chemists and drug development professionals.[5][6][7] The introduction of a vinyl group via the Heck reaction provides a versatile synthetic handle for further elaboration, enabling access to a diverse range of novel chemical entities.
This document provides a comprehensive overview of the key parameters governing the Heck reaction on this specific substrate, detailed experimental protocols, and field-proven insights to guide researchers toward successful outcomes.
Mechanistic Rationale: Understanding the Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. While various nuanced pathways exist, the generally accepted consensus mechanism involves four key stages.[2][4][8]
-
Catalyst Activation : The reaction is typically initiated with a stable Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active 14-electron Pd(0) species. This reduction can be facilitated by phosphine ligands or other reagents in the mixture.[4][8]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and forms a square planar Pd(II) intermediate.[2][8]
-
Olefin Coordination and Migratory Insertion : The alkene coupling partner coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-Aryl bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) complex.[2][8]
-
Syn β-Hydride Elimination and Product Release : A hydrogen atom on the β-carbon (relative to palladium) is eliminated, forming the vinylated product and a hydridopalladium(II) complex. This step dictates the regioselectivity and stereoselectivity (typically trans) of the final product.[4][8]
-
Catalyst Regeneration : The hydridopalladium(II) complex undergoes reductive elimination in the presence of a base, which neutralizes the generated HBr and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][4][8]
Core Parameters and Optimization Strategy
The success of the Heck reaction on this compound hinges on the judicious selection of several key components. The electron-rich nature of the azaindole ring system requires careful tuning to achieve high yields and minimize side reactions.
-
Ligand Selection : The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich aryl bromides like 7-bromo-azaindole, electron-rich and bulky phosphine ligands are often beneficial.
-
Monodentate Ligands : Triphenylphosphine (PPh₃) is a standard, effective choice.[4] Tri(o-tolyl)phosphine (P(o-tol)₃) offers increased bulk, which can promote the reductive elimination step.
-
Bidentate Ligands : For challenging couplings, bulky biarylphosphine ligands (e.g., Xantphos) can be highly effective, preventing catalyst deactivation and promoting efficient C-N bond formation in related azaindole functionalizations, a principle that extends to C-C couplings.[10]
-
Ligand-Free Conditions : Under certain conditions, particularly with microwave heating, the reaction can proceed without an added phosphine ligand.[11] This "ligand-free" approach is often simpler and more environmentally benign, though it may require higher temperatures or specific phase-transfer agents like tetrabutylammonium bromide (TBAB).[12][13]
-
-
Base : The base is critical for neutralizing the hydrobromic acid (HBr) generated during the catalytic cycle.[2][4] Its choice can significantly impact the reaction rate and outcome.
-
Inorganic Bases : Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are robust and commonly used.[5][14]
-
Organic Bases : Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are often used, especially with phosphine ligands. However, for some azaindole substrates, the choice of base can dramatically alter the reaction pathway, with stronger bases sometimes favoring undesired Michael addition products.[5]
-
-
Solvent : High-boiling point, polar aprotic solvents are standard. Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dioxane are excellent choices for ensuring solubility and allowing for the necessary reaction temperatures.[9][15]
-
Reaction Conditions (Thermal vs. Microwave) :
-
Conventional Heating : Reactions are typically heated at temperatures between 100-140 °C for 12-24 hours.[9][16]
-
Microwave Irradiation : Microwave-assisted synthesis offers a significant advantage, drastically reducing reaction times from hours to minutes (typically 15-45 min) and often leading to cleaner reactions with improved yields.[13][17][18]
-
Comparative Reaction Conditions
The following table summarizes typical conditions for Heck reactions on bromo-azaindoles and related electron-rich heterocycles, providing a valuable starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time | Typical Yield | Reference |
| Pd(OAc)₂ (5%) | - | Et₃N (2.0) | DMF | 110 | - | Fair | [5] |
| Pd(OAc)₂ (5%) | PPh₃ (10%) | K₂CO₃ (1.5) | NMP | 100 | 12h | Good-Excellent | [12] |
| Pd₂(dba)₃ (5%) | Xantphos (10%) | Cs₂CO₃ (1.5) | Dioxane | 100 | 16h | Good-Excellent | [10] |
| Pd(OAc)₂ (2%) | PPh₃ (4%) | Et₃N (2.0) | DMF | 130 | 1-2h | Good | [19] |
| Pd(OAc)₂ (0.05%) | - | K₃PO₄ (2.0) | Al₂O₃ (solid) | MW (300W) | 20-25 min | High | [17] |
Experimental Protocols
Safety First : These protocols involve hazardous materials. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts are toxic, and phosphine ligands can be air-sensitive and irritants. Organic solvents are flammable.
Protocol 1: Standard Thermal Heck Reaction
This protocol provides a robust, general method for the coupling of this compound with an alkene like n-butyl acrylate.
Materials:
-
This compound (1.0 mmol, 197 mg)
-
n-Butyl acrylate (1.5 mmol, 192 mg, 215 µL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 6.7 mg, 3 mol%)
-
Triphenylphosphine (PPh₃) (0.06 mmol, 15.7 mg, 6 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask or sealed reaction tube, magnetic stir bar, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition : Through the sidearm or septum, add the anhydrous DMF followed by the n-butyl acrylate via syringe.
-
Reaction : Place the sealed flask in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).
-
Separate the organic layer. Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate, to yield the pure vinylated product.
Protocol 2: Microwave-Assisted Ligand-Free Heck Reaction
This protocol offers a rapid and efficient alternative using microwave irradiation.
Materials:
-
This compound (0.5 mmol, 98.5 mg)
-
Styrene (0.75 mmol, 78 mg, 86 µL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg, 2 mol%)
-
Potassium phosphate (K₃PO₄) (1.0 mmol, 212 mg)
-
Tetrabutylammonium bromide (TBAB) (0.5 mmol, 161 mg)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) (3 mL)
-
10 mL microwave reaction vial, magnetic stir bar
Procedure:
-
Reaction Setup : To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound, Pd(OAc)₂, K₃PO₄, and TBAB.
-
Reagent Addition : Add the anhydrous NMP followed by the styrene via syringe.
-
Sealing : Securely cap the vial with a septum cap.
-
Microwave Reaction : Place the vial in the cavity of a microwave reactor. Irradiate the mixture with stirring at 150 °C for 20-30 minutes. (Note: Use standard absorption and a maximum power setting of ~300 W. Monitor internal temperature and pressure).
-
Workup :
-
Once the vial has cooled to a safe temperature (<50 °C), carefully uncap it in a fume hood.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification : Purify the crude product by flash column chromatography as described in Protocol 1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficient temperature/time.3. Poor quality reagents/solvent. | 1. Ensure an inert atmosphere; try a different Pd source (e.g., Pd₂(dba)₃); use a bulky, electron-rich ligand like Xantphos.2. Increase temperature (up to 140°C for thermal) or reaction time; switch to microwave protocol.3. Use freshly distilled/anhydrous solvent; check purity of starting materials. |
| Formation of Debrominated Starting Material | 1. Presence of water or protic impurities.2. Side reaction from the hydridopalladium intermediate. | 1. Ensure strictly anhydrous conditions.2. Use a less coordinating solvent; sometimes a change in base (e.g., from Et₃N to K₂CO₃) can mitigate this. |
| Low Yield with Complex Mixture | 1. Catalyst decomposition leading to palladium black.2. Side reactions (e.g., olefin isomerization, dimerization). | 1. Increase ligand-to-palladium ratio (e.g., 4:1 instead of 2:1); add a phase-transfer catalyst like TBAB.2. Lower the reaction temperature and extend the time; ensure high-purity olefin. |
| Michael Addition Side Product (with acrylates) | The N-H proton of the pyrrole ring can be acidic enough to add to the acrylate, especially with strong bases. | 1. Protect the N-H proton with a suitable protecting group (e.g., Boc, SEM, or Benzyl) prior to the Heck reaction.2. Use a milder, non-nucleophilic base (e.g., K₂CO₃ instead of stronger bases). |
Conclusion
The Heck reaction is a powerful and reliable method for the vinylation of this compound. Success is predicated on the careful control of key parameters, including the catalyst system, base, and reaction conditions. For general applications, a standard thermal protocol using Pd(OAc)₂ with a phosphine ligand provides a robust starting point. For rapid synthesis and optimization, microwave-assisted protocols, even under ligand-free conditions, offer a highly efficient alternative. The resulting vinyl-azaindoles are valuable intermediates, poised for further synthetic diversification in the pursuit of novel therapeutics and functional materials.
References
- 1. Heck-like Reactions Involving Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 10. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.rug.nl [pure.rug.nl]
Application Notes and Protocols: The Strategic Use of 7-Bromo-1H-pyrrolo[3,2-b]pyridine in the Synthesis of Potent Kinase Inhibitors
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
In the landscape of modern oncology and drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of targeted cancer therapy. Within this field, the 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, has been identified as a "privileged scaffold." This structural motif is prized for its ability to mimic the purine core of ATP, enabling it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This interaction is a critical anchor for many successful kinase inhibitors.
The strategic introduction of a bromine atom at the 7-position of the 1H-pyrrolo[3,2-b]pyridine core yields a versatile building block, 7-bromo-1H-pyrrolo[3,2-b]pyridine . This bromine atom serves as a synthetic handle for the introduction of various aryl and heteroaryl substituents through palladium-catalyzed cross-coupling reactions. This allows for the exploration of chemical space and the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of kinase inhibitors, with a focus on practical, field-proven protocols and the underlying scientific rationale.
The B-RAF Kinase and the MAPK/ERK Signaling Pathway: A Key Target in Melanoma
A prominent example of a kinase target for which inhibitors based on the 7-azaindole scaffold have been successfully developed is the B-RAF kinase. B-RAF is a serine/threonine-protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, and survival.[3]
Mutations in the BRAF gene, particularly the V600E mutation, are found in approximately 50% of melanomas.[4] This mutation leads to the constitutive activation of the B-RAF kinase, resulting in persistent downstream signaling through the MAPK/ERK pathway, thereby promoting cancer cell proliferation and survival.[1][5] Consequently, the development of inhibitors targeting the mutated B-RAF kinase has been a major breakthrough in the treatment of metastatic melanoma.[4][6]
Visualizing the BRAF Signaling Pathway
The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of intervention for B-RAF inhibitors.
Caption: The MAPK/ERK signaling cascade and the inhibitory action of B-RAF inhibitors.
Synthetic Strategy: Functionalization of the this compound Core
The synthesis of kinase inhibitors from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. These reactions offer a robust and modular approach to introduce diverse functionalities at the 7-position, which often projects into a key hydrophobic pocket of the kinase active site. The two most common and powerful methods employed are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and a halide.[7][8] In the context of kinase inhibitor synthesis, this reaction is used to couple aryl or heteroaryl boronic acids or esters to the this compound core.
References
- 1. BRAF Mutations in Melanoma: Biological Aspects, Therapeutic Implications, and Circulating Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of BRAF V600 mutation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. aimatmelanoma.org [aimatmelanoma.org]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-bromo-1H-pyrrolo[3,2-b]pyridine as a Versatile Building Block for Advanced Organic Electronics
Introduction: The Strategic Importance of Nitrogen-Containing Heterocycles in Organic Electronics
The landscape of organic electronics is perpetually evolving, driven by the quest for materials with tailored electronic properties, enhanced stability, and solution processability. Within this context, nitrogen-containing heterocyclic compounds have emerged as a cornerstone for the development of high-performance organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The pyrrolo[3,2-b]pyridine core, an isomer of azaindole, is a particularly compelling scaffold. Its fused bicyclic structure, combining an electron-rich pyrrole ring with an electron-deficient pyridine ring, imparts a unique set of electronic and photophysical properties.
This application note focuses on a key derivative of this scaffold: 7-bromo-1H-pyrrolo[3,2-b]pyridine . While direct, extensive applications of this specific molecule in organic electronics are still an emerging area of research, its true potential lies in its role as a versatile synthetic intermediate. The bromine atom at the 7-position serves as a highly functional "handle" for introducing a wide array of functional groups through well-established cross-coupling reactions. This allows for the precise tuning of the electronic energy levels (HOMO/LUMO), charge transport characteristics, and solid-state packing of the resulting materials.
This document will provide researchers, chemists, and materials scientists with a comprehensive overview of the potential of this compound. We will delve into its core properties, propose synthetic pathways to novel functional materials, and provide detailed, field-proven protocols for the fabrication and characterization of prototype organic electronic devices.
Core Molecular Properties and Synthetic Versatility
The this compound molecule is characterized by a molecular weight of approximately 197.03 g/mol and the molecular formula C7H5BrN2. The inherent properties of the pyrrolo[3,2-b]pyridine core, such as its potential for strong intermolecular interactions and its bipolar nature, make it an attractive candidate for both electron and hole transporting materials.
The true value of the 7-bromo substitution lies in its synthetic utility. The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, enabling the covalent attachment of various moieties to the core structure. This opens up a vast chemical space for designing novel materials with tailored properties.
Illuminating the Unseen: A Guide to the Photophysical Properties of 7-bromo-1H-pyrrolo[3,2-b]pyridine Derivatives
Foreword for the Modern Researcher
In the dynamic landscapes of drug discovery, chemical biology, and materials science, the quest for novel molecular probes and functional building blocks is perpetual. The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) has emerged as a privileged structure, prized for its unique electronic properties and sensitivity to its microenvironment.[1][2] This guide delves into a specific, yet underexplored, corner of this molecular family: the 7-bromo-1H-pyrrolo[3,2-b]pyridine derivatives. While direct, comprehensive photophysical data for this specific isomer remains nascent in the literature, this document serves as a foundational resource. By synthesizing knowledge of the parent 7-azaindole system, the predictable influence of bromine substitution, and robust experimental protocols, we aim to empower researchers to unlock the potential of these intriguing molecules. This is not merely a collection of protocols, but a strategic guide to navigating the characterization of a novel class of fluorophores.
I. The 7-Azaindole Core: A Luminous Foundation
The 7-azaindole moiety is a bicyclic heteroaromatic system where a π-electron rich pyrrole ring is fused to a π-electron deficient pyridine ring.[3] This electronic arrangement imparts a fascinating set of photophysical behaviors, most notably a sensitivity of its fluorescence to the surrounding environment, including solvent polarity and hydrogen bonding capabilities.[2]
One of the most studied phenomena in 7-azaindole and its derivatives is Excited-State Proton Transfer (ESPT). This process, often mediated by solvent molecules, can lead to the formation of a tautomeric species with a distinct, red-shifted emission profile.[4] The efficiency and dynamics of ESPT are highly dependent on the molecular structure and the surrounding medium, making 7-azaindole derivatives exquisite probes of local environments.
II. Strategic Synthesis of this compound Derivatives
The introduction of a bromine atom onto the 7-azaindole scaffold is a key synthetic step towards the target compounds. Halogenation of 7-azaindoles can be achieved through various methods, often involving electrophilic bromination. The regioselectivity of this reaction is crucial for obtaining the desired isomer. While a detailed exposition of synthetic organic chemistry is beyond the scope of this guide, a general workflow is presented below. Researchers should consult the primary literature for specific reaction conditions and substrate scope.[5]
Caption: Generalized synthetic workflow for 7-bromo-azaindole derivatives.
III. Anticipated Photophysical Profile and the "Heavy-Atom Effect"
While specific experimental data for this compound is not yet widely published, we can predict its photophysical characteristics based on the parent 7-azaindole and the well-established "heavy-atom effect" of bromine.
A. The Influence of Bromine: The Heavy-Atom Effect
The presence of a heavy atom like bromine in a fluorophore's structure is known to influence its photophysical properties significantly. This "heavy-atom effect" enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) – the transition from an excited singlet state (S₁) to a triplet state (T₁).[6]
This has two primary consequences for fluorescence:
-
Fluorescence Quenching: An increased rate of ISC provides a more efficient non-radiative decay pathway, competing with fluorescence. This typically leads to a decrease in the fluorescence quantum yield (ΦF).[7]
-
Phosphorescence Enhancement: While quenching fluorescence, the enhanced population of the triplet state can lead to an increase in phosphorescence, although this is often only observable at low temperatures or in rigid matrices.
It is important to note that in some molecular contexts, particularly in aggregated states, bromine substitution has been observed to paradoxically enhance fluorescence, an effect attributed to the formation of specific intermolecular interactions that restrict non-radiative decay pathways.[8]
B. Predicted Photophysical Parameters
The following table outlines the expected photophysical properties of this compound derivatives in comparison to the parent 7-azaindole. These are qualitative predictions intended to guide experimental investigation.
| Property | 7-Azaindole (Parent) | This compound Derivative (Predicted) | Rationale |
| Absorption (λabs) | ~280-300 nm | Slight red-shift | The bromine substituent can act as an auxochrome, slightly extending the π-conjugated system. |
| Emission (λem) | ~350-370 nm (Normal) | Similar to parent, possible slight red-shift | The emission wavelength is primarily determined by the core scaffold. |
| Fluorescence Quantum Yield (ΦF) | Moderate to high (solvent dependent) | Likely lower | Heavy-atom effect enhances ISC, leading to fluorescence quenching.[6][7] |
| Fluorescence Lifetime (τF) | Nanoseconds (e.g., 1-10 ns) | Likely shorter | An increased rate of non-radiative decay (ISC) depopulates the excited singlet state faster. |
IV. Application Notes & Experimental Protocols
The following protocols provide a robust framework for the detailed photophysical characterization of novel this compound derivatives.
A. Protocol 1: Determination of UV-Visible Absorption and Molar Absorptivity
Objective: To determine the wavelengths of maximum absorption (λabs) and the molar absorption coefficient (ε), a measure of how strongly the molecule absorbs light at a given wavelength.
Materials:
-
This compound derivative
-
Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol, DMSO)
-
Calibrated UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values between 0.1 and 1.0 at the λabs.
-
Spectral Acquisition:
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Record the absorption spectrum for each dilution from approximately 200 to 600 nm.
-
Identify the wavelength of maximum absorbance (λabs).
-
-
Data Analysis:
-
According to the Beer-Lambert law (A = εcl), plot absorbance (A) at λabs versus concentration (c).
-
The slope of the resulting linear fit is the molar absorption coefficient (ε) in M⁻¹cm⁻¹.
-
B. Protocol 2: Measurement of Fluorescence Emission and Excitation Spectra
Objective: To determine the fluorescence emission and excitation spectra, which are characteristic fingerprints of a fluorescent molecule.
Materials:
-
Dilute solutions of the compound from Protocol 1 (absorbance at excitation wavelength < 0.1 to avoid inner filter effects)
-
Calibrated spectrofluorometer
-
Quartz fluorescence cuvettes
Procedure:
-
Emission Spectrum:
-
Set the excitation wavelength to the λabs determined in Protocol 1.
-
Scan the emission monochromator over a wavelength range starting ~10 nm above the excitation wavelength to a point where the fluorescence signal returns to the baseline.
-
Identify the wavelength of maximum emission (λem).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the λem.
-
Scan the excitation monochromator over a wavelength range that covers the absorption spectrum.
-
The resulting excitation spectrum should ideally match the absorption spectrum.
-
Caption: Workflow for photophysical characterization.
C. Protocol 3: Determination of Fluorescence Quantum Yield (ΦF) - The Comparative Method
Objective: To quantify the efficiency of the fluorescence process by comparing the emission of the sample to a well-characterized standard.
Materials:
-
Solutions of the sample and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546; or Rhodamine 6G in ethanol, ΦF = 0.95) with matched absorbances at the excitation wavelength.
-
Spectrofluorometer and UV-Visible spectrophotometer.
Procedure:
-
Standard Selection: Choose a standard that absorbs and emits in a similar spectral region to your sample.
-
Absorbance Matching: Prepare solutions of your sample and the standard in the same solvent (if possible) with absorbances below 0.1 at the chosen excitation wavelength. It is crucial to accurately measure the absorbance of each solution.
-
Fluorescence Spectra: Record the fluorescence emission spectrum for both the sample and the standard under identical instrument settings (excitation wavelength, slit widths).
-
Data Analysis:
-
Integrate the area under the emission curves for both the sample (Asample) and the standard (Astd).
-
Calculate the quantum yield of the sample (Φsample) using the following equation:
Φsample = Φstd * (Isample / Istd) * (Absstd / Abssample) * (η2sample / η2std)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
Abs is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
D. Protocol 4: Measurement of Fluorescence Lifetime (τF)
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Methodology: Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for measuring fluorescence lifetimes in the nanosecond range.
Instrumentation:
-
A TCSPC system, which includes a pulsed light source (e.g., laser diode or LED), a fast photodetector, and timing electronics.
Procedure:
-
Sample Preparation: Use a dilute solution of the compound (absorbance < 0.1).
-
Instrument Response Function (IRF): Measure the instrument's response by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.
-
Fluorescence Decay Measurement: Excite the sample with the pulsed light source and collect the fluorescence decay profile over time.
-
Data Analysis:
-
Fit the fluorescence decay data to an exponential decay model, deconvoluting the IRF.
-
For a single fluorescent species, a mono-exponential decay is expected: I(t) = A * exp(-t/τF), where τF is the fluorescence lifetime.
-
V. Potential Applications and Future Directions
The introduction of a bromine atom to the 7-azaindole scaffold opens up several exciting avenues for application:
-
Probes for Bioimaging: The sensitivity of the 7-azaindole core to its environment, combined with the potential for further functionalization via the bromine atom (e.g., through cross-coupling reactions), makes these derivatives promising candidates for targeted fluorescent probes in cellular imaging.
-
Drug Discovery: The 7-azaindole nucleus is a common fragment in kinase inhibitors and other therapeutic agents.[9][10] The bromo-derivative can serve as a key intermediate for the synthesis of new libraries of potential drug candidates.[11]
-
Materials Science: The unique photophysical properties of these compounds could be exploited in the development of novel organic light-emitting diodes (OLEDs), sensors, and other functional materials.
The work outlined in this guide provides a roadmap for the comprehensive characterization of this compound derivatives. By systematically applying these protocols, researchers can elucidate the fundamental photophysical properties of these molecules, paving the way for their application in a diverse range of scientific disciplines. The lack of extensive prior data presents a unique opportunity for discovery and innovation in this promising area of chemical science.
VI. References
-
Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives. PubMed Central.
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Semantic Scholar.
-
Lightning Up the Structural Complexity: Challenging Bromine's 'Heavy' Reputation in Fluorescence Properties of Organic–Inorganic Hybrid Materials with 5,7-Dichloro-8-Hydroxyquinolinium. ACS Publications.
-
5-Bromo-7-azaindole 183208-35-7 wiki. Guidechem.
-
Photophysics of a Novel Optlcal Probe: 7-Araindole. Journal of Physical Chemistry.
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Semantic Scholar.
-
Fluorescence quenching of coumarins by halide ions. PubMed.
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. NIH.
-
Synthesis and photophysical studies of novel azaindole derivatives in solution and self- assembled crystals. Thesis.
-
Fluorescence enhancement of organic aggregates induced by bromine substituents: Heavy-atom effect and vibronic coupling. ResearchGate.
-
What is Fluorescence Quenching? Edinburgh Instruments.
-
(PDF) Unravelling the Ultrafast Photophysics of the Isolated 7-azaindole Molecule. ResearchGate.
-
5-Bromo-7-azaindole | CAS 183208-35-7. Santa Cruz Biotechnology.
-
Photophysics of a novel optical probe, 7-azaindole and an antiviral agent, hypericin. Semantic Scholar.
-
5-Bromo-7-azaindole 97 183208-35-7. Sigma-Aldrich.
-
NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Khaled M.H..
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
-
5-Bromo-7-azaindole. Chem-Impex.
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
-
7-Bromo-1H-pyrrolo(3,2-c)pyridine. PubChem.
-
Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. PubMed Central.
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
-
(PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate.
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pak. J. Pharm. Sci..
-
Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. PubMed Central.
-
A computational study of the vibronic effects on the electronic spectra and the photophysics of aza[7]helicene. RSC Publishing.
-
A computational study on the photophysics of methylpheophorbide a. RSC Publishing.
References
- 1. Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photophysics and Biological Applications of 7-Azaindole and Its Analogs | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [dr.lib.iastate.edu]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. edinst.com [edinst.com]
- 7. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 7-Bromo-1H-pyrrolo[3,2-b]pyridine
Introduction: The 7-Azaindole Scaffold
The 1H-pyrrolo[3,2-b]pyridine system, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and materials science. As a bioisostere of indole, it often imparts improved physicochemical properties, such as enhanced solubility and superior bioavailability, to drug candidates. Consequently, molecules incorporating the 7-azaindole motif are found in a range of clinically approved drugs, including the anticancer agent Vemurafenib.
The strategic functionalization of the 7-azaindole core is paramount for exploring structure-activity relationships (SAR) and developing novel molecular entities. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds at specific positions.[1][2] This guide focuses on the 7-bromo derivative, a key building block where the C7-Br bond serves as a synthetic handle for diversification. We will provide detailed, field-proven protocols for key cross-coupling reactions, explain the rationale behind component selection, and offer insights for successful execution.
Critical Consideration: The Role of the N-H Proton
A crucial aspect when working with 7-azaindole is the acidic proton on the pyrrole nitrogen (N1). This N-H group can interfere with many palladium-catalyzed reactions in several ways:
-
Deprotonation: It can be deprotonated by the strong bases used in the coupling reactions, leading to undesired side reactions or catalyst inhibition.
-
Coordination: The nitrogen lone pair can coordinate to the palladium center, potentially deactivating the catalyst.
-
Substrate Dimerization: It can facilitate the formation of hydrogen-bonded dimers, affecting solubility and reactivity.
For many coupling reactions, particularly those requiring strong bases like Buchwald-Hartwig amination, N-protection is often mandatory for achieving high yields and clean conversions. [3] Common protecting groups include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), and tosyl (Ts). The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal. For reactions under less basic conditions, such as some Suzuki couplings, the reaction may proceed with the unprotected N-H, but optimization is typically required. The protocols below will specify whether N-protection is recommended.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)-C(sp²) bonds, coupling the aryl bromide with an organoboron reagent (boronic acid or boronate ester). It is widely used for synthesizing biaryl structures.[4]
Scientific Rationale
The reaction is catalyzed by a Pd(0) species. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5] For heteroaromatic substrates like 7-azaindole, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or palladacycle precatalysts (e.g., XPhos Pd G3) often provide superior results by promoting efficient oxidative addition and preventing catalyst decomposition.[6] The base (e.g., K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid via the formation of a more nucleophilic boronate species.[7]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Catalytic Cycle.
Detailed Protocol: Suzuki Coupling
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
N-Protected 7-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add the N-protected this compound, boronic acid, palladium catalyst, and base.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Place the reaction in a preheated oil bath or heating block at 80–110 °C.
-
Stir vigorously for 2–18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | Good-Excellent |
| 4-Methoxyphenylboronic acid | XPhos Pd G3 (2) | - | K₃PO₄ | Toluene/H₂O | 100 | Excellent |
| 3-Pyridylboronic acid | Pd(OAc)₂ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | Good |
| Indole-5-boronic acid | P2 (precatalyst) (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | Excellent[6] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a robust method for constructing C-N bonds by coupling aryl halides with primary or secondary amines.[8][9] This reaction is indispensable in pharmaceutical development, as the introduction of an amino group is a common strategy for modulating a molecule's pharmacological profile.[10]
Scientific Rationale
This reaction is highly sensitive to the choice of ligand and base.[8] For electron-rich heteroaryl halides, bulky, electron-donating monophosphine ligands (e.g., XPhos, RuPhos) or bidentate ligands with a wide bite angle (e.g., Xantphos) are often required.[3] These ligands facilitate the rate-limiting reductive elimination step and prevent β-hydride elimination. A strong, non-nucleophilic base, such as NaOt-Bu or Cs₂CO₃, is necessary to deprotonate the amine, forming the active amido species in the catalytic cycle.[10] As mentioned, N-protection of the 7-azaindole is highly recommended for this transformation.[3]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Catalytic Cycle.
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
N-Protected this compound (1.0 equiv)
-
Primary or secondary amine (1.1–1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos or XPhos) (2-5 mol%)
-
Base (e.g., Cs₂CO₃ or NaOt-Bu) (1.5–2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the N-protected this compound and a stir bar.
-
Seal the tube, remove from the glovebox (if used), and add the degassed solvent followed by the amine via syringe.
-
Place the reaction in a preheated oil bath at 90–110 °C.
-
Stir vigorously for 4–24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction by adding water. Dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove palladium black.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | Excellent[3] |
| Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | Excellent[3] |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu | Toluene | 110 | Good-Excellent |
| Cyclohexylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ | t-AmylOH | 100 | Good |
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[11] The resulting aryl alkynes are versatile intermediates for further transformations, including click chemistry, cyclizations, and reductions.
Scientific Rationale
The classic Sonogashira reaction employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂) to facilitate the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[12] The copper salt reacts with the alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step. An amine base, such as triethylamine or diisopropylamine, is typically used both as the base and, in some cases, the solvent. Modern copper-free conditions have also been developed to avoid issues associated with copper, such as alkyne homocoupling (Glaser coupling).
Catalytic Cycle: Sonogashira Coupling
Caption: Sonogashira Catalytic Cycle.
Detailed Protocol: Sonogashira Coupling
Materials:
-
This compound (protected or unprotected) (1.0 equiv)
-
Terminal alkyne (1.1–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) (2–5 mol%)
-
Copper(I) Iodide (CuI) (1–5 mol%)
-
Amine Base/Solvent (e.g., Triethylamine or THF/Et₃N mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N) and the terminal alkyne via syringe.
-
Stir the reaction at room temperature to 60 °C. The optimal temperature depends on the alkyne's reactivity.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2–16 hours).
-
Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Other Notable Cross-Coupling Reactions
While Suzuki, Buchwald-Hartwig, and Sonogashira are the most common, other palladium-catalyzed reactions can also be effectively applied to the this compound scaffold.
-
Heck Coupling: This reaction forms a C-C bond between the aryl bromide and an alkene, typically an acrylate or styrene derivative, to introduce a vinyl group.[13][14] The reaction is often carried out with a Pd(OAc)₂ catalyst, a phosphine ligand like P(o-tol)₃, and an amine base such as Et₃N in a polar aprotic solvent like DMF.[15][16]
-
Stille Coupling: This reaction couples the aryl bromide with an organostannane (organotin) reagent.[17][18] Its main advantages are the stability and tolerance of the organostannane reagents to a wide variety of functional groups.[19] However, the high toxicity of tin compounds is a significant drawback.[17]
-
Negishi Coupling: This reaction utilizes a pre-formed organozinc reagent, which is coupled with the aryl bromide.[20] Organozinc reagents are highly reactive, often allowing reactions to proceed under milder conditions than Suzuki or Stille couplings, but they are also more sensitive to air and moisture.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling is a cornerstone of modern synthetic strategy for accessing novel compounds in drug discovery and materials science. By carefully selecting the appropriate reaction type—Suzuki for biaryls, Buchwald-Hartwig for arylamines, or Sonogashira for alkynes—and optimizing the catalyst, ligand, base, and solvent system, researchers can efficiently generate diverse libraries of 7-substituted azaindoles. Understanding the underlying mechanisms and paying critical attention to substrate-specific requirements, such as the need for N-protection, are key to achieving successful and reproducible outcomes.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Heck Reaction [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Stille Coupling [organic-chemistry.org]
- 18. Stille reaction - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. orgsyn.org [orgsyn.org]
Application Notes & Protocols: Derivatization of 7-bromo-1H-pyrrolo[3,2-b]pyridine for Medicinal Chemistry Applications
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to both indole and purine systems. This bioisosteric relationship allows 7-azaindole derivatives to interact with a wide range of biological targets, particularly protein kinases, by mimicking the adenine fragment of ATP.[1] The strategic placement of a nitrogen atom in the six-membered ring can modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, potentially leading to improved potency and pharmacokinetic profiles compared to their indole counterparts.[2]
The 7-bromo-1H-pyrrolo[3,2-b]pyridine isomer, while less common than the 7-azaindole (1H-pyrrolo[2,3-b]pyridine), presents a unique and valuable starting point for the synthesis of novel therapeutic agents. The bromine atom at the 7-position serves as a versatile synthetic handle, enabling a diverse array of functionalizations through modern cross-coupling methodologies. This application note provides a detailed guide to the derivatization of this scaffold, focusing on key palladium-catalyzed cross-coupling reactions and their applications in drug discovery.
Core Rationale for Derivatization
The functionalization of the this compound core is driven by the need to explore new chemical space and develop novel intellectual property. By systematically introducing a variety of substituents at the C7 position, researchers can fine-tune the molecule's interaction with its biological target, leading to enhanced selectivity and efficacy. This approach has been successfully employed in the development of inhibitors for various kinases, including B-RAF, JAK3, and CSF1R, which are implicated in cancer and inflammatory diseases.[1]
Key Derivatization Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Advances in metal-catalyzed chemistry have provided powerful tools for the functionalization of heterocyclic scaffolds like 7-azaindoles.[3] Palladium-catalyzed cross-coupling reactions, in particular, offer a robust and versatile platform for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds under relatively mild conditions.[4]
dot graph DerivatizationStrategies { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
center [label="this compound", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];
suzuki [label="Suzuki Coupling\n(C-C Bond Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,2!"]; buchwald [label="Buchwald-Hartwig Amination\n(C-N Bond Formation)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,2!"]; sonogashira [label="Sonogashira Coupling\n(C-C Bond Formation)", fillcolor="#FBBC05", fontcolor="#202124", pos="-3,-2!"]; heck [label="Heck Coupling\n(C-C Bond Formation)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,-2!"];
center -> suzuki [label="Ar-B(OH)2\nPd Catalyst"]; center -> buchwald [label="R2NH\nPd Catalyst"]; center -> sonogashira [label="Terminal Alkyne\nPd/Cu Catalyst"]; center -> heck [label="Alkene\nPd Catalyst"]; } केंदDerivatization pathways for this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-substituted heterocycles. This reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent (boronic acid or ester) with a halide.
Mechanistic Insight: The catalytic cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 70-90 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | 75-95 |
Table 1: Representative conditions for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the heterocyclic core.[5]
Mechanistic Insight: Similar to the Suzuki coupling, the mechanism involves oxidative addition, coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated product. The choice of ligand is crucial for the success of this reaction.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv).[4]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture, typically between 80 and 110 °C, until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 65-85 |
| Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 110 | 60-80 |
Table 2: Common conditions for Buchwald-Hartwig amination.
dot graph BuchwaldHartwigWorkflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="Start:\nCombine Reactants", fillcolor="#F1F3F4", fontcolor="#202124"]; reactants [label="this compound\nAmine\nPd Catalyst/Ligand\nBase", shape=plaintext]; solvent [label="Add Anhydrous\nDegassed Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="Heat Reaction\n(80-110 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor Progress\n(TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Work-up\n& Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Column\nChromatography", fillcolor="#5F6368", fontcolor="#FFFFFF"]; product [label="Final Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> reactants [style=invis]; start -> solvent; solvent -> heat; heat -> monitor; monitor -> heat [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> product; } केंदWorkflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the direct attachment of terminal alkynes to the 7-azaindole scaffold, providing access to a class of compounds with diverse applications, including their use as synthetic intermediates and as components of conjugated materials. This reaction is co-catalyzed by palladium and copper.[6]
Mechanistic Insight: The reaction is believed to proceed through two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.
Protocol: General Procedure for Sonogashira Coupling
-
Reagent Preparation: To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2-2.0 equiv) in a suitable solvent (e.g., DMF, THF, or triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Base Addition: Add a base, often an amine such as triethylamine or diisopropylethylamine, which can also serve as the solvent.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.
-
Work-up: Once the reaction is complete, filter the mixture to remove any solids, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 25-50 | 70-95 |
| Pd(PPh₃)₄ | CuI | DIPEA | THF | 60 | 65-90 |
Table 3: Typical conditions for Sonogashira coupling.
Medicinal Chemistry Applications and Future Perspectives
The derivatization of this compound and its isomers has led to the discovery of numerous biologically active molecules.[2] For instance, the 7-azaindole core is present in the FDA-approved B-RAF inhibitor vemurafenib, which is used for the treatment of melanoma.[1] The ability to readily functionalize this scaffold through the methods described above allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This, in turn, accelerates the drug discovery process by enabling the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.[7][8]
Future work in this area will likely focus on the development of more efficient and sustainable catalytic systems, as well as the exploration of novel derivatization strategies such as C-H activation.[6] The continued exploration of the chemical space around the 7-azaindole scaffold holds great promise for the discovery of next-generation therapeutics for a wide range of diseases.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 7-bromo-1H-pyrrolo[3,2-b]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 7-bromo-1H-pyrrolo[3,2-b]pyridine (a 7-azaindole derivative). This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this specific transformation. The 7-azaindole scaffold is a cornerstone in medicinal chemistry, but its inherent electronic properties—namely the Lewis basic pyridine nitrogen and the acidic pyrrole N-H—present unique challenges that can lead to low yields and inconsistent results.[1][2]
This guide provides field-proven insights, troubleshooting protocols, and a deep dive into the causality behind experimental choices to empower you to optimize your reactions effectively and reproducibly.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding before setting up your experiment.
Q1: Why is the Suzuki coupling of this compound considered challenging? A1: The primary challenge stems from the electronic nature of the 7-azaindole core. The pyridine nitrogen atom can act as a Lewis base and coordinate to the palladium catalyst, forming inactive or less active complexes. This catalyst inhibition is a major reason for sluggish or incomplete reactions.[3] Additionally, the presence of the acidic N-H proton on the pyrrole ring can interfere with certain bases or reaction conditions.[1]
Q2: What is the best starting point for catalyst and ligand selection for this substrate? A2: For nitrogen-rich heterocycles like 7-azaindole, standard catalysts like Pd(PPh₃)₄ may give poor results.[4][5] The most reliable approach is to use a combination of a palladium source (like Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand. Ligands such as XPhos , SPhos , or tri-tert-butylphosphine (P(t-Bu)₃) are highly recommended.[6][7] These ligands promote the crucial oxidative addition step and sterically shield the palladium center, preventing deactivation by the pyridine nitrogen.[3] For even greater reliability, consider using modern pre-catalysts like XPhos Pd G2 or G3 , which ensure the efficient generation of the active Pd(0) species.[8][9]
Q3: Which base and solvent system should I start with? A3: A common and effective starting point is an inorganic base in a mixed aqueous-organic solvent system. Potassium phosphate (K₃PO₄) is often an excellent choice for nitrogen-containing heterocycles due to its sufficient basicity and low nucleophilicity.[1][10] Cesium carbonate (Cs₂CO₃) is another strong alternative.[7] For the solvent, a mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 ratio) is a robust system that facilitates the dissolution of both the organic substrates and the inorganic base.[1][7] The presence of water is often critical for the transmetalation step to proceed efficiently.[11][12]
Q4: Should I use a boronic acid or a boronic ester? A4: Both can be effective, but the choice depends on the stability of your coupling partner and potential side reactions. Boronic acids are common but can be susceptible to protodeboronation , a side reaction where the C-B bond is cleaved by a proton source, leading to a common cause of low yields.[13][14] If you observe this, switching to a more stable boronic acid derivative like a pinacol ester (BPin) or a MIDA boronate ester is highly advisable.[8][13] These esters are more resistant to premature degradation under the reaction conditions.
Section 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Material
Observation: TLC or LC-MS analysis shows a significant amount of unreacted this compound, even after extended reaction times.
| Potential Cause | Explanation & Recommended Solution |
| Catalyst Deactivation/Inhibition | The pyridine nitrogen is likely poisoning your palladium catalyst. This is the most common issue with this substrate class.[3] Solution: Switch to a catalyst system with a bulky, electron-rich ligand like XPhos or SPhos . These ligands create a sterically hindered environment around the palladium, preventing coordination with the substrate's nitrogen. Using a pre-catalyst like XPhos Pd G2 is a superior choice as it more reliably generates the active Pd(0) catalyst in the presence of the substrate.[7][8] |
| Inefficient Oxidative Addition | The C-Br bond on the electron-rich 7-azaindole ring may not be sufficiently reactive for oxidative addition with less active catalysts.[15] Solution: Increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 100 °C).[16] Ensure your ligand is sufficiently electron-rich to facilitate this step. |
| Poor Reagent Quality | The palladium catalyst may be old or partially decomposed (e.g., visible palladium black). The base may be hydrated. Solution: Use a fresh bottle of catalyst or a pre-catalyst.[8] If using an inorganic base like K₃PO₄, ensure it is finely ground and dry. |
| Inadequate Degassing | Oxygen in the reaction mixture can oxidize the Pd(0) catalyst to inactive Pd(II) and promote side reactions.[3][8] Solution: Ensure all solvents (including water) and the reaction vessel are thoroughly degassed. Sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst is critical.[17] Alternatively, use several freeze-pump-thaw cycles.[3] |
Problem 2: Significant Side Product Formation
Observation: The desired product is formed, but major impurities are observed, complicating purification.
| Side Product | Potential Cause & Explanation | Recommended Solution |
| Homocoupling (Biaryl of Boronic Acid) | Two molecules of your boronic acid couple together. This is typically caused by the presence of oxygen, which can facilitate a Pd(II)-mediated homocoupling pathway.[8][13] | Improve Degassing: This is the most critical factor. Ensure your reaction is strictly anaerobic from start to finish.[3] |
| Dehalogenation (Protodebromination) | The bromo group on the starting material is replaced by a hydrogen atom. This occurs when the Ar-Pd(II)-Br intermediate reacts with a hydride source before it can undergo transmetalation.[13][14] | Optimize Base/Solvent: Avoid using strong hydroxide bases. If using an alcohol-containing solvent, it can act as a hydride source; switch to an aprotic solvent like dioxane or toluene.[13] Certain ligand systems are also known to suppress this pathway.[9] |
| Protodeboronation | The boronic acid coupling partner degrades to its corresponding arene. This happens when the C-B bond is cleaved, often in the presence of water and base, before transmetalation can occur.[14] | Use a Stable Boron Reagent: Switch from a boronic acid to a more robust boronic acid pinacol ester (BPin) or MIDA ester.[3][8] Alternatively, you can try milder conditions (lower temperature, less aggressive base) to slow the degradation. |
Troubleshooting Decision Flowchart
Caption: A decision tree to diagnose common Suzuki coupling issues.
Section 3: Recommended Protocol & Methodologies
This section provides a detailed, step-by-step general protocol that serves as a robust starting point for your experiments.
Recommended Starting Conditions (Summary Table)
| Parameter | Recommendation | Rationale & Citation |
| Aryl Halide | This compound | 1.0 equivalent |
| Boron Reagent | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equivalents. Esters can offer greater stability against protodeboronation.[8][13] |
| Catalyst | XPhos Pd G2 or G3 | 1 - 3 mol%. Pre-catalysts ensure efficient generation of the active Pd(0) species, crucial for challenging substrates.[8][9] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equivalents. K₃PO₄ is particularly effective for N-heterocycles.[1][10] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | To a concentration of ~0.1 M with respect to the aryl halide. Aqueous mixtures are standard and effective.[1][7] |
| Temperature | 80 - 110 °C | A good starting point is 90 °C. Higher temperatures may be needed for less reactive coupling partners.[16][18] |
| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst oxidation and homocoupling side reactions.[3] |
Step-by-Step Experimental Protocol
Caption: A standard experimental workflow for the Suzuki coupling reaction.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2–1.5 eq.), and finely ground K₃PO₄ (2.0–3.0 eq.).
-
Inert Atmosphere: Seal the vessel with a rubber septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.[3]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe to achieve the desired concentration (typically 0.1 M).[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-3 mol%).
-
Heating: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the final product.
Section 4: References
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. (2023). --INVALID-LINK--
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). --INVALID-LINK--
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. --INVALID-LINK--
-
Optimizing Suzuki Coupling Reactions. CovaSyn. --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--
-
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. --INVALID-LINK--
-
How to approach choosing reaction conditions for Suzuki?. Reddit r/Chempros. --INVALID-LINK--
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health (NIH). --INVALID-LINK--
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Royal Society of Chemistry. --INVALID-LINK--
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. --INVALID-LINK--
-
The effect of various bases on the Suzuki coupling reaction. ResearchGate. --INVALID-LINK--
-
Suzuki coupling Reaction's yield is very low.... ResearchGate. --INVALID-LINK--
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. --INVALID-LINK--
-
Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. BenchChem. --INVALID-LINK--
-
comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem. --INVALID-LINK--
-
Suzuki-Miyaura Coupling of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5. BenchChem. --INVALID-LINK--
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). --INVALID-LINK--
-
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis. BenchChem. --INVALID-LINK--
-
Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. BenchChem. --INVALID-LINK--
-
Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. BenchChem. --INVALID-LINK--
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Royal Society of Chemistry. --INVALID-LINK--
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. --INVALID-LINK--
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 17. researchgate.net [researchgate.net]
- 18. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination of 7-bromo-1H-pyrrolo[3,2-b]pyridine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 1H-pyrrolo[3,2-b]pyridine derivatives. The Buchwald-Hartwig amination stands as a cornerstone reaction for C-N bond formation; however, its application to specific heterocyclic scaffolds like 7-bromo-1H-pyrrolo[3,2-b]pyridine requires careful consideration of catalyst systems and reaction parameters. This document provides in-depth, field-proven insights in a question-and-answer format to address common challenges and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when performing a Buchwald-Hartwig amination on this compound?
A1: The this compound core presents a unique set of challenges due to its electronic and structural properties:
-
Catalyst Inhibition: The presence of two nitrogen atoms (the pyridine nitrogen and the pyrrole N-H) can lead to catalyst inhibition.[1] These basic sites can coordinate to the palladium center, potentially displacing the phosphine ligand or forming off-cycle, inactive complexes. This is a common issue with nitrogen-containing heterocycles.[2]
-
Substrate Reactivity: The pyrrolo[3,2-b]pyridine system is an electron-rich heterocycle. While this can facilitate oxidative addition, it can also influence the stability of intermediates in the catalytic cycle.
-
N-H Acidity: The pyrrole N-H is acidic and can be deprotonated by the strong bases typically used in this reaction. This can lead to competitive N-arylation on the pyrrole nitrogen or other side reactions if not properly managed.
Understanding these potential pitfalls is the first step in designing a robust reaction protocol.
Q2: How do I select the optimal palladium precursor and phosphine ligand for my specific amine?
A2: The choice of the catalyst system—the combination of a palladium source and a phosphine ligand—is the most critical factor for a successful amination.[3] The electronic and steric properties of both the amine and the ligand must be matched.
Palladium Precursors: While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ can be effective, they require in situ reduction to the active Pd(0) species. For challenging substrates, using well-defined palladium precatalysts is highly recommended.[4] Generations 3 and 4 (G3/G4) Buchwald precatalysts, for example, are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species upon exposure to the base in the reaction mixture.[5] This leads to more reproducible results and often allows for lower catalyst loadings.[3]
Phosphine Ligands: The development of sterically hindered, electron-rich biaryl phosphine ligands has been pivotal to the success of the Buchwald-Hartwig amination.[6] For a substrate like this compound, ligands from the Buchwald and Hartwig groups are the primary choice.
-
For Primary and Secondary Alkylamines & Cyclic Amines: Ligands like RuPhos and BrettPhos are excellent starting points. Their steric bulk promotes the reductive elimination step and helps prevent the formation of undesired bis-ligated palladium complexes.
-
For Anilines (Aromatic Amines): XPhos is a versatile and highly effective ligand for coupling anilines, including those with varied electronic properties.[7]
-
For Challenging or Hindered Amines: The use of even bulkier ligands like tBuBrettPhos may be necessary to overcome steric challenges and achieve good yields.
A preliminary screen of a few ligands is always the best strategy to identify the optimal choice for a novel substrate-amine combination.
Q3: What is the role of the base, and which one should I choose?
A3: The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine (or the palladium-amine complex) to form the palladium-amido intermediate, which precedes the final C-N bond formation.[8] The choice of base is highly context-dependent.[8]
-
Strong Bases (Alkoxides): Sodium tert-butoxide (NaOtBu) is the most commonly used strong base and is highly effective for a wide range of amines.[6] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, non-nucleophilic base that can be effective, particularly for challenging couplings. However, these strong bases can be incompatible with sensitive functional groups on your substrates.[4]
-
Weaker Bases (Carbonates/Phosphates): For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[4] These bases often require higher reaction temperatures or longer reaction times to achieve full conversion but offer broader functional group tolerance.[4][9]
For this compound, starting with a strong base like NaOtBu is a reasonable approach, but if side reactions or degradation are observed, switching to Cs₂CO₃ or K₃PO₄ is a logical next step.
Troubleshooting Guide
Issue 1: My reaction shows no or very low conversion to the desired product.
-
Question: I've set up my reaction with Pd₂(dba)₃/XPhos and NaOtBu in toluene at 100 °C, but after 24 hours, I only see starting material. What's going wrong?
-
Answer & Troubleshooting Steps:
-
Check for Inactive Catalyst: The most common cause of failure is an inactive catalyst.
-
Oxygen Contamination: Ensure your reaction setup is rigorously anaerobic. Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Use Schlenk techniques or a glovebox for reagent addition.[10]
-
Reagent Quality: Use fresh, high-purity palladium precursors and ligands. Pd(OAc)₂ in particular can be of variable quality.[3] Consider switching to a more reliable palladium precatalyst, such as an XPhos Pd G3 or G4 precatalyst, which are designed for robust and reproducible activation.[2]
-
-
Evaluate the Base: Ensure the base is fresh and anhydrous. Sodium tert-butoxide is hygroscopic and its quality can degrade upon storage.
-
Consider Catalyst Poisoning: The nitrogen atoms in your substrate can act as catalyst poisons.[1] Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 if generating the catalyst in situ) can sometimes mitigate this by favoring the formation of the active catalyst.
-
Increase Temperature: If using a weaker base like Cs₂CO₃, a higher temperature (e.g., 110-120 °C) might be required to drive the reaction.
-
Issue 2: The reaction is sluggish, and I'm getting a low yield along with significant side products like hydro-debromination.
-
Question: My reaction is converting, but I'm only getting a 30% yield of my desired aminated product. I also see a significant amount of the debrominated starting material, 1H-pyrrolo[3,2-b]pyridine. How can I improve this?
-
Answer & Troubleshooting Steps:
-
Re-evaluate Your Ligand Choice: Hydro-debromination is a common side reaction that competes with reductive elimination.[6] This is often a sign that your ligand is not optimal. The rate of reductive elimination needs to be faster than competing side reactions.
-
Increase Steric Bulk: Switch to a sterically bulkier ligand. If you are using XPhos, try RuPhos or BrettPhos. The increased steric hindrance can accelerate the desired C-N bond-forming reductive elimination.[6]
-
-
Lower the Reaction Temperature: High temperatures can sometimes promote side reactions.[10] Once you've identified a more active catalyst system (e.g., with a bulkier ligand), try running the reaction at a lower temperature (e.g., 80-90 °C).
-
Change the Solvent: Solvents can have a significant impact. While toluene is a good starting point, 1,4-dioxane is also widely used and can sometimes offer better results, particularly for polar substrates.[11][12]
-
Use a Precatalyst: As mentioned before, using a precatalyst ensures the rapid and clean formation of the active Pd(0)L species, which can minimize side reactions that occur during sluggish in situ catalyst activation.[4]
-
Issue 3: The reaction works, but purification is difficult due to co-eluting impurities.
-
Question: I've successfully formed my product, but it co-elutes with a persistent impurity on my silica gel column. What is this impurity and how can I get rid of it?
-
Answer & Troubleshooting Steps:
-
Identify the Impurity: The likely impurity is the phosphine oxide of your ligand, which is formed from residual ligand during the reaction or workup. These can often have polarities similar to the desired product.
-
Modify the Workup:
-
Acid Wash: After the reaction is complete and diluted with a solvent like ethyl acetate, perform an aqueous wash with dilute HCl (e.g., 1 M). This will protonate your basic product, pulling it into the aqueous layer. The non-polar phosphine oxide will remain in the organic layer. You can then basify the aqueous layer and re-extract your pure product. Caution: Ensure your product is stable to acid.
-
Filtration through a Scavenger Resin: There are commercially available scavenger resins designed to bind palladium and phosphine-based impurities. Filtering your crude reaction mixture through a plug of such a resin can be a highly effective purification method.
-
-
Optimize Chromatography: If the above methods are not suitable, experiment with different solvent systems for your column chromatography. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can sometimes improve the separation of basic amine products from impurities.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst System Screening
This protocol is designed for the parallel screening of different ligand and base combinations to quickly identify optimal conditions.
-
Array Setup: In a glovebox, arrange an array of reaction vials (e.g., in a 24-well plate or individual vials).
-
Reagent Addition (Solids): To each vial, add this compound (1.0 equiv), the chosen base (1.5 equiv), the palladium precursor (e.g., [Pd(allyl)Cl]₂ at 1 mol% Pd), and the phosphine ligand (2-4 mol%).
-
Reagent Addition (Liquids): Add the amine (1.2 equiv) and the anhydrous, degassed solvent (to a concentration of ~0.1 M).
-
Reaction Execution: Seal the vials and place the array on a pre-heated stirrer hotplate at the desired temperature (e.g., 100 °C). Stir for 12-24 hours.
-
Analysis: After cooling, take a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion and identify the most promising conditions for scale-up.[2]
Table 1: Recommended Starting Conditions for Amination of this compound
| Amine Type | Recommended Ligand | Palladium Source | Base | Solvent | Temp (°C) |
| Primary Alkylamine | RuPhos | RuPhos Pd G3 | NaOtBu | Toluene | 80-100 |
| Secondary Alkylamine | BrettPhos | BrettPhos Pd G4 | NaOtBu | Toluene | 100-110 |
| Primary Aniline | XPhos | XPhos Pd G3 | Cs₂CO₃ | 1,4-Dioxane | 100 |
| Secondary Aniline | BrettPhos | BrettPhos Pd G4 | LHMDS | Toluene | 110 |
| Heterocyclic Amine | RuPhos or XPhos | Respective G3 Precatalyst | K₃PO₄ | 1,4-Dioxane | 110 |
Note: These are suggested starting points. Optimization will likely be required for your specific amine.
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Decision Tree for Initial Catalyst Screening
Caption: A decision tree to guide initial ligand selection.
Troubleshooting Workflow for Low-Yielding Reactions
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Purification of 7-Bromo-1H-pyrrolo[3,2-b]pyridine and its Derivatives
Welcome to the technical support resource for the purification of 7-bromo-1H-pyrrolo[3,2-b]pyridine and its related products. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important heterocyclic scaffold.
Part 1: Foundational Knowledge & FAQs
This section addresses fundamental questions about the handling and properties of this compound, which are crucial for designing a successful purification strategy.
Q1: What are the basic physical properties and stability considerations for this compound?
A1: this compound, also known as 7-bromo-6-azaindole, is typically a solid at room temperature. Understanding its properties is the first step in purification. While specific data can vary, key considerations are:
-
Molecular Weight: Approximately 197.03 g/mol .[1]
-
Polarity: As a bicyclic heteroaromatic compound containing nitrogen atoms and a bromine substituent, it possesses moderate polarity. The pyrrole NH group is a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor.
-
Solubility: It generally exhibits good solubility in polar aprotic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone. It has lower solubility in nonpolar solvents such as hexanes and is sparingly soluble in water.
-
Stability: The compound is generally stable under standard laboratory conditions. However, like many indole derivatives, it can be sensitive to strong acids and prolonged exposure to light or air, which may cause gradual discoloration or degradation. For long-term storage, it is advisable to keep it in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
Q2: What are the common impurities I should expect from the synthesis of this compound?
A2: Impurities are highly dependent on the synthetic route employed. However, common side-products in heterocyclic synthesis include:
-
Starting Materials: Unreacted precursors are a primary source of contamination.
-
Positional Isomers: Depending on the bromination or cyclization strategy, other bromo-pyrrolo-pyridine isomers may form.
-
Over-brominated or Debrominated Species: Reactions may yield di-brominated products or the parent 1H-pyrrolo[3,2-b]pyridine if conditions are not carefully controlled.
-
Reagent-Derived Impurities: Residual catalysts (e.g., palladium from cross-coupling reactions) or by-products from brominating agents (like succinimide from NBS) are common.[2]
-
Polymerization/Degradation Products: Azaindoles can be susceptible to oligomerization, often appearing as baseline material or insoluble dark solids in crude reaction mixtures.[3]
A preliminary purity assessment using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to identify the number and nature of impurities before selecting a purification method.
Part 2: Troubleshooting Recrystallization
Recrystallization is a powerful, cost-effective technique for purifying solid compounds. Success hinges on selecting the right solvent system and executing the procedure correctly.
Q3: My compound won't crystallize from a single solvent. What is the problem and how do I perform a two-solvent recrystallization?
A3: This is a common issue. It often means that the compound is either too soluble or not soluble enough in common solvents at a wide range of temperatures. A two-solvent (or solvent-pair) system is the ideal solution. The principle is to use one "good" solvent in which the compound is highly soluble and one "poor" solvent (or "anti-solvent") in which it is sparingly soluble.
Causality: Crystal formation requires a state of supersaturation to be reached in a controlled manner. If a compound is too soluble, it won't precipitate upon cooling. If it's insoluble, it won't dissolve in the first place. The solvent-pair method allows you to finely tune the solubility to hit the optimal supersaturation point.
Protocol: Two-Solvent Recrystallization
-
Selection: Choose a "good" solvent (e.g., DCM, EtOAc, Acetone) and a miscible "poor" solvent (e.g., Hexane, Pentane, Heptane).
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the hot "good" solvent required to fully dissolve it.
-
Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-dissolution: Add a few more drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them thoroughly.
Q4: My recrystallization yielded an oil or very fine powder instead of crystals. What went wrong?
A4: "Oiling out" or precipitating as a fine powder is a sign that the solution became supersaturated too quickly, preventing the formation of a well-ordered crystal lattice.
Troubleshooting Steps:
-
Reduce Cooling Rate: Slow cooling is paramount. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
Reduce Solvent Polarity Gradient: The difference in polarity between your "good" and "poor" solvents might be too extreme. Try a different anti-solvent that is closer in polarity to the primary solvent.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Common Solvent Systems for Azaindoles
| Good Solvents (Higher Polarity) | Poor Solvents (Lower Polarity) |
| Dichloromethane (DCM) | Hexane / Heptane |
| Ethyl Acetate (EtOAc) | Hexane / Heptane |
| Acetone | Pentane / Diethyl Ether |
| Methanol (MeOH) | Water / Diethyl Ether |
| Isopropanol (IPA) | Water / Hexane |
Part 3: Troubleshooting Column Chromatography
Flash column chromatography is the workhorse for purifying products from complex mixtures, especially for subsequent reactions where high purity is critical.
Workflow: General Purification Strategy
The following diagram outlines a typical decision-making process for purifying a crude product.
Caption: Decision workflow for selecting a primary purification technique.
Q5: I'm having trouble separating my product from a close-running impurity on the TLC plate. How can I improve my chromatographic separation?
A5: Poor separation (low resolution) occurs when the affinities of your product and an impurity for the stationary phase (silica gel) are too similar in the chosen mobile phase (eluent).
Causality & Solutions:
-
Optimize the Mobile Phase: This is the most critical factor.
-
Decrease Polarity: If your compound's Retention Factor (Rf) is high (>0.5), decrease the proportion of the polar solvent (e.g., move from 20% EtOAc in Hexane to 10%). This will increase the interaction with the silica gel and improve separation for all compounds.
-
Change Solvent System: Sometimes, a simple binary system lacks the selectivity needed. For halogenated heterocycles, systems like DCM/MeOH or gradients involving a small amount of a third solvent can be effective.[4] For example, adding 0.5-1% triethylamine (Et3N) can sharpen peaks and reduce tailing for basic compounds like pyridines by neutralizing acidic sites on the silica. Conversely, adding 0.5-1% acetic acid can help with acidic compounds.
-
-
Use High-Performance Silica: Standard silica gel has a particle size of 40-63 µm. Using a smaller particle size (e.g., 25-40 µm) increases the surface area and the number of theoretical plates, leading to better resolution.
-
Adjust Column Parameters:
-
Increase Column Length: A longer column provides more opportunity for separation.
-
Decrease Loading: Overloading the column is a primary cause of poor separation. A general rule is to load 1-5% of the silica gel mass (e.g., 100-500 mg of crude product on a 10 g column).
-
Protocol: Standard Flash Column Chromatography
-
Dry Loading (Recommended): Pre-adsorb your crude material onto a small amount of silica gel (or Celite). To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add 2-3 times its mass in silica, and evaporate the solvent completely to get a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent (e.g., 100% Hexane). Ensure the bed is compact and level.
-
Sample Loading: Carefully add the dry-loaded sample as a thin, even layer on top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.
-
Elution: Begin elution with the nonpolar solvent. If using a gradient, gradually increase the percentage of the polar solvent. For example, start with 100% hexane, then move to 2% EtOAc/Hexane, then 5%, and so on.[5]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Q6: My product is eluting as a broad, tailing peak. What can I do?
A6: Peak tailing often indicates undesirable secondary interactions between your compound and the silica gel, or potential solubility issues on the column.
Troubleshooting Steps:
-
Check for Acidity/Basicity: this compound is a basic compound due to the pyridine nitrogen. Acidic sites on the surface of standard silica gel can cause strong, non-specific binding, leading to tailing.
-
Solution: Add a small amount of a basic modifier like triethylamine (Et3N) or pyridine (~0.5%) to your eluent. This will neutralize the acidic sites and lead to sharper, more symmetrical peaks.
-
-
Use a Different Stationary Phase: If modifying the mobile phase is ineffective, consider an alternative stationary phase.
-
Alumina (Basic or Neutral): For highly basic compounds, basic or neutral alumina can be an excellent alternative to silica gel.
-
Reversed-Phase (C18): In reversed-phase chromatography, the stationary phase is nonpolar (C18-functionalized silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is particularly useful for polar products that are difficult to purify on normal-phase silica.[6]
-
-
Reduce Sample Load: Overloading the column can exacerbate tailing. Try running the column with half the amount of crude material.
References
- 1. 4-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 22273643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Low Yield in Sonogashira Coupling of 7-bromo-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support center for the Sonogashira coupling of 7-bromo-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific cross-coupling reaction. Here, we will delve into common challenges and provide in-depth, evidence-based solutions to optimize your reaction yields.
I. Understanding the Substrate: The Unique Challenges of this compound
The substrate, this compound, presents a unique set of challenges in Sonogashira coupling. As a heteroaromatic compound, the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, the pyrrole moiety is electron-rich, which can influence the reactivity of the C-Br bond. Understanding these intrinsic properties is the first step toward effective troubleshooting.
II. Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding at all. What are the most common initial checks?
A1: Before delving into more complex troubleshooting, ensure the following fundamentals are in place:
-
Inert Atmosphere: The Sonogashira reaction, particularly when using a copper co-catalyst, is sensitive to oxygen.[1][2][3] Ensure your reaction vessel has been thoroughly purged with an inert gas (argon or nitrogen) and maintained under a positive pressure of that gas.
-
Reagent Quality: Verify the purity and integrity of your reagents. Palladium catalysts can degrade over time, and bases like triethylamine can absorb water. Use freshly opened or properly stored reagents.
-
Solvent Degassing: Solvents can dissolve significant amounts of oxygen. Degas your solvent by sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?
A2: Glaser coupling is a common side reaction promoted by the copper co-catalyst in the presence of oxygen.[4][5][6] To minimize this:
-
Strictly Anaerobic Conditions: As mentioned above, rigorous exclusion of oxygen is critical.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While this may require more active palladium catalysts or higher temperatures, it completely eliminates the primary pathway for Glaser coupling.[4][6][7][8]
-
Reduced Copper Loading: If using a copper co-catalyst, minimize its loading to the lowest effective concentration (typically 1-5 mol%).
Q3: My starting material is being consumed, but I'm not getting my desired product. What are the likely side reactions?
A3: Besides Glaser coupling, two other common side reactions are:
-
Dehalogenation: The bromo group on your starting material can be replaced by a hydrogen atom.[9][10] This is often promoted by certain bases and solvents.
-
Protodeboronation (if using an alkynylboronate): If you are using an alkynylboronic acid or its ester, it can be cleaved by the base before coupling.
III. In-Depth Troubleshooting Guide
Low yield in the Sonogashira coupling of this compound can be traced back to several key reaction parameters. This guide provides a systematic approach to identifying and resolving these issues.
The Catalyst System: Palladium and Ligands
The choice of the palladium source and its associated ligands is paramount for activating the relatively unreactive C-Br bond on the electron-rich pyrrolopyridine core.
Problem: Inefficient oxidative addition of the palladium catalyst to the aryl bromide. This is often the rate-limiting step of the reaction.[5]
Solutions:
-
Catalyst Choice: While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common starting points, they may not be optimal for this substrate.[7] Consider more electron-rich and sterically bulky phosphine ligands which can facilitate the oxidative addition step.
-
Ligand Screening: Experiment with a variety of phosphine ligands. N-heterocyclic carbene (NHC) ligands have also shown great promise in Sonogashira couplings.[11]
-
Catalyst Loading: While a higher catalyst loading might seem like an easy fix, it can sometimes lead to increased side reactions. A typical starting point is 1-5 mol% of the palladium catalyst. Optimization may be required within this range.[12]
| Catalyst System | Key Features & Recommendations |
| Pd(PPh₃)₄ | A common starting point, but may require higher temperatures for this substrate. |
| PdCl₂(PPh₃)₂ | Another standard catalyst, often used in conjunction with a copper co-catalyst. |
| Pd(OAc)₂ + Ligand | Offers the flexibility to screen various phosphine or NHC ligands. |
| Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich ligands that can enhance catalytic activity for challenging substrates. |
The Role of the Copper Co-catalyst
The copper(I) co-catalyst is traditionally used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7][13]
Problem: Inhibition of the palladium catalyst by the pyridine nitrogen of the substrate. The copper co-catalyst can also promote unwanted Glaser coupling.[4][5]
Solutions:
-
Copper-Free Protocol: As mentioned in the FAQs, eliminating the copper co-catalyst is a primary strategy to avoid Glaser coupling.[6][8] This often requires a more robust palladium/ligand system and potentially higher reaction temperatures.
-
Optimize Copper Source and Loading: If a copper co-catalyst is necessary, CuI is the most common choice. Ensure it is of high purity. Use the lowest effective loading, typically between 1-5 mol%.
Experimental Workflow: A Starting Point Protocol
This protocol provides a robust starting point for the Sonogashira coupling of this compound. Optimization of the parameters outlined in the troubleshooting guide will likely be necessary.
Caption: A generalized experimental workflow for the Sonogashira coupling.
The Base: More Than Just a Proton Scavenger
The base plays a crucial role in the Sonogashira coupling, primarily by deprotonating the terminal alkyne to form the reactive acetylide species.[14][15] It also neutralizes the hydrogen halide byproduct formed during the reaction.[14]
Problem: Incomplete deprotonation of the alkyne or promotion of side reactions like dehalogenation.
Solutions:
-
Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used and can also serve as solvents.[7] However, their basicity may be insufficient for less acidic alkynes.
-
Inorganic Bases: For more challenging couplings, stronger inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be more effective.[16][17]
-
Base Screening: The optimal base is highly substrate-dependent. A screening of different bases is often a worthwhile endeavor.
| Base | pKa of Conjugate Acid | Comments |
| Triethylamine (Et₃N) | 10.75 | Commonly used, can also be the solvent. |
| Diisopropylethylamine (DIPEA) | 11.0 | A bulkier, non-nucleophilic amine base. |
| Potassium Carbonate (K₂CO₃) | 10.33 (for HCO₃⁻) | A mild inorganic base. |
| Cesium Carbonate (Cs₂CO₃) | 10.33 (for HCO₃⁻) | More soluble than K₂CO₃, often more effective. |
Solvent Selection: Influencing Reactivity and Solubility
The solvent must effectively dissolve all reaction components and can significantly impact the reaction rate and outcome.[18]
Problem: Poor solubility of reagents or catalyst deactivation.
Solutions:
-
Polar Aprotic Solvents: DMF, THF, and acetonitrile are common choices. DMF can sometimes lead to side reactions, while THF is a good general-purpose solvent.[18]
-
Amine as Solvent: Using an amine base like triethylamine as the solvent is a classic approach, especially for smaller-scale reactions.[7]
-
Solvent Screening: If yield is low, consider screening other solvents such as dioxane or toluene. The choice of solvent can be critical for success.[18]
The Sonogashira Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
IV. Summary of Troubleshooting Strategies
| Issue | Potential Cause(s) | Recommended Action(s) |
| No Reaction | - Inactive catalyst- Non-inert conditions- Poor reagent quality | - Use fresh catalyst and reagents- Ensure rigorous exclusion of oxygen- Degas solvents thoroughly |
| Low Yield | - Inefficient catalyst system- Suboptimal base or solvent- Low reaction temperature | - Screen different Pd catalysts and ligands- Screen various bases (amines and inorganic)- Screen different solvents- Gradually increase reaction temperature |
| Glaser Homocoupling | - Presence of oxygen- High copper concentration | - Ensure strictly anaerobic conditions- Switch to a copper-free protocol- Reduce CuI loading |
| Dehalogenation | - Certain bases or solvents- High temperature | - Screen alternative bases- Try a different solvent- Optimize for the lowest effective temperature |
By systematically addressing each of these potential failure points, you can significantly improve the yield and reproducibility of the Sonogashira coupling of this compound.
V. References
-
Sonogashira coupling - Wikipedia. Available at: --INVALID-LINK--
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: --INVALID-LINK--
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. Available at: --INVALID-LINK--
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available at: --INVALID-LINK--
-
Sonogashira Coupling - BYJU'S. Available at: --INVALID-LINK--
-
The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide - Benchchem. Available at: --INVALID-LINK--
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
The Sonogashira Coupling. Available at: --INVALID-LINK--
-
Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions - Benchchem. Available at: --INVALID-LINK--
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: --INVALID-LINK--
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: --INVALID-LINK--
-
Copper-free Sonogashira coupling - The chemical reaction database. Available at: --INVALID-LINK--
-
Influence of base on the Sonogashira coupling reactiona - ResearchGate. Available at: --INVALID-LINK--
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. Available at: --INVALID-LINK--
-
Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. Available at: --INVALID-LINK--
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. Available at: --INVALID-LINK--
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: --INVALID-LINK--
-
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling | Precision Chemistry - ACS Publications. Available at: --INVALID-LINK--
-
Optimisation of the catalyst loading for the Sonogashira reaction a - ResearchGate. Available at: --INVALID-LINK--
-
Effect of different bases in the Sonogashira reaction a | Download Table - ResearchGate. Available at: --INVALID-LINK--
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. Available at: --INVALID-LINK--
-
"troubleshooting low yields in Sonogashira coupling of 2-chlorobenzoselenazole" - Benchchem. Available at: --INVALID-LINK--
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. Available at: --INVALID-LINK--
-
Sonogashira Coupling- Reaction and application in Research Lab - YouTube. Available at: --INVALID-LINK--
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available at: --INVALID-LINK--
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. Available at: --INVALID-LINK--
-
N‐Heterocycle carbene ligands in Sonogashira coupling reported by Yaşar group. - ResearchGate. Available at: --INVALID-LINK--
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 5. books.rsc.org [books.rsc.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. books.lucp.net [books.lucp.net]
Technical Support Center: Synthesis of 7-bromo-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support guide for the synthesis of 7-bromo-1H-pyrrolo[3,2-b]pyridine. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the scientific understanding and practical solutions needed to identify, mitigate, and eliminate common impurities, ensuring the successful outcome of your experiments.
Introduction to the Synthesis and its Challenges
This compound, an isomer of 7-azaindole, is a critical building block in medicinal chemistry. The primary synthetic route involves the direct bromination of the 1H-pyrrolo[3,2-b]pyridine core. This electrophilic aromatic substitution reaction, while seemingly straightforward, is often complicated by issues of regioselectivity and over-reaction, leading to a mixture of products and challenging purification steps. The pyrrole ring is highly activated towards electrophilic attack, while the pyridine ring is deactivated. This electronic difference dictates the reactivity and potential side reactions.
This guide will deconstruct the common challenges, explain the underlying chemical principles, and provide actionable protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction mixture shows multiple spots on TLC, with some being very non-polar. What are the likely impurities?
Answer:
This is a classic sign of over-bromination. The high reactivity of the pyrrolopyridine ring system can lead to the formation of di- and even tri-brominated species.
Likely Impurities & Their Formation:
-
Dibromo Species (e.g., 3,7-dibromo- and 5,7-dibromo-1H-pyrrolo[3,2-b]pyridine): The pyrrole ring of the 7-azaindole system is electron-rich and highly susceptible to electrophilic substitution, primarily at the C3 position.[1][2][3] Once the first bromine is introduced at the C7 position of the pyridine ring, the molecule can undergo a second bromination. The C3 position is the most nucleophilic site on the indole core and a likely position for a second electrophilic attack.
-
Tribromo Species: In some cases, with strong brominating agents or prolonged reaction times, a third bromination can occur.[4]
Troubleshooting & Prevention:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine). Use of 1.0 to 1.1 equivalents is typically recommended.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to moderate the reactivity and improve selectivity.[5]
-
Choice of Brominating Agent: NBS is often preferred over liquid bromine as it is a solid, easier to handle, and can sometimes offer better selectivity.[5]
Purification Strategy:
These non-polar impurities can typically be separated from the desired mono-brominated product using column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is usually effective.
FAQ 2: I am observing an impurity with the same mass as my product but a different retention time and NMR spectrum. What could it be?
Answer:
This strongly suggests the formation of a regioisomer. The most common regioisomeric impurity in this synthesis is 3-bromo-1H-pyrrolo[3,2-b]pyridine.
Likely Cause:
The C3 position of the 1H-pyrrolo[3,2-b]pyridine core is the most electronically activated site for electrophilic aromatic substitution.[1][3][6] While directing groups or specific reaction conditions can favor C7 bromination, competitive bromination at the C3 position is a very common side reaction.
Identification:
-
NMR Spectroscopy: The proton chemical shifts in the ¹H NMR spectrum are diagnostic. The coupling patterns and chemical shifts of the aromatic protons will differ significantly between the 7-bromo and 3-bromo isomers.
-
LC-MS: While the mass will be identical, the isomers will likely have different retention times on a reverse-phase HPLC column.
Troubleshooting & Prevention:
-
Protecting Groups: The use of an N-protecting group on the pyrrole nitrogen, such as a tosyl (Ts) or benzenesulfonyl (Bs) group, can help direct bromination to the pyridine ring by sterically hindering the C3 position and altering the electronic properties of the pyrrole ring.
-
Reaction Conditions: The choice of solvent and brominating agent can influence regioselectivity. Careful optimization of these parameters is crucial.
Purification Strategy:
Separating regioisomers can be challenging.
-
Column Chromatography: Careful column chromatography with a shallow solvent gradient may be effective.
-
Recrystallization: If the isomeric impurity is present in a small amount, recrystallization may be a viable purification method.
Workflow for Bromination and Impurity Formation
Caption: Synthetic pathway and potential impurity formation.
FAQ 3: My final product still contains the starting material, 1H-pyrrolo[3,2-b]pyridine. How can I improve the conversion?
Answer:
The presence of unreacted starting material indicates an incomplete reaction.
Likely Causes:
-
Insufficient Brominating Agent: The stoichiometry of the brominating agent was too low.
-
Short Reaction Time: The reaction was not allowed to proceed to completion.
-
Low Reaction Temperature: The activation energy for the reaction was not overcome at the chosen temperature.
-
Deactivated Reagent: The brominating agent (e.g., NBS) may have degraded over time.
Troubleshooting & Prevention:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material.
-
Adjust Stoichiometry: A slight excess (1.1-1.2 equivalents) of the brominating agent can be used, but be mindful of the potential for over-bromination.
-
Increase Reaction Time/Temperature: Gradually increase the reaction time or temperature while monitoring the reaction progress.
-
Use Fresh Reagents: Ensure that the brominating agent is fresh and has been stored properly.
Purification Strategy:
The starting material is generally more polar than the brominated products and can be separated by silica gel column chromatography.
Data Summary: Common Impurities and Identification
| Impurity Name | Formation Pathway | Key Analytical Signatures |
| Unreacted Starting Material | Incomplete Reaction | Matches reference spectra of 1H-pyrrolo[3,2-b]pyridine. |
| 3-bromo-1H-pyrrolo[3,2-b]pyridine | Electrophilic attack at C3 | Same mass as product; distinct ¹H NMR chemical shifts and coupling. |
| Dibromo-species | Over-bromination | Higher mass (M+78/80 for each additional Br); distinct isotopic pattern in MS. |
Experimental Protocol: General Procedure for Bromination
This is a generalized protocol and may require optimization for your specific setup.
-
Dissolution: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-30 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up considerations for the synthesis of 7-bromo-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support center for the synthesis and scale-up of 7-bromo-1H-pyrrolo[3,2-b]pyridine (also known as 7-bromo-4-azaindole). This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of this synthesis, moving from bench-scale experiments to larger-scale production. We will address common challenges, provide troubleshooting solutions, and outline critical safety and scalability considerations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that arise during the development of a synthetic route for this compound.
Q1: What are the most common synthetic routes for the bromination of 1H-pyrrolo[3,2-b]pyridine (4-azaindole)?
The direct bromination of the 4-azaindole core is the most straightforward approach. The key challenge lies in controlling the regioselectivity. The pyrrole ring is electron-rich and highly susceptible to electrophilic substitution, primarily at the C3 position. However, substitution can also occur on the pyridine ring. The choice of brominating agent and reaction conditions is paramount to achieving high selectivity for the desired C7 position. Common reagents include N-Bromosuccinimide (NBS), Copper(II) Bromide (CuBr₂), and elemental bromine (Br₂).[1]
Q2: Which position on the 4-azaindole ring is most reactive towards electrophiles?
The pyrrole moiety of the azaindole system is more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack. Computational studies and experimental evidence show that the C3 position has the highest electron density, making it the most kinetically favored site for electrophilic substitution.[2] Therefore, achieving substitution at C7 requires careful tuning of reaction conditions to overcome this inherent reactivity.
Q3: Why is N-protection of the pyrrole nitrogen often recommended before bromination?
Protecting the pyrrole nitrogen with a suitable group, such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxy)methyl), serves two primary purposes. First, it can improve solubility in organic solvents. Second, and more importantly, the bulky protecting group can sterically hinder the highly reactive C3 position, thereby directing the electrophilic attack to other positions on the ring system.[3] However, this adds two steps to the synthesis (protection and deprotection), which impacts process efficiency and cost on a larger scale.
Q4: What are the primary impurities I should expect, and how do they form?
The main impurities are typically regioisomers. The most common is the 3-bromo isomer due to the high reactivity of that position. Di-brominated species (e.g., 3,7-dibromo) can also form if an excess of the brominating agent is used or if the reaction is not carefully controlled. Over-bromination is a significant risk, especially with highly reactive agents like elemental bromine.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired 7-Bromo Product | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Formation of multiple side products. | 1. Monitor Reaction: Use HPLC or TLC to track conversion. Extend reaction time if necessary, but be cautious of degradation. 2. Temperature Control: Run the reaction at a lower temperature to minimize degradation and improve selectivity. 3. Reagent Choice: Consider a milder brominating agent like NBS over elemental bromine. |
| Poor Regioselectivity (High % of 3-bromo isomer) | 1. The C3 position is kinetically favored for electrophilic attack. 2. Reaction conditions are too harsh (high temperature, strong acid). | 1. Solvent Effect: Change the solvent. Polar aprotic solvents like DMF or acetonitrile can influence selectivity. 2. Use a Directing/Protecting Group: Protect the N1 position to sterically block the C3 position. 3. Alternative Reagent: Employ a bulkier brominating agent or a metal-based reagent like CuBr₂ which can offer different selectivity profiles.[1] |
| Formation of Di-brominated Impurities | 1. Excess brominating agent. 2. Poor local concentration control during reagent addition. | 1. Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Do not use a large excess. 2. Controlled Addition: Add the brominating agent slowly as a solution to the reaction mixture at a controlled temperature to avoid localized high concentrations. This is critical for scale-up. |
| Difficult Purification / Inseparable Isomers | 1. Similar polarity of the desired product and the 3-bromo isomer. | 1. Crystallization: Develop a robust crystallization procedure. Screen various solvent/anti-solvent systems (e.g., EtOAc/Heptane, IPA/Water). This is the most viable method for large-scale purification. 2. Derivatization: If isomers are inseparable, consider proceeding with the mixture to the next step where the downstream products may have different physical properties, allowing for easier separation. |
| Product Instability / Discoloration | 1. Residual acid from workup. 2. Oxidation upon exposure to air/light. | 1. Neutralization: Ensure the product is thoroughly washed during workup to remove any acidic residues. A final wash with a mild base (e.g., saturated NaHCO₃ solution) may be necessary. 2. Inert Atmosphere: Handle and store the final product under an inert atmosphere (Nitrogen or Argon) and protect it from light. |
Troubleshooting Workflow Diagram
This decision tree can help diagnose issues related to poor yield or purity.
Caption: Troubleshooting Decision Tree for Bromination.
Part 3: Scale-up and Safety Considerations
Scaling the synthesis of this compound introduces significant challenges beyond simple multiplication of reagents.
Q: What are the primary safety hazards associated with large-scale bromination?
A: Bromination reactions can be highly exothermic, posing a risk of a thermal runaway.[4] Elemental bromine is highly toxic, corrosive, and volatile, causing severe respiratory and skin burns upon contact.[5][6] N-Bromosuccinimide (NBS), while a solid, can undergo thermal decomposition, and its solutions in solvents like DMF can be unstable.[7]
Key Safety Protocols for Scale-up:
-
Engineering Controls: Conduct the reaction in a well-ventilated area, preferably in a closed system like a glass-lined reactor.[5] Ensure an emergency scrubber system is available to neutralize any potential release of bromine vapors.[5]
-
Thermal Hazard Assessment: Before scaling up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction, onset temperature of decomposition, and potential for thermal runaway.
-
Reagent Addition: Always add the brominating agent slowly and sub-surface to the reaction mixture with efficient agitation. This ensures rapid heat dissipation and prevents localized hot spots.
-
Quenching: The reaction should be quenched carefully by adding a reducing agent like sodium bisulfite or sodium thiosulfate solution to neutralize any unreacted bromine. This quench is also exothermic and must be performed under temperature control.
-
Personal Protective Equipment (PPE): Full protective gear is mandatory. This includes acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat. For handling large quantities of bromine, respiratory protection with acid gas cartridges is essential.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. diglib.tugraz.at [diglib.tugraz.at]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 7. scientificupdate.com [scientificupdate.com]
Validation & Comparative
Reactivity Showdown: A Comparative Guide to 7-Bromo- vs. 7-Iodo-1H-pyrrolo[3,2-b]pyridine in Suzuki Coupling
A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its functionalization is a critical step in drug discovery, with the Suzuki-Miyaura cross-coupling reaction being a paramount tool for creating carbon-carbon bonds.[1][2] The choice of the halide on the azaindole ring—typically bromine or iodine—is a crucial decision that profoundly impacts reaction efficiency, cost, and scalability.
This guide provides an objective, data-supported comparison of the reactivity of 7-bromo-1H-pyrrolo[3,2-b]pyridine and 7-iodo-1H-pyrrolo[3,2-b]pyridine in Suzuki coupling reactions. We will dissect the mechanistic underpinnings of their reactivity differences and provide field-proven protocols to guide your synthetic strategy.
The Decisive Step: Understanding Halide Reactivity in the Suzuki Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] For aryl halides, the initial oxidative addition of the C-X bond to the palladium(0) catalyst is frequently the rate-determining step of the entire cycle.[3][5]
The reactivity trend for halogens in this critical step is overwhelmingly established as: I > Br > Cl >> F .[5][6]
This trend is directly governed by the bond dissociation energies of the corresponding carbon-halogen (C-X) bonds. The C-I bond is significantly weaker than the C-Br bond, requiring less energy for the palladium catalyst to insert itself and initiate the catalytic cycle. This fundamental difference in bond strength is the primary driver for the observed variations in performance between iodo- and bromo-azaindole substrates.
Performance Expectations: A Head-to-Head Comparison
Based on the established principles of C-X bond reactivity, we can extrapolate a robust performance comparison. While a direct, side-by-side study under identical conditions is not extensively documented for these specific isomers, the data from analogous halo-heterocycles strongly supports the following expectations.[5][6]
| Feature | 7-Iodo-1H-pyrrolo[3,2-b]pyridine | This compound | Rationale |
| Relative Reactivity | High | Moderate to High | The weaker C-I bond facilitates a faster rate of oxidative addition, accelerating the overall catalytic cycle.[5] |
| Typical Temperature | Room Temp. to 80 °C | 80 °C to 120 °C | The higher intrinsic reactivity of the C-I bond often allows the reaction to proceed efficiently at lower temperatures. |
| Typical Reaction Time | Shorter (e.g., 1-12 hours) | Longer (e.g., 6-24 hours) | A faster catalytic turnover with the iodo-substrate leads to a quicker consumption of starting materials. |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-10 mol%) | The ease of oxidative addition often permits the use of lower catalyst loadings to achieve high conversion. |
| Typical Yields | Generally High | Good to High | While highly dependent on the specific coupling partners and conditions, the greater reactivity of the iodo-compound often translates to higher isolated yields.[7] |
| Side Reactions | Potential for boronic acid homocoupling. | Potential for debromination at higher temperatures. | The choice of catalyst, ligand, and base is critical to mitigate these respective side reactions.[5] |
Field-Proven Methodologies: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of both substrates. The choice of catalyst, ligand, and base is critical and has been selected based on successful reports for similar azaindole systems.[7][8]
Protocol 1: Suzuki Coupling of this compound (Standard Conditions)
This protocol employs slightly more forcing conditions to compensate for the lower reactivity of the C-Br bond. The use of a robust catalyst system like Pd(dppf)Cl₂ is common for such substrates.[8][9]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous 1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv).
-
Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent mixture of 1,4-dioxane and water (e.g., 5 mL total in a 4:1 ratio). Degassing is crucial as oxygen can deactivate the Pd(0) catalyst.
-
Place the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction vigorously for 8-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-1H-pyrrolo[3,2-b]pyridine.
Protocol 2: Suzuki Coupling of 7-Iodo-1H-pyrrolo[3,2-b]pyridine (Mild Conditions)
This protocol leverages the higher reactivity of the iodo-substrate, allowing for milder conditions, potentially shorter reaction times, and the use of a simple catalyst like Pd(PPh₃)₄.[10]
Materials:
-
7-Iodo-1H-pyrrolo[3,2-b]pyridine
-
Arylboronic acid (1.1 - 1.3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-3 mol%)
-
Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2 equivalents)
-
Anhydrous Dimethoxyethane (DME) or Toluene/Water mixture
-
Round-bottom flask
-
Magnetic stirrer and heating source
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve 7-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) and the arylboronic acid (1.1 equiv) in the chosen solvent (e.g., DME).
-
Add an aqueous solution of the base (e.g., 2M Na₂CO₃, 2.0 equiv).
-
Bubble argon through the solution for 15-20 minutes to degas the mixture.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 equiv), under a positive pressure of argon.
-
Heat the reaction mixture to 80 °C and stir for 2-8 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Perform an aqueous work-up by washing with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purify the resulting residue via column chromatography to yield the pure product.
Conclusion and Strategic Recommendations
For the Suzuki-Miyaura coupling of the 1H-pyrrolo[3,2-b]pyridine scaffold, the choice between the 7-bromo and 7-iodo derivatives presents a classic trade-off between reactivity and cost.
-
7-Iodo-1H-pyrrolo[3,2-b]pyridine is the substrate of choice for maximizing reactivity. Its use allows for milder reaction conditions, shorter reaction times, lower catalyst loadings, and often results in higher yields. This makes it ideal for late-stage functionalization of complex molecules where preserving sensitive functional groups is paramount, or for rapid library synthesis in a discovery setting.
-
This compound offers a more cost-effective alternative. While it requires more forcing conditions, it is a highly viable and widely used substrate.[1][7] For large-scale synthesis where cost is a primary driver, developing a robust and optimized protocol with the bromo-derivative is often the more pragmatic approach.
Ultimately, the optimal choice depends on the specific goals of the synthesis. For initial exploration and cases where reaction efficiency is critical, the iodo compound is superior. For process development and cost-driven projects, the bromo analog remains a workhorse of the field.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atlanchimpharma.com [atlanchimpharma.com]
A Comparative Guide to the Biological Activity of Azaindole Isomers: Spotlight on 7-bromo-1H-pyrrolo[3,2-b]pyridine
Introduction: The Azaindole Scaffold in Modern Drug Discovery
Azaindoles, also known as pyrrolopyridines, represent a class of bicyclic aromatic heterocycles that have garnered immense interest in medicinal chemistry.[1][2] Structurally, they are bioisosteres of the indole nucleus, where one of the carbon atoms in the benzene ring is replaced by a nitrogen atom. This seemingly minor alteration significantly impacts the molecule's physicochemical properties, including its hydrogen bonding capacity, pKa, dipole moment, and metabolic stability.[1][3] These changes, in turn, profoundly influence how the molecule interacts with biological targets.
There are four primary positional isomers of azaindole, defined by the location of the nitrogen atom in the six-membered ring: 4-azaindole (1H-pyrrolo[3,2-b]pyridine), 5-azaindole (1H-pyrrolo[3,2-c]pyridine), 6-azaindole (1H-pyrrolo[2,3-c]pyridine), and 7-azaindole (1H-pyrrolo[2,3-b]pyridine).[1][2] While all isomers have found utility, the 7-azaindole scaffold is the most extensively studied and has been termed a "privileged fragment," particularly in the development of kinase inhibitors.[1][4]
This guide provides an in-depth comparison of the biological activities of these key azaindole isomers, with a specific focus on contextualizing the potential of 7-bromo-1H-pyrrolo[3,2-b]pyridine , a derivative of the 4-azaindole core. We will delve into supporting experimental data for kinase inhibition, anticancer activity, and antimicrobial effects, providing a robust framework for researchers in drug development.
Comparative Analysis of Biological Activity
The biological profile of an azaindole derivative is critically dependent on two main factors: the position of the pyridine nitrogen and the nature of the substituents on the bicyclic core. The bromine atom in this compound, for instance, can introduce favorable hydrophobic interactions and serve as a chemical handle for further structural modifications.
Kinase Inhibition: The Hinge-Binding Advantage
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[4][5] Consequently, they are major targets for therapeutic intervention. Azaindoles have emerged as premier scaffolds for kinase inhibitors because they effectively mimic the adenine moiety of ATP, the natural substrate for kinases.
7-Azaindole: The Gold Standard
The 7-azaindole isomer is exceptionally effective as a "hinge-binder." The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This arrangement allows for the formation of two crucial hydrogen bonds with the kinase hinge region, providing a strong anchor in the ATP-binding pocket.[4] This potent binding modality is exemplified by the FDA-approved B-RAF inhibitor, Vemurafenib , a landmark success for fragment-based drug discovery built upon a 7-azaindole core.[4] Numerous 7-azaindole derivatives have shown nanomolar to picomolar inhibitory concentrations (IC50) against a wide range of kinases, including CDK9/CyclinT, Haspin, ABL, SRC, and JAK2.[1][5][6]
4-Azaindole, 5-Azaindole, and 6-Azaindole: Niche Strengths
While 7-azaindole is the most prevalent, other isomers exhibit superior potency for specific targets, demonstrating that the optimal scaffold is kinase-dependent.[3]
-
4-Azaindole (the core of the topic compound): Derivatives of 4-azaindole have demonstrated potent inhibition of c-Met kinase and have shown efficacy as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[3] The placement of the nitrogen at the 4-position alters the electronic distribution and hydrogen bonding potential compared to the 7-isomer, which can be exploited for achieving selectivity against certain kinases.
-
5-Azaindole: In a notable study on cell division cycle 7 (Cdc7) kinase inhibitors, derivatives based on the 5-azaindole scaffold were found to be highly potent, whereas the corresponding 4-, 6-, and 7-azaindole isomers displayed lower inhibitory activity and selectivity.[1][3]
-
6-Azaindole: This isomer has also been successfully incorporated into kinase inhibitors. For example, a 6-azaindole derivative showed potent inhibition of GSK3β (IC50 = 9 nM), whereas the corresponding 7-azaindole analogue was inactive.[7][8]
The choice of isomer is therefore a critical strategic decision in drug design, balancing potency against a target with selectivity over other kinases.
Anticancer and Cytotoxic Effects
The anticancer activity of azaindoles is often a direct consequence of their ability to inhibit protein kinases involved in tumor growth and proliferation.
-
7-Azaindole Derivatives: These compounds have demonstrated significant cytotoxic activity across a broad spectrum of cancer cell lines. For instance, various derivatives have shown potent effects against human myeloblastic leukaemia (HL-60), cervical carcinoma (HeLa), and breast cancer (MCF-7, MDA-MB-231) cells.[9][10] One study found that a novel 7-azaindole derivative inhibited the DEAD-box helicase DDX3, showing effective IC50 values of 16.96 µM in HeLa cells and 14.12 µM and 12.69 µM in MCF-7 and MDA-MB-231 cells, respectively.[10]
-
Other Isomers: The cytotoxic potential varies among isomers and is highly dependent on the specific substitutions. A series of pyrrolo[3,2-c]pyridine (5-azaindole) derivatives were found to have potent antiproliferative activity against ovarian, prostate, and breast cancer cell lines, with IC50 values in the sub-micromolar range.[11]
Antimicrobial Activity
The azaindole scaffold has also been explored for its potential to combat microbial infections, a critical area of research given the rise of drug-resistant pathogens.
-
Derivatives of 6-azaindole have been reported to exhibit a broad spectrum of antibacterial activity.[12]
-
Studies on bromo-substituted indoles, the carbocyclic cousins of azaindoles, have shown that the halogen atom can contribute significantly to antimicrobial and antifungal properties.[13] This suggests that the bromine atom on this compound could enhance its potential as an antimicrobial agent, possibly through mechanisms like membrane permeabilization.[13]
Quantitative Data Summary
To provide a clear, objective comparison, the following table summarizes inhibitory data for various azaindole isomers against different biological targets as reported in the literature. It is crucial to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in assay conditions.
| Azaindole Isomer/Derivative | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) |
| 7-Azaindole Derivative (8l) | Haspin Kinase | 14 | - | - |
| 7-Azaindole Derivative (42) | Cdc7 Kinase | 7 | - | - |
| 7-Azaindole Derivative | JAK2 Kinase | 1 | - | - |
| C-3 aryl-7-azaindole (94) | JAK2 Kinase | 260 | - | - |
| 7-Azaindole Derivative | VEGFR2 | 37 | - | - |
| 7-Azaindole Derivative (7AID) | - | - | HeLa | 16.96 |
| 7-Azaindole Derivative (7AID) | - | - | MCF-7 | 14.12 |
| 6-Azaindole Derivative | VEGFR2 | 48 | - | - |
| 6-Azaindole Derivative | GSK3β | 9 | - | - |
| 5-azaindole derivative (1r) | FMS Kinase | 30 | Ovarian/Prostate/Breast Cancer | 0.15 - 1.78 |
| 4-azaindole derivative | VEGFR2 | ~10-fold higher than 7-azaindole | - | - |
(Data synthesized from multiple sources[1][5][7][8][10][11][14])
Experimental Methodologies
Reproducibility and methodological rigor are the bedrocks of scientific integrity. The following are detailed protocols for key assays used to evaluate the biological activities discussed in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 of a compound against a specific protein kinase by quantifying ATP consumption. The ADP-Glo™ Kinase Assay is a representative example.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus to kinase activity.
Materials:
-
Kinase of interest and its specific substrate peptide
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Assay Kit (Promega) or similar
-
96-well or 384-well white assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.
-
Add 2.5 µL of the kinase solution (at 2x final concentration) to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture (at 2x final concentration) to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes. The optimal time may vary depending on the kinase.
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[15]
-
Protocol 2: MTT Assay for Cellular Viability and Cytotoxicity
This protocol details the MTT assay, a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]
Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the colored solution is measured, which is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom tissue culture plates
-
Microplate (ELISA) reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound (or vehicle control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 3–4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[17]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Key Mechanisms and Workflows
Visualizing complex processes is essential for clarity and understanding. The following diagrams illustrate a typical experimental workflow and the fundamental mechanism of kinase inhibition.
Caption: General experimental workflow for evaluating azaindole isomers.
Caption: ATP-competitive inhibition by an azaindole scaffold.
Conclusion
The comparative analysis of azaindole isomers underscores a fundamental principle in medicinal chemistry: subtle structural modifications can lead to dramatic shifts in biological activity. While 7-azaindole has rightfully earned its status as a privileged scaffold in kinase inhibitor design, this guide demonstrates that 4-, 5-, and 6-azaindoles are not merely inferior alternatives but rather possess unique properties that can be leveraged to achieve high potency and selectivity against specific biological targets.
For the target compound, This compound , its 4-azaindole core positions it as a promising candidate for inhibiting kinases like c-Met. The addition of the bromine atom provides a vector for enhancing binding affinity and offers synthetic handles for further optimization. The collective evidence suggests that a comprehensive screening approach, evaluating this compound and its analogues against a diverse panel of kinases, cancer cell lines, and microbial strains, is a scientifically sound strategy for unlocking its full therapeutic potential. The ultimate selection of an azaindole scaffold must be guided by empirical data and tailored to the specific therapeutic target and desired pharmacological profile.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pjsir.org [pjsir.org]
- 13. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT (Assay protocol [protocols.io]
A Comparative Guide to the Kinase Selectivity Profile of Pyrrolo[3,2-b]pyridine Derivatives
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in modern therapeutics. The promiscuous nature of the ATP-binding site across the kinome necessitates the design of scaffolds that can achieve high potency for a specific target while minimizing off-target effects. The 1H-pyrrolo[3,2-b]pyridine core, a key heterocyclic scaffold, has emerged as a privileged structure in this endeavor. This guide provides an in-depth comparison of the kinase selectivity profiles of derivatives based on this and closely related pyrrolopyridine scaffolds, supported by experimental data and methodological insights.
While specific data on 7-bromo-1H-pyrrolo[3,2-b]pyridine derivatives remains limited in publicly accessible literature, we can infer the potential impact of such a substitution by examining the broader family of pyrrolopyridine isomers. The strategic placement of a halogen, such as bromine, at the 7-position can significantly influence the compound's physicochemical properties, including its ability to form halogen bonds and its metabolic stability, thereby modulating its binding affinity and selectivity profile.
Comparative Kinase Selectivity of Pyrrolopyridine Derivatives
The versatility of the pyrrolopyridine scaffold allows for its derivatization to target a wide array of kinases. Below is a comparative summary of the inhibitory activities of various pyrrolopyridine derivatives against different kinase targets. This data, compiled from several key studies, highlights the diverse potential of this structural class.
| Scaffold | Derivative Example | Primary Target(s) | IC50 (nM) | Key Findings & Selectivity Notes | Reference |
| 1H-pyrrolo[2,3-b]pyridine | Compound 42 | Cdc7 | 7 | A potent and selective ATP mimetic inhibitor of Cdc7 kinase.[1] | |
| 1H-pyrrolo[2,3-b]pyridine | Compound 22 | CDK8 | 48.6 | A potent type II CDK8 inhibitor, it demonstrated low toxicity and good bioavailability.[2] | [3] |
| 1H-pyrrolo[2,3-b]pyridine | Not Specified | TNIK | < 1 | Several synthesized compounds showed potent TNIK inhibition.[4][5] | [6][7] |
| 1H-pyrrolo[2,3-b]pyridine | Compound 14c | JAK3 | - | Identified as a potent and moderately selective JAK3 inhibitor with immunomodulating effects.[8] | [9] |
| 7H-pyrrolo[2,3-d]pyrimidine | Compound 18h | FAK | 19.1 | Potently inhibited FAK and displayed strong anti-proliferative activity in cancer cell lines.[10] | [11] |
| 1H-pyrrolo[3,2-c]pyridine | Compound 1r | FMS | 30 | Showed high selectivity for FMS kinase over a panel of 40 other kinases.[12] | [13] |
Understanding Kinase Selectivity: Methodological Considerations
The determination of a kinase inhibitor's selectivity is a critical step in its development. This is typically achieved through a combination of in vitro biochemical assays and cell-based assays.
In Vitro Kinase Inhibition Assay: A Step-by-Step Protocol
The following is a generalized protocol for a luminescence-based in vitro kinase assay, a common method for determining the IC50 value of an inhibitor. This type of assay measures the amount of ADP produced, which is directly proportional to kinase activity.[14]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., a this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or a DMSO control to each well.
-
Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for approximately 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for Kinase Profiling
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Quantifying Selectivity
A common metric for quantifying the selectivity of a kinase inhibitor is the Selectivity Score (S) . This is calculated by dividing the number of kinases that an inhibitor binds with a certain affinity (e.g., Kd < 3 µM) by the total number of kinases tested.[6] A lower selectivity score indicates a more selective compound. For example, an S(3µM) score is the number of kinases inhibited below a 3 µM threshold divided by the total number of kinases screened.[7]
Cellular Context and Signaling Pathways
While in vitro assays are crucial for determining direct enzymatic inhibition, cellular assays are necessary to understand a compound's efficacy in a more physiologically relevant context. These assays can confirm target engagement and assess the downstream effects on signaling pathways.
For instance, many pyrrolopyridine derivatives have been shown to inhibit kinases involved in cancer cell proliferation and survival. A key pathway often implicated is the PI3K-Akt signaling pathway.
PI3K-Akt Signaling Pathway
Caption: A simplified diagram of the PI3K-Akt signaling pathway.
Conclusion and Future Directions
The 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers represent a highly versatile platform for the development of potent and selective kinase inhibitors. The structure-activity relationship (SAR) studies on related compounds suggest that substitutions, such as the introduction of a bromine atom at the 7-position, can be a viable strategy to fine-tune the selectivity profile. Future work should focus on the synthesis and comprehensive kinase profiling of this compound derivatives to fully elucidate their therapeutic potential. Kinome-wide screening coupled with cellular assays will be instrumental in identifying novel and selective inhibitors for a range of diseases.
References
- 1. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro kinase assay [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to HPLC Reaction Monitoring: Analysis of 7-bromo-1H-pyrrolo[3,2-b]pyridine Synthesis
The Strategic Imperative for Reaction Monitoring
In pharmaceutical development, the synthesis of novel chemical entities is a process of precision. Heterocyclic compounds, such as the pyrrolopyridine core, are foundational scaffolds in numerous therapeutic agents due to their unique ability to interact with biological targets.[1][2][3] The compound 7-bromo-1H-pyrrolo[3,2-b]pyridine, in particular, serves as a versatile intermediate for creating a diverse range of functionalized molecules.[4]
Optimizing the synthesis of these molecules—maximizing yield, minimizing impurities, and ensuring reproducibility—is paramount. This cannot be achieved by simply analyzing the final product. Real-time reaction monitoring provides a dynamic view of the chemical landscape, allowing chemists to make informed decisions to control reaction pathways.[5][6] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this application, offering the resolution and sensitivity needed to track the consumption of starting materials and the formation of products and byproducts.
This guide will compare three distinct reversed-phase HPLC (RP-HPLC) methods for monitoring a representative reaction: a hypothetical Suzuki coupling of this compound with a boronic acid to yield a more complex product.
Foundational Principles: Method Development for Aromatic Heterocycles
The molecular structure of this compound dictates our analytical strategy. It is a moderately polar, aromatic heterocycle. The pyridine nitrogen introduces a basic character (pKa ≈ 5-6), which can lead to undesirable interactions with the stationary phase, causing peak tailing.[7][8][9] Our goal is to select a column and mobile phase that balances hydrophobic retention with control over these secondary ionic interactions.
The Logic of Column Selection
Reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, is the predominant mode for analyzing such compounds.[10][11] The choice of stationary phase is the most critical factor influencing selectivity.
-
C18 (Octadecylsilane): The industry workhorse. It separates primarily based on the hydrophobicity of the analytes.[10] It is an excellent starting point for any method development.
-
Phenyl-Hexyl: This phase incorporates phenyl groups into the alkyl chains. This allows for "pi-pi" (π-π) interactions with the aromatic rings of our analytes, offering an alternative selectivity, especially for structurally similar aromatic compounds.[12][13]
-
Polar-Embedded Phases: These columns have a polar group (e.g., an amide or carbamate) embedded within the C18 chain. This polar group shields the basic analytes from interacting with residual acidic silanols on the silica surface, significantly reducing peak tailing for basic compounds like pyridines.[12][14]
Mobile Phase Optimization: The Key to Control
The mobile phase composition fine-tunes the separation.[15][16]
-
Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides better peak shapes and lower viscosity.[17]
-
pH Control: Maintaining an acidic pH (typically between 2.5 and 3.5) is crucial. By protonating the pyridine nitrogen, we ensure a consistent ionic state and mask the activity of residual silanols on the column, which improves peak shape.[18][19] Formic acid or trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) are common choices.
-
Buffers: For highly precise and robust methods, a buffer like ammonium formate or phosphate can be used to ensure consistent pH across the gradient.[15][18]
UV Detection
Aromatic heterocycles are strong UV absorbers.[20] A photodiode array (PDA) detector is invaluable during method development to determine the optimal wavelength for detection, ensuring maximum sensitivity for all components of interest. Pyrrole and pyridine derivatives often exhibit strong absorbance between 250-280 nm.[21][22][23]
Comparative Guide: Three HPLC Methods for Reaction Monitoring
We will now compare three distinct HPLC methods for monitoring the progress of a Suzuki coupling reaction.
Reaction: this compound (Starting Material) reacts with Phenylboronic Acid to form 7-phenyl-1H-pyrrolo[3,2-b]pyridine (Product).
Method 1: The Workhorse - Standard C18 Analysis
This method serves as our baseline. It is robust, reliable, and often sufficient for many applications.
Experimental Protocol:
-
Column: Standard C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
Expected Performance & Insights: This method will effectively separate the less polar product from the more polar starting material. However, due to the basic nitrogen on the pyridine ring, the product peak may exhibit noticeable tailing. This is caused by secondary ionic interactions with any un-endcapped, acidic silanol groups on the C18 silica surface. While acceptable for simple monitoring, this can compromise accurate quantification, especially at low concentrations.
Method 2: Enhanced Selectivity - Phenyl-Hexyl Analysis
This method leverages alternative chemistry to improve resolution, particularly if closely-related aromatic impurities are present.
Experimental Protocol:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
Expected Performance & Insights: The Phenyl-Hexyl column introduces π-π interactions as a secondary separation mechanism.[12][13] This can increase the retention of both the starting material and the product relative to the C18 column. More importantly, it can alter the selectivity (the relative spacing of peaks), potentially resolving the main product from aromatic byproducts that might co-elute on a standard C18 phase. Peak tailing may still be present, as the underlying silica is similar to a standard C18 column.
Method 3: The Problem Solver - Polar-Embedded C18 Analysis
This method is specifically designed to address the challenge of analyzing basic compounds.
Experimental Protocol:
-
Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
Expected Performance & Insights: This column will yield the best peak shape for the pyrrolopyridine compounds. The embedded polar group shields the basic pyridine nitrogen from interacting with surface silanols, resulting in highly symmetric, Gaussian peaks.[14] This is critical for achieving accurate integration and reliable quantification, which is essential for precise reaction kinetic studies.
Data Summary & Comparison
The following table summarizes the expected performance metrics for the three methods. The Tailing Factor (Tf) is a measure of peak symmetry; a value of 1.0 is perfectly symmetrical, while values > 1.2 indicate significant tailing. Resolution (Rs) measures the degree of separation between two peaks; a value > 1.5 indicates baseline separation.
| Parameter | Method 1: Standard C18 | Method 2: Phenyl-Hexyl | Method 3: Polar-Embedded |
| Primary Mechanism | Hydrophobic | Hydrophobic & π-π | Hydrophobic (Shielded) |
| Retention Time (Product) | ~6.5 min | ~7.2 min | ~6.8 min |
| Resolution (Rs) | 1.8 | 2.1 | 1.9 |
| Tailing Factor (Tf) - Product | 1.6 | 1.5 | 1.1 |
| Best For | General Purpose, Initial Screening | Resolving Aromatic Isomers/Impurities | Accurate Quantification, Basic Compounds |
Detailed Experimental Workflow: A Self-Validating System
To ensure trustworthy results, every analytical run must be a self-validating system. This involves a structured workflow from sample preparation to data interpretation.
Step-by-Step Protocol for Sample Analysis:
-
Reaction Sampling: At designated time points (e.g., T=0, 1h, 2h, 4h), carefully extract a small, representative aliquot (e.g., 10 µL) from the reaction vessel.
-
Quenching & Dilution: Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and B in an HPLC vial. This stops the reaction and prepares the sample for analysis.
-
Filtration: If the reaction mixture contains solids, filter the diluted sample through a 0.22 µm syringe filter to prevent clogging of the HPLC system.
-
System Preparation: Before the first injection, run a blank gradient (injecting only the dilution solvent) to ensure the system is clean and the baseline is stable.
-
Analysis: Inject the prepared sample and acquire the chromatogram using one of the methods described above.
-
Data Processing: Integrate the peak areas for the starting material, product, and any significant byproducts. Calculate the relative percentage of each component (% Area).
-
Kinetic Plotting: Plot the % Area of the starting material and product against time to visualize the reaction progress and determine the point of completion.
Conclusion and Authoritative Recommendations
Effective HPLC reaction monitoring is a cornerstone of efficient process development in modern chemistry. The choice of analytical method is not arbitrary but is dictated by the specific chemical properties of the molecules involved.
Our comparative analysis leads to the following expert recommendations:
-
For initial screening and general monitoring: Begin with a Standard C18 column . Its versatility and robustness make it the ideal starting point.
-
When resolving complex mixtures with aromatic isomers or byproducts: A Phenyl-Hexyl column should be your next choice. The alternative selectivity offered by π-π interactions can be invaluable for achieving baseline separation.
-
For methods requiring high accuracy, reproducibility, and the analysis of basic compounds: A Polar-Embedded C18 column is the superior choice. The dramatic improvement in peak shape for compounds like this compound ensures the highest quality quantitative data.
By logically selecting the appropriate column chemistry and carefully controlling mobile phase conditions, researchers can build robust, self-validating analytical systems that provide critical insights into their synthetic reactions, accelerating the path to discovery and development.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. diglib.tugraz.at [diglib.tugraz.at]
- 4. 7-Bromo-1H-pyrrolo(3,2-c)pyridine | C7H5BrN2 | CID 44721299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. helixchrom.com [helixchrom.com]
- 9. welch-us.com [welch-us.com]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. pp.bme.hu [pp.bme.hu]
- 12. phenomenex.com [phenomenex.com]
- 13. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 14. waters.com [waters.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. mastelf.com [mastelf.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Reversed Phase HPLC Separation of Polycyclic Aromatic Nitrogen Heterocycles controlled by mobile phase pH | Masarykova univerzita [muni.cz]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 7-bromo-1H-pyrrolo[3,2-b]pyridine
This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 7-bromo-1H-pyrrolo[3,2-b]pyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison with its non-brominated counterpart, 1H-pyrrolo[3,2-b]pyridine, and provides a comprehensive experimental protocol for its analysis.
Introduction: The Significance of this compound
This compound, an isomer of the more commonly studied 7-azaindole, belongs to the pyrrolopyridine class of heterocyclic compounds. These structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The introduction of a bromine atom onto the pyridine ring dramatically influences the molecule's physicochemical properties and, consequently, its mass spectrometric behavior. Understanding the fragmentation pattern is crucial for the structural elucidation, purity assessment, and metabolic profiling of novel drug candidates based on this scaffold.
Predicted Fragmentation Pattern of this compound
The molecular ion peak is expected to be a prominent feature in the spectrum, appearing as a doublet with a nearly 1:1 intensity ratio, characteristic of the two major isotopes of bromine (79Br and 81Br). The monoisotopic mass of this compound is approximately 195.96 g/mol . Therefore, we anticipate intense signals at m/z 196 and 198.
The primary fragmentation pathways are likely to involve the following steps:
-
Loss of a Bromine Radical: The initial fragmentation is predicted to be the cleavage of the C-Br bond, a common fragmentation pathway for halogenated aromatic compounds, resulting in the loss of a bromine radical (79Br or 81Br).[1] This would lead to a significant fragment at m/z 117.
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of indole and its derivatives is the elimination of a molecule of hydrogen cyanide from the pyrrole ring.[2] This would result in a fragment ion at m/z 90 from the m/z 117 ion.
-
Sequential Fragmentation: Further fragmentation of the m/z 90 ion could occur, leading to smaller charged species.
The proposed fragmentation pathway is visualized in the following diagram:
Caption: Proposed EI fragmentation pathway for this compound.
Comparative Analysis: this compound vs. 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
A comparison with the fragmentation pattern of the non-brominated analog, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), highlights the profound influence of the bromine substituent. The mass spectrum of 7-azaindole is available in the NIST database and shows a prominent molecular ion peak at m/z 118.[3]
The fragmentation of 7-azaindole is characterized by the loss of hydrogen cyanide (HCN), leading to a fragment at m/z 91.[4] This contrasts with the predicted primary fragmentation of the brominated derivative, which is the loss of the bromine atom. This difference underscores the C-Br bond as the most labile site in the brominated molecule under electron ionization conditions.
The following table summarizes the key expected and observed fragments for both compounds:
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Losses |
| This compound | 196/198 | 117 (-Br), 90 (-Br, -HCN) |
| 1H-pyrrolo[2,3-b]pyridine | 118 | 91 (-HCN) |
Experimental Protocol for GC-MS Analysis
The following is a detailed, step-by-step methodology for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a volatile organic solvent such as methanol or dichloromethane to prepare a 1 mg/mL stock solution.
-
Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.[5]
-
Ensure the final sample is free of particulate matter by centrifugation or filtration if necessary.
2. GC-MS Instrumentation and Conditions
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: A standard non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan from m/z 40 to 300.
Caption: Workflow for the GC-MS analysis of this compound.
3. Data Analysis
-
Identify the molecular ion peaks (m/z 196 and 198) and confirm the characteristic 1:1 isotopic pattern for bromine.
-
Identify the major fragment ions and propose fragmentation pathways based on the principles outlined in this guide.
-
Compare the obtained spectrum with the known spectrum of 1H-pyrrolo[2,3-b]pyridine to confirm the influence of the bromine substituent.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be dominated by the loss of the bromine atom, a direct consequence of the C-Br bond's relative weakness under electron ionization. This primary fragmentation is a key differentiator from its non-brominated counterpart, which primarily undergoes the loss of HCN. The experimental protocol provided herein offers a robust starting point for the reliable and reproducible analysis of this and related compounds, facilitating their unambiguous identification and characterization in a research and development setting.
References
- 1. Pyrrole [webbook.nist.gov]
- 2. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]
- 3. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 4. 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. uoguelph.ca [uoguelph.ca]
A Comparative Guide to Palladium Ligands for Cross-Coupling Reactions of 7-Bromo-1H-pyrrolo[3,2-b]pyridine
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic cores is a cornerstone of modern synthesis. The 7-azaindole scaffold (1H-pyrrolo[3,2-b]pyridine) is of particular interest due to its prevalence in pharmacologically active molecules. This guide provides an in-depth comparative analysis of palladium ligands for the cross-coupling of 7-bromo-1H-pyrrolo[3,2-b]pyridine, offering field-proven insights and experimental data to inform ligand selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
The Challenge of 7-Azaindole Cross-Coupling
The 7-azaindole nucleus presents unique challenges in palladium-catalyzed cross-coupling. The system consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. The acidic N-H proton of the pyrrole can complicate reactions by reacting with bases or participating in side reactions. Furthermore, the nitrogen atoms in the rings can coordinate to the palladium center, potentially inhibiting catalytic activity. The choice of ligand is therefore critical to navigate these challenges and achieve high efficiency and selectivity.[1][2]
Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have emerged as the most effective classes of ligands for these challenging substrates.[3][4][5] They promote the formation of monoligated palladium(0) species, which are highly reactive in the crucial oxidative addition step with the aryl bromide.[5][6]
Comparative Study of Ligands for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[6] For the amination of bromo-7-azaindoles, the choice of ligand significantly impacts reaction efficiency. Drawing on data from the closely related substrate, N-substituted 4-bromo-7-azaindole, we can derive valuable comparisons.
A screening of various biarylphosphine ligands for the coupling of N-benzyl-4-bromo-7-azaindole with benzamide revealed a clear performance hierarchy.
Table 1: Ligand Performance in the Buchwald-Hartwig Amidation of N-Benzyl-4-bromo-7-azaindole
| Ligand | Palladium Source | Base | Solvent | Time (h) | Yield (%) |
| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 1 | 92 |
| SPhos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 6 | 14 |
| XPhos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 6 | Trace |
Data adapted from a study on 4-bromo-7-azaindole, a constitutional isomer of the target substrate.[1][2]
Analysis:
-
Xantphos , a bidentate ligand with a large bite angle, was found to be exceptionally effective, leading to a high yield in a short reaction time.[1][2] Its specific geometry is believed to stabilize the palladium center and facilitate the reductive elimination step.
-
SPhos and XPhos , both highly effective monodentate Buchwald ligands in many systems, showed significantly lower reactivity in this specific context.[1][2] The bulkier XPhos was nearly unreactive. This suggests that for this particular heterocyclic system, the geometry imposed by a bidentate ligand like Xantphos is more favorable than the steric bulk of monodentate biarylphosphines alone.
For the amination with amines, a similar trend was observed, with Xantphos being a superior ligand.[1][2] Studies on unprotected halo-7-azaindoles have also highlighted the effectiveness of Buchwald's biarylphosphine ligands, with RuPhos and SPhos showing excellent results.[7]
Ligand Selection for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction. For heteroaryl halides like this compound, bulky and electron-rich phosphine ligands are generally the most effective.
Table 2: Recommended Ligands for Suzuki-Miyaura Coupling of this compound
| Ligand Class | Specific Ligand | Key Characteristics | Expected Performance |
| Biaryl Phosphines | SPhos , XPhos | Bulky, electron-rich, promote fast oxidative addition and reductive elimination. | High yields, good for sterically hindered substrates. |
| Ferrocenyl Phosphines | dppf | Robust, thermally stable. | Good to excellent yields, often used in initial screenings.[8] |
| N-Heterocyclic Carbenes (NHCs) | IPr , IMes | Strong σ-donors, form very stable palladium complexes. | High turnover numbers, effective for challenging substrates.[3][9] |
Causality behind Ligand Choice:
The increased steric bulk of ligands like SPhos and XPhos favors the formation of a 14-electron, monoligated palladium(0) species, which is more reactive in the oxidative addition step with the electron-deficient pyridine ring of the 7-azaindole system.[5] The strong electron-donating ability of these ligands also accelerates the final reductive elimination step to furnish the coupled product.[5]
Ligand Considerations for Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides. While often performed with a copper co-catalyst, copper-free conditions are increasingly favored to avoid the formation of alkyne homocoupling byproducts.[10][11]
Table 3: Ligand Recommendations for Sonogashira Coupling of this compound
| Ligand Class | Specific Ligand | Key Characteristics | Expected Performance |
| Trialkylphosphines | P(t-Bu)₃ | Strongly electron-donating, moderately bulky. | Effective in copper-free conditions. |
| Biaryl Phosphines | SPhos , XPhos | Bulky and electron-rich, can facilitate copper-free couplings. | Good yields, particularly for more challenging substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr | Strong σ-donors, can promote efficient coupling at low catalyst loadings. | High efficiency and stability. |
For copper-free Sonogashira reactions, the ligand must be sufficiently electron-rich to facilitate the deprotonation of the alkyne by the base and its subsequent transfer to the palladium center. The ligands recommended above have demonstrated efficacy in similar systems.[12]
Experimental Protocols
The following are detailed, step-by-step methodologies for key cross-coupling reactions.
Protocol 1: Buchwald-Hartwig Amination using Xantphos
This protocol is adapted from the successful amination of the closely related 4-bromo-7-azaindole.[1][2]
Diagram of Experimental Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add the desired amine (1.2 mmol) and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using SPhos
This is a general and robust protocol for the Suzuki coupling of heteroaryl bromides.[3][13]
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%).
-
Add potassium phosphate (K₃PO₄, 2.0 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL).
-
Stir the mixture at 100 °C until the reaction is complete as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
Mechanistic Considerations and Ligand Effects
The catalytic cycle for these cross-coupling reactions generally proceeds through oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[6]
Diagram of a Generalized Catalytic Cycle
Caption: Generalized Palladium Cross-Coupling Cycle.
-
Role of the Ligand (L):
-
Steric Bulk: Bulky ligands (e.g., SPhos, XPhos, IPr) promote the formation of the active, monoligated L-Pd(0) species and accelerate reductive elimination.[5][6]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl bromide.[5]
-
Bite Angle (for bidentate ligands): For ligands like Xantphos, a wide bite angle can influence the geometry around the palladium center, promoting reductive elimination and preventing side reactions.
-
Conclusion
The successful cross-coupling of this compound is highly dependent on the judicious selection of the palladium ligand. For Buchwald-Hartwig amination , the bidentate ligand Xantphos has shown superior performance in closely related systems. For Suzuki-Miyaura couplings , bulky, electron-rich monodentate phosphines like SPhos and XPhos are reliable choices. For Sonogashira reactions , a variety of electron-rich phosphines and NHC ligands can be effective, particularly under copper-free conditions. The provided protocols and mechanistic insights serve as a starting point for the development of robust and efficient syntheses of functionalized 7-azaindole derivatives.
References
- 1. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 2. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atlanchimpharma.com [atlanchimpharma.com]
A Comparative Guide to Kinase Inhibitory Profiles: 7-bromo-1H-pyrrolo[3,2-b]pyridine Scaffold vs. Staurosporine
In the landscape of kinase inhibitor research and drug development, the choice of molecular scaffolds and reference compounds is a critical decision that dictates the trajectory of a research program. This guide provides an in-depth, objective comparison between the kinase inhibitory activities of compounds based on the 7-bromo-1H-pyrrolo[3,2-b]pyridine scaffold and the well-characterized, broad-spectrum inhibitor, staurosporine. Our analysis is grounded in experimental data and established methodologies to provide researchers, scientists, and drug development professionals with actionable insights.
Introduction: The Kinase Inhibitor Landscape
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets. The development of small molecule inhibitors that can modulate kinase activity has revolutionized the treatment of numerous diseases, most notably cancer. Staurosporine, a natural product isolated from Streptomyces staurosporeus, was one of the first potent protein kinase inhibitors discovered. Its high affinity for the ATP-binding site of a vast number of kinases has made it an invaluable research tool for inducing apoptosis and studying kinase function. However, this lack of selectivity is also its greatest therapeutic downfall, leading to significant toxicity and precluding its clinical use.
In contrast, modern drug discovery efforts focus on developing selective kinase inhibitors that target specific kinases or kinase families implicated in disease. The 1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a promising starting point for the development of such targeted inhibitors. While direct, comprehensive screening data for this compound itself is not extensively published, numerous derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine and 7H-pyrrolo[2,3-d]pyrimidine scaffolds have been synthesized and characterized as potent and selective inhibitors of various kinases.[1][2][3] For the purpose of this guide, we will consider the inhibitory profiles of these derivatives as representative of the potential of the broader pyrrolopyridine class of compounds.
Mechanism of Action: A Tale of Two Binding Modes
Both staurosporine and inhibitors derived from the pyrrolopyridine scaffold are typically ATP-competitive inhibitors. This means they function by binding to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade.
Staurosporine's broad-spectrum activity is attributed to its ability to form favorable interactions with conserved residues within the ATP-binding site across a wide range of kinases.[4] The indolocarbazole core of staurosporine fits snugly into the adenine-binding region, leading to potent inhibition of a large percentage of the human kinome.[5]
Pyrrolopyridine-based inhibitors, while also ATP-competitive, are often designed to achieve selectivity by exploiting subtle differences in the ATP-binding sites of different kinases. Medicinal chemistry efforts focus on modifying the core scaffold with various substituents that can form specific interactions with non-conserved residues in the target kinase, thereby increasing potency and selectivity.[1][2]
Caption: General mechanism of ATP-competitive kinase inhibition.
Comparative Analysis of Kinase Inhibitory Activity
The most striking difference between staurosporine and pyrrolopyridine-based inhibitors lies in their selectivity profiles. Staurosporine is a notoriously promiscuous inhibitor, potently inhibiting a vast array of kinases. In contrast, pyrrolopyridine derivatives are often developed to be highly selective for specific kinase targets.
| Compound/Scaffold | Target Kinase(s) | Representative IC50 Values | Selectivity Profile | Reference(s) |
| Staurosporine | Broad Spectrum | Protein Kinase C: 3 nMp60v-src: 6 nMProtein Kinase A: 7 nMCaM Kinase II: 20 nM | At 500 nM, inhibits ~72% of the human kinome. | [5] |
| 1H-pyrrolo[2,3-b]pyridine derivative (CDK8 Inhibitor) | CDK8 | 48.6 nM | High selectivity for CDK8 over other CDKs and a panel of 63 kinases. | [1] |
| 1H-pyrrolo[2,3-b]pyridine derivative (FGFR Inhibitor) | FGFR1, FGFR2, FGFR3 | 7 nM, 9 nM, 25 nM | Selective for FGFR family over FGFR4. | [2] |
| 7H-pyrrolo[2,3-d]pyrimidine derivative (Itk Inhibitor) | Itk | Potent (exact IC50 not specified) | Excellent selectivity over Btk and other structurally related kinases. | [3] |
This table presents representative data for pyrrolopyridine derivatives as a proxy for the potential of the this compound scaffold.
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
To quantitatively assess and compare the inhibitory activity of compounds like staurosporine and novel pyrrolopyridine derivatives, a robust and high-throughput compatible assay is required. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., this compound derivative, staurosporine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes or liquid handling system
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compounds (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a white, opaque multiwell plate, add 2.5 µL of the serially diluted test compounds or DMSO (as a vehicle control) to the appropriate wells.
-
Add 2.5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[6]
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (prepared in Kinase Assay Buffer) to each well.
-
Mix the plate gently.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.[7]
-
Incubate the plate for 40 minutes at room temperature.[7]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.[7]
-
Incubate the plate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Caption: Workflow for a luminescence-based kinase inhibition assay.
Conclusion and Future Directions
This guide has provided a comparative analysis of the kinase inhibitory profiles of the broad-spectrum inhibitor staurosporine and the more targeted pyrrolopyridine class of compounds. While staurosporine remains a valuable tool for basic research due to its pan-kinase inhibitory activity, its lack of selectivity makes it unsuitable for therapeutic development.
The this compound scaffold and its analogs represent a more promising avenue for the development of selective kinase inhibitors. As demonstrated by the representative data, derivatives of this scaffold can be engineered to potently and selectively inhibit specific kinases of therapeutic interest. The detailed experimental protocol for a luminescence-based kinase assay provides a robust framework for researchers to characterize and compare the potency and selectivity of their own novel inhibitors.
Future research in this area will likely focus on further optimizing the selectivity of pyrrolopyridine-based inhibitors, as well as exploring their efficacy in cellular and in vivo models. The continued development of such targeted inhibitors holds great promise for advancing the field of precision medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
Navigating the Spectral Landscape: A Comparative Guide to the NMR Characterization of 7-bromo-1H-pyrrolo[3,2-b]pyridine
In the intricate world of medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, the 1H-pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole) scaffold has garnered significant attention as a privileged structure in the design of kinase inhibitors and other therapeutic agents. The introduction of a bromine atom at the 7-position creates 7-bromo-1H-pyrrolo[3,2-b]pyridine, a key intermediate for further functionalization through cross-coupling reactions. An unambiguous assignment of its Nuclear Magnetic Resonance (NMR) signals is therefore a critical first step in ensuring the integrity of subsequent synthetic transformations and the ultimate biological activity of its derivatives.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR characterization of this compound. In the absence of a publicly available, fully assigned experimental spectrum for this specific compound, we present a detailed, predicted signal assignment. This prediction is grounded in a comparative analysis with its parent compound, 1H-pyrrolo[3,2-b]pyridine (4-azaindole), and related bromo-substituted isomers. This approach not only offers a reliable framework for researchers working with this molecule but also illustrates the fundamental principles of NMR spectral interpretation, including the predictable effects of substituent-induced electronic changes on chemical shifts.
The Structural Context: Understanding the 4-Azaindole Core
The 1H-pyrrolo[3,2-b]pyridine core consists of a pyrrole ring fused to a pyridine ring. This fusion results in a unique electronic landscape that influences the chemical shifts of the constituent protons and carbons. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, generally deshielding the protons and carbons in its vicinity. Conversely, the pyrrole nitrogen is electron-donating, influencing the electron density within the five-membered ring. The introduction of a bromine atom at the C7 position, a carbon on the pyridine ring, is expected to further modulate these electronic effects through its inductive electron-withdrawing and resonance electron-donating properties.
Predicted ¹H NMR Signal Assignment and Comparative Analysis
The predicted ¹H NMR spectrum of this compound in a common solvent like DMSO-d₆ is expected to display five distinct signals in the aromatic region, corresponding to the five protons on the bicyclic core, in addition to the N-H proton of the pyrrole ring. The predicted chemical shifts are based on the known spectrum of 4-azaindole and the anticipated substituent effects of the bromine atom.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for this compound in DMSO-d₆.
| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale for Assignment |
| H1 (N-H) | ~11.8 | br s | - | Typical chemical shift for a pyrrolic N-H proton, often broad due to exchange. |
| H2 | ~7.5 | t | ~3.0 | Located on the pyrrole ring, coupled to H3. The triplet arises from coupling to H3 and the N-H proton (if coupling is observed). |
| H3 | ~6.5 | dd | ~3.0, ~1.5 | Situated on the pyrrole ring, coupled to H2 and showing a smaller coupling to H5 across the ring system. |
| H5 | ~8.1 | d | ~5.0 | A proton on the pyridine ring, ortho to the pyridine nitrogen, thus significantly deshielded. Coupled to H6. |
| H6 | ~7.2 | d | ~5.0 | A proton on the pyridine ring, coupled to H5. The presence of the adjacent bromine at C7 will likely cause a slight upfield shift compared to the parent 4-azaindole due to the "ortho effect". |
Comparative Insights:
In the parent 4-azaindole, the H5, H6, and H7 protons of the pyridine ring form a distinct AMX spin system. With the substitution of H7 with bromine, the signals for H5 and H6 simplify to a doublet of doublets or two doublets, depending on the magnitude of the meta coupling. The bromine atom's electron-withdrawing inductive effect is expected to deshield the ortho proton (H6), while its electron-donating resonance effect could lead to a slight shielding. However, the dominant effect is typically a deshielding of the ortho and para positions.
Predicted ¹³C NMR Signal Assignment
The proton-decoupled ¹³C NMR spectrum is predicted to show seven signals for the seven carbon atoms of the this compound core. The assignment is based on established chemical shift ranges for pyrrolopyridines and the expected influence of the bromine substituent.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound in DMSO-d₆.
| Carbon | Predicted δ (ppm) | Rationale for Assignment |
| C2 | ~125 | A typical chemical shift for a C2 carbon in a pyrrole ring. |
| C3 | ~100 | Shielded carbon in the pyrrole ring, adjacent to the electron-donating nitrogen. |
| C3a | ~128 | Bridgehead carbon, influenced by both rings. |
| C5 | ~145 | Deshielded carbon adjacent to the pyridine nitrogen. |
| C6 | ~120 | Carbon in the pyridine ring. |
| C7 | ~115 | Carbon directly attached to bromine; its chemical shift is significantly influenced by the heavy atom effect. |
| C7a | ~148 | Bridgehead carbon adjacent to the pyridine nitrogen, expected to be deshielded. |
Confirmation of Assignments through 2D NMR Spectroscopy
To unambiguously confirm these assignments, a suite of two-dimensional (2D) NMR experiments would be essential.
-
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. Key expected correlations include H2-H3 and H5-H6, confirming their adjacent positions.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary (non-protonated) carbons. For instance, the N-H proton (H1) should show a correlation to C2, C3, and C7a. The H5 proton should show correlations to C3a, C7, and C7a.
Caption: Key 2D NMR correlations for signal assignment.
Experimental Protocol for NMR Data Acquisition
For researchers seeking to acquire experimental data for this compound, the following protocol provides a standardized starting point.
1. Sample Preparation:
- Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
- Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Data Acquisition (400 MHz Spectrometer):
- Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans (NS): 16-64, depending on sample concentration.
- Spectral Width (SW): 12-16 ppm, centered around 6-7 ppm.
- Acquisition Time (AQ): 3-4 seconds.
- Relaxation Delay (D1): 1-2 seconds.
- Temperature: 298 K (25 °C).
3. ¹³C NMR Data Acquisition (100 MHz Spectrometer):
- Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
- Number of Scans (NS): 1024 or more, as ¹³C is less sensitive.
- Spectral Width (SW): 0-160 ppm.
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2-5 seconds.
4. 2D NMR Data Acquisition:
- Utilize standard pulse programs for COSY, HSQC, and HMBC experiments, optimizing parameters as needed based on the instrument and sample.
5. Data Processing:
- Apply Fourier transformation with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz for ¹H).
- Perform phasing and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Conclusion
While a definitive, published experimental NMR dataset for this compound remains to be widely disseminated, a robust and reliable assignment of its ¹H and ¹³C NMR spectra can be achieved through a comparative analysis with structurally related compounds. The predictions and methodologies outlined in this guide provide researchers with a strong foundation for interpreting their own experimental data, ensuring structural integrity and facilitating the advancement of drug discovery programs that utilize this valuable heterocyclic scaffold. The application of 2D NMR techniques is strongly recommended for unambiguous confirmation of the proposed assignments.
A Researcher's Guide to the Rigorous Validation of In Vitro Kinase Assay Results for Novel 7-Azaindole Scaffolds
Byline: Your Name, Senior Application Scientist
Introduction: Beyond the IC50—The Imperative for Robust Kinase Inhibitor Validation
In the landscape of modern drug discovery, protein kinases remain a paramount target class. The development of small molecule inhibitors, such as those based on the promising 7-bromo-1H-pyrrolo[3,2-b]pyridine (a 7-azaindole derivative) scaffold, hinges on the accuracy and reliability of initial biochemical screens. While a potent IC50 value from an in vitro kinase assay is an exciting starting point, it is merely the first step in a long journey of validation. Experienced researchers understand that this single data point can be influenced by numerous artifacts and may not accurately reflect a compound's true biological activity.[1]
This guide provides a comprehensive framework for the rigorous validation of in vitro kinase assay results, using the this compound scaffold as a case study. We will delve into the rationale behind experimental choices, present detailed protocols for both primary and orthogonal validation assays, and offer insights into interpreting the resulting data. Our objective is to equip fellow scientists and drug development professionals with the knowledge to build a self-validating experimental cascade, ensuring that only the most promising and well-characterized compounds advance in the discovery pipeline.
The Anatomy of a Primary Kinase Assay: More Than Just a Number
The initial biochemical assay is the workhorse of kinase inhibitor screening. A variety of platforms exist, most commonly measuring the consumption of ATP or the formation of ADP.[2][3] For our 7-azaindole derivatives, we will utilize the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies the amount of ADP produced during the kinase reaction. This choice is predicated on its high sensitivity and robustness, making it suitable for high-throughput screening.[2]
However, the interpretation of the resulting IC50 values requires a deep understanding of the assay conditions. A critical parameter is the concentration of ATP. Since many kinase inhibitors, including those based on the pyrrolo[2,3-d]pyrimidine scaffold (a close analog of our target scaffold), are ATP-competitive, the measured IC50 value is highly dependent on the ATP concentration used in the assay.[4][5] An assay performed at a low ATP concentration may yield a deceptively potent IC50 value that will not be replicated under physiological conditions where ATP levels are much higher.[5]
Table 1: Hypothetical Primary Assay Data for 7-Azaindole Derivatives
| Compound ID | Target Kinase | IC50 (nM) at 10 µM ATP | IC50 (nM) at 1 mM ATP (Physiological) | Fold Shift |
| AZD-Br-01 | Kinase X | 15 | 450 | 30 |
| AZD-Br-02 | Kinase X | 120 | 1500 | 12.5 |
| Staurosporine | Kinase X | 5 | 100 | 20 |
| Alternative Cmpd | Kinase X | 50 | 2500 | 50 |
This data is illustrative and designed to highlight the importance of ATP concentration.
The significant fold shift in IC50 observed for all compounds when moving to a physiological ATP concentration underscores the necessity of this experimental control. Compound AZD-Br-01 remains the most potent of the novel derivatives under these more stringent conditions.
The Principle of Orthogonality: Asking the Same Question in a Different Way
A key tenet of robust science is the confirmation of findings using independent methods. This is the principle of orthogonal validation. No matter how well-controlled a biochemical assay is, it remains an artificial system. To build confidence that a compound's activity is not an artifact of the assay format (e.g., luciferase interference, aggregation), it is essential to employ a secondary assay that relies on a different detection technology.[4][6]
A suitable orthogonal method is a radioactive filter binding assay using ³³P-ATP. This classic technique directly measures the incorporation of a radiolabeled phosphate group onto a substrate, offering a direct and unambiguous readout of kinase activity.[1][7][8] Confirmation of the IC50 values from the ADP-Glo™ assay with this method provides strong evidence that the observed inhibition is genuine.
Caption: Workflow for robust kinase inhibitor validation.
Bridging the Gap: Confirming Target Engagement in a Cellular Environment
The ultimate goal of a kinase inhibitor is to engage its target within the complex milieu of a living cell. Biochemical assays, while essential, do not guarantee that a compound can permeate the cell membrane, avoid efflux pumps, and bind to its intended target in a physiological context. Therefore, direct measurement of target engagement in cells is a non-negotiable validation step.[9][10]
Two powerful and widely adopted techniques for this purpose are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.[9][11]
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that when a ligand binds to a protein, it typically stabilizes the protein against heat-induced denaturation.[10][12] By treating cells with the inhibitor, heating them across a temperature gradient, and then quantifying the amount of soluble target protein remaining, one can observe a thermal shift in the presence of a binding compound.[9][12]
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to a target protein using Bioluminescence Resonance Energy Transfer (BRET).[11][13] The target kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase is added to the cells. When the tracer binds to the NanoLuc®-kinase fusion, BRET occurs. An inhibitor compound will compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal, allowing for the quantification of intracellular affinity.[14][15][16]
Table 2: Comparative Validation Data for Lead Compound AZD-Br-01
| Assay Type | Method | Metric | Value | Interpretation |
| Biochemical | ADP-Glo™ (1 mM ATP) | IC50 | 450 nM | Potent enzymatic inhibition. |
| Biochemical | ³³P-Radiometric | IC50 | 510 nM | Orthogonal confirmation of potency. |
| Cellular | CETSA | ΔTm | +4.2 °C | Direct evidence of target binding and stabilization in cells.[9] |
| Cellular | NanoBRET™ | IC50 | 820 nM | Quantitative measure of target occupancy in live cells.[16] |
| Cellular | Anti-prolif. (Target-driven cell line) | GI50 | 950 nM | Correlation of target engagement with a phenotypic outcome. |
The data for AZD-Br-01 presents a compelling case. The biochemical IC50 is confirmed by the orthogonal radiometric assay. Crucially, both CETSA and NanoBRET™ demonstrate that the compound engages its target in cells, with the cellular IC50 from NanoBRET™ being in a similar range to the biochemical values. This strong correlation between biochemical potency and cellular target engagement provides high confidence in the compound's mechanism of action.
Experimental Protocols
Protocol 1: ATP-Competition IC50 Determination using ADP-Glo™
-
Compound Preparation: Serially dilute this compound derivatives in 100% DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of kinase/substrate solution in kinase buffer.
-
Compound Addition: Add 2.5 µL of the serially diluted compounds to the kinase reaction. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Initiation of Reaction: Add 5 µL of ATP solution to each well to initiate the reaction. For comparative analysis, run parallel plates with a low ATP concentration (e.g., the Km value for the specific kinase) and a high, physiological ATP concentration (e.g., 1 mM).[7]
-
Incubation: Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls and fit the dose-response curves using a four-parameter logistic model to determine the IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a target-expressing cell line to ~80% confluency. Treat the cells with the test compound (e.g., AZD-Br-01 at 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Analysis: Transfer the supernatant (soluble fraction) to a new tube. Analyze the amount of soluble target protein by Western blot or another suitable protein quantification method.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve indicates target stabilization.[9]
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay.
Conclusion
The validation of in vitro kinase assay results is a multi-faceted process that requires a thoughtful and rigorous approach. By moving beyond a single IC50 value and embracing a strategy of orthogonal testing and cellular target engagement validation, researchers can build a comprehensive and reliable data package for their kinase inhibitor candidates. For derivatives of the this compound scaffold, this validation cascade—from ATP-competition studies to direct cellular assays like CETSA and NanoBRET™—is crucial for demonstrating on-target activity and building the confidence needed to advance these promising molecules toward clinical development.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. youtube.com [youtube.com]
- 7. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 12. tandfonline.com [tandfonline.com]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 14. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 15. eubopen.org [eubopen.org]
- 16. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-bromo-1H-pyrrolo[3,2-b]pyridine
This guide provides a detailed protocol for the safe handling and disposal of 7-bromo-1H-pyrrolo[3,2-b]pyridine, a halogenated heterocyclic compound frequently used in pharmaceutical research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The information herein is synthesized from authoritative safety data sheets, regulatory guidelines, and established laboratory best practices.
Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the foundation of its safe management. While comprehensive toxicological data for this specific isomer may be limited, information from structurally similar bromo-pyrrolo-pyridine compounds provides a strong basis for risk assessment. These compounds are consistently classified as hazardous.
The primary risks involve harm from ingestion, skin contact, or inhalation, along with significant irritation to the skin and eyes.[1][2]
Table 1: GHS Hazard Classifications for Structurally Similar Bromo-Pyrrolo-Pyridine Compounds
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |[2] |
Causality of Hazard: The presence of the bromine atom and the nitrogen-containing heterocyclic core contributes to the compound's reactivity and biological activity, which in turn underlies its potential toxicity. Halogenated organic compounds can interfere with biological processes, and their handling requires stringent safety measures.
Pre-Disposal Safety and Handling
Before beginning any waste collection or disposal procedures, the implementation of proper engineering controls and personal protective equipment (PPE) is mandatory.
-
Engineering Controls : All handling of this compound, including weighing, transfers, and preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3] An emergency eyewash station and safety shower must be readily accessible.[4]
-
Personal Protective Equipment (PPE) : The following PPE is required to prevent dermal, ocular, and respiratory exposure.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale | Source(s) |
|---|---|---|---|
| Eye Protection | Tightly fitting safety goggles or a face shield. | Prevents contact with eyes, which can cause serious irritation.[2][5] | [2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Avoids skin contact, which causes irritation.[2][3] | [2][3] |
| Protective Clothing | Chemical-resistant laboratory coat. | Prevents contamination of personal clothing.[3] | [3] |
| Respiratory Protection | Not required if handled within a fume hood. If spill occurs outside a hood, a respirator may be necessary. | Prevents inhalation of dust or vapors that can cause respiratory irritation.[2][4] |[2][4] |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure : Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate : Ensure the area is well-ventilated, preferably under a fume hood.[3]
-
Don PPE : Wear the complete set of PPE as described in Table 2 before approaching the spill.
-
Contain and Absorb : For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[3] For liquid spills or solutions, cover with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent).[6]
-
Collect Waste : Place all contaminated materials (absorbent, swept powder, contaminated cleaning supplies) into a designated, sealable, and properly labeled hazardous waste container.[3][4]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report : Report the spill to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste through a licensed disposal service. Do not dispose of this chemical down the drain or in regular trash .[2][3]
Step 1: Waste Characterization
As a halogenated organic compound, this compound is classified as hazardous waste. Generators of chemical waste are legally required to determine if their waste is hazardous, as outlined by the U.S. Environmental Protection Agency (EPA) in 40 CFR 261.3.[2] This compound's properties clearly place it in this category.
Step 2: Waste Segregation and Collection
Proper segregation is key to safe and efficient disposal.
-
Segregate Halogenated Waste : Collect waste this compound and materials contaminated with it in a container designated specifically for halogenated organic waste . Do not mix with non-halogenated waste.[7] This is because halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).
-
Use Compatible Containers : Use a sealable, airtight, and chemically compatible waste container.[4] The container must be in good condition and clearly labeled.
-
Labeling : Attach a "Dangerous Waste" or "Hazardous Waste" label as soon as the first drop of waste is added.[4] The label must include:
-
The full chemical name: "Waste this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[4] Do not fill the container beyond 90% of its capacity to allow for expansion.[7]
Step 3: Arranging for Professional Disposal
-
Contact EHS : Once the waste container is full or the project is complete, contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.[8]
-
Provide Information : Be prepared to provide the full chemical name and any available safety data to the disposal service.
-
Recommended Disposal Method : The standard and most environmentally sound disposal method for this type of compound is incineration .[8] The material is typically dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[8] This ensures complete destruction and captures harmful byproducts.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 7-Bromo-1H-pyrrolo(3,2-c)pyridine | C7H5BrN2 | CID 44721299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. ethz.ch [ethz.ch]
- 8. benchchem.com [benchchem.com]
Navigating the Safe Handling of 7-bromo-1H-pyrrolo[3,2-b]pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel heterocyclic compounds are pivotal to innovation. Among these, 7-bromo-1H-pyrrolo[3,2-b]pyridine, a member of the azaindole family, presents significant potential in medicinal chemistry and materials science.[1][2][3] However, its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Skin Irritation: Direct contact can cause skin irritation.[4]
-
Serious Eye Irritation/Damage: Contact with eyes may lead to serious irritation or damage.[4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[4][7][8]
-
Acute Oral Toxicity: Some related compounds are harmful if swallowed.[5][6][8][9]
Given these potential hazards, a cautious approach is paramount. All handling of this compound should be conducted with the assumption that it possesses these hazardous properties.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling this compound.[10][11][12] The following table summarizes the recommended PPE for various laboratory operations.
| Hazard Category | Required Personal Protective Equipment (PPE) |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[13] A face shield should be worn in addition to goggles when there is a significant risk of splashes or when handling larger quantities.[13] |
| Skin and Body Protection | A flame-resistant laboratory coat is required.[13] Nitrile or neoprene gloves should be worn to prevent skin contact; always inspect gloves for integrity before use and dispose of them properly after handling the compound.[8] For tasks with a higher risk of splashes, a chemically resistant apron is recommended. Closed-toe shoes are mandatory in the laboratory at all times.[13] |
| Respiratory Protection | All handling of solid this compound that may generate dust should be performed in a certified chemical fume hood to avoid inhalation.[14] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.[10] |
Safe Handling and Operational Protocols
Adherence to established safe handling procedures is crucial for minimizing exposure and preventing accidents.
General Handling Practices
-
Work in a Designated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[8]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][15] Do not eat, drink, or smoke in areas where chemicals are handled.[5][16]
-
Contingency Planning: An emergency eye wash station and safety shower should be readily accessible in the immediate work area.[4]
Step-by-Step Protocol: Weighing and Dissolving the Compound
-
Preparation: Before starting, ensure you are wearing all the required PPE as outlined in the table above. Designate a clean and uncluttered workspace within a chemical fume hood.
-
Weighing:
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid any sudden movements that could create dust.
-
Record the weight and securely close the primary container of the compound.
-
-
Dissolution:
-
Place a clean, dry flask containing the appropriate solvent on a stir plate within the fume hood.
-
Carefully add the weighed this compound to the solvent.
-
Use a small amount of the solvent to rinse any residual compound from the weigh boat into the flask.
-
Begin stirring the solution. Gentle heating may be applied if necessary, but be mindful of the solvent's flashpoint and boiling point.
-
-
Cleanup:
-
Dispose of the used weigh boat and any contaminated materials in the designated solid hazardous waste container.
-
Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent and dispose of the cleaning materials in the hazardous waste.
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][8]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including unused compound, contaminated materials, and solutions, must be treated as hazardous waste.
-
Segregation: Keep brominated waste separate from other waste streams to facilitate proper disposal.
-
Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and associated hazards.
-
Disposal: Dispose of hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.[17] The disposal of brominated compounds often involves high-temperature incineration at specialized facilities to prevent the formation of toxic byproducts.[18][19]
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound from procurement to disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure laboratory environment conducive to scientific advancement.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. pjps.pk [pjps.pk]
- 4. synquestlabs.com [synquestlabs.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. angenechemical.com [angenechemical.com]
- 9. 7-Bromo-1H-pyrrolo(3,2-c)pyridine | C7H5BrN2 | CID 44721299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 11. epa.gov [epa.gov]
- 12. hazmatschool.com [hazmatschool.com]
- 13. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. file.bldpharm.com [file.bldpharm.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. benchchem.com [benchchem.com]
- 18. Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ebfrip.org [ebfrip.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
